Product packaging for Flavaspidic acid(Cat. No.:CAS No. 114-42-1)

Flavaspidic acid

Cat. No.: B085615
CAS No.: 114-42-1
M. Wt: 446.5 g/mol
InChI Key: NHVQLOCTXSMKIX-UHFFFAOYSA-N
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Description

Flavaspidic acid is a naturally occurring phloroglucinol derivative isolated from plants of the Dryopteris genus, such as Dryopteris fragrans and Dryopteris crassirhizoma . This compound serves as a valuable biochemical probe in life science research, with studies demonstrating several key mechanisms of action. It has been shown to function as an uncoupler of oxidative phosphorylation in mitochondria, disrupting cellular energy production by decreasing the respiratory control ratio and the P:O ratio . Recent research highlights its significant potential in antimicrobial applications. This compound exhibits antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus haemolyticus , which are common etiological agents in skin and soft tissue infections . A particularly promising area of investigation is its potent antibiofilm activity. Research shows that this compound can effectively inhibit biofilm formation, and when used in combination with antibiotics like mupirocin, it demonstrates a synergistic effect, effectively eradicating biofilms and reversing bacterial drug resistance . The antibiofilm mechanism is likely linked to its ability to downregulate the expression of key genes involved in bacterial adhesion and biofilm aggregation, such as aap and sarA . Further studies indicate that its antibacterial mechanism may also involve the inhibition of RNase P synthase, affecting tRNA synthesis, and the modulation of Hsp70 activity . Beyond antimicrobial research, this compound and its analogs are also being explored for other bioactivities, including antitumor and antiviral properties in vitro . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B085615 Flavaspidic acid CAS No. 114-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVQLOCTXSMKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878659
Record name Flavaspidic Acid
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-42-1
Record name Flavaspidic acid
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Record name Flavaspidic acid
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Record name Flavaspidic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVASPIDIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flavaspidic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Flavaspidic acid, a member of the acylphloroglucinol class of compounds, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent antibacterial, antifungal, and antioxidant activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the established methodologies for its extraction, isolation, and purification. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound and its derivatives are predominantly found in ferns of the Dryopteris genus, commonly known as wood ferns. These compounds are key active components responsible for the traditional medicinal uses of these plants.[1][2] The primary sources identified in the literature are the rhizomes and aerial parts of these ferns. Different analogs of this compound, such as this compound AB, this compound BB, and this compound PB, have been isolated from various species within this genus.[3][4][5]

Table 1: Natural Sources of this compound Derivatives

Compound NamePlant SpeciesPlant Part UsedReference
This compound AB Dryopteris crassirhizomaRhizomes[3][4]
This compound PB Dryopteris crassirhizomaRhizomes[3][4]
This compound BB Dryopteris fragrans (L.) SchottAerial Parts[1][2]
Isothis compound PB Dryopteris fragrans (L.) SchottAerial Parts[6][7]

The rhizomes of Dryopteris crassirhizoma are a notable source of various phloroglucinols, including flavaspidic acids.[4] Similarly, Dryopteris fragrans has been extensively studied and is a confirmed source of several bioactive phloroglucinols, including this compound BB and isothis compound PB.[1][2][5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The general workflow is designed to separate the target compound from a complex mixture of other plant metabolites.

The process begins with the collection and preparation of the plant material, followed by solvent extraction and a series of purification steps. The following diagram illustrates a typical workflow for the isolation of this compound.

Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_final Final Product p1 Collect Plant Material (e.g., Dryopteris rhizomes) p2 Air-dry and Powder p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Crude Extract e1->e2 e3 Solvent Partitioning (e.g., n-Hexane, EtOAc) e2->e3 e4 Active Fraction (e.g., Ethyl Acetate) e3->e4 c1 Silica (B1680970) Gel Column Chromatography e4->c1 c2 Sephadex LH-20 Column Chromatography c1->c2 c3 Preparative HPLC (pre-HPLC) c2->c3 f1 Pure this compound (>95% purity) c3->f1

Caption: General experimental workflow for this compound isolation.

The following protocol is a composite methodology based on procedures cited in the literature for isolating flavaspidic acids from Dryopteris species.[1][3][7]

Table 2: Detailed Protocol for this compound Isolation

StepProcedureReagents and EquipmentNotes
1. Plant Material Preparation Air-dry the collected plant material (e.g., rhizomes of D. crassirhizoma) at room temperature. Grind the dried material into a fine powder.Grinder/MillProper drying is crucial to prevent degradation and facilitate efficient extraction.
2. Solvent Extraction Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 72 hours), often performed in triplicate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methanol extract.Methanol, Rotary EvaporatorMethanol is effective for extracting polar and semi-polar compounds like phloroglucinols.[3][4]
3. Fractionation Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).n-Hexane, Dichloromethane, Ethyl Acetate, Separatory FunnelThe antibacterial activity is often concentrated in the ethyl acetate fraction.[4]
4. Silica Gel Chromatography Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography over a silica gel stationary phase. Elute with a gradient solvent system (e.g., n-hexane/ethyl acetate) to separate components based on polarity.Silica Gel, Glass Column, Gradient of n-Hexane/Ethyl AcetateThis step provides the initial separation of major compound classes.
5. Sephadex LH-20 Chromatography Further purify the fractions containing this compound using a Sephadex LH-20 column, eluting with a solvent such as methanol.Sephadex LH-20, Glass Column, MethanolThis size-exclusion chromatography is effective for separating phloroglucinols from other phenolic compounds.[3][7]
6. Preparative HPLC (pre-HPLC) For final purification to achieve high purity (>95%), subject the semi-purified fractions to preparative high-performance liquid chromatography.Pre-HPLC System, C18 Column, Acetonitrile/Water mobile phaseThis step is essential for obtaining a pure compound for biological assays and structural elucidation.[1][7]
7. Structure Characterization Confirm the identity and structure of the isolated this compound using spectroscopic techniques.ESI-MS, UV Spectrophotometer, NMR SpectrometerTechniques like Electrospray Ionization Mass Spectrometry (ESI-MS), UV spectroscopy, and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) are standard for characterization.[3][4]

Mechanism of Action: Antibacterial Activity

This compound BB has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus haemolyticus and Staphylococcus epidermidis.[1][5][8] Its mechanism involves the inhibition of key bacterial enzymes, leading to the disruption of essential cellular processes and biofilm formation.

Molecular docking and subsequent enzymatic assays have suggested that this compound BB can interact with and modulate the activity of proteins such as Heat Shock Protein 70 (Hsp70) and RNase P synthase.[1][2] The inhibition of RNase P synthase disrupts tRNA synthesis, while interaction with Hsp70 affects protein folding and stability, ultimately inhibiting bacterial growth and proliferation.[2]

Mechanism_of_Action cluster_outcome FA_BB This compound BB Hsp70 Hsp70 FA_BB->Hsp70 RNaseP RNase P Synthase FA_BB->RNaseP Protein Protein Synthesis & Folding FA_BB->Protein Inhibits tRNA tRNA Synthesis FA_BB->tRNA Inhibits Hsp70->Protein Modulates RNaseP->tRNA Catalyzes Growth Bacterial Growth & Biofilm Formation Protein->Growth Protein->Growth tRNA->Growth tRNA->Growth

References

The Synthesis of Flavaspidic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative found in certain ferns of the Dryopteris genus, and its synthetic derivatives have garnered significant interest within the scientific community. This is primarily due to their diverse and potent biological activities, including antibacterial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the core synthesis strategies for this compound and its analogues. It includes detailed experimental protocols for key synthetic steps, a comparative analysis of their biological activities, and a discussion of their mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents based on the phloroglucinol scaffold.

Introduction

Phloroglucinols are a class of phenolic compounds characterized by a 1,3,5-trihydroxybenzene core. Nature has endowed this simple scaffold with a remarkable degree of structural diversity through acylation, alkylation, and dimerization, leading to a vast family of natural products with a wide spectrum of biological activities. Among these, the acylphloroglucinols, such as this compound, are of particular importance.

This compound exists as a mixture of tautomers, with this compound AB and this compound BB being two prominent forms. These compounds have demonstrated significant efficacy against various pathogens and have shown potential in modulating inflammatory responses. The development of synthetic routes to access this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and for the production of sufficient quantities for preclinical and clinical investigations.

Core Synthesis Strategy: Friedel-Crafts Acylation

The cornerstone of this compound synthesis is the Friedel-Crafts acylation of a suitably substituted phloroglucinol precursor. This electrophilic aromatic substitution reaction introduces the butyryl or acetyl side chains onto the electron-rich phloroglucinol ring, a key structural feature of this compound and its derivatives.

The general synthetic approach involves the acylation of a methylated phloroglucinol derivative. For instance, the synthesis of a key intermediate for certain this compound analogues involves the Friedel-Crafts acylation of a protected and methylated phloroglucinol.[1]

General Workflow for Acylphloroglucinol Synthesis

The synthesis of acylphloroglucinols, the family to which this compound belongs, typically follows a series of well-defined steps. The following workflow illustrates a common synthetic pathway.

Synthesis_Workflow Phloroglucinol Phloroglucinol Methylation Methylation Phloroglucinol->Methylation Acylation Friedel-Crafts Acylation (e.g., with Butyryl Chloride) Methylation->Acylation Intermediate Acylphloroglucinol Intermediate Acylation->Intermediate Dimerization Dimerization/ Condensation Intermediate->Dimerization Flavaspidic_Acid This compound (or Derivative) Dimerization->Flavaspidic_Acid

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

The following protocols are detailed representations of key experimental procedures cited in the literature for the synthesis of acylphloroglucinols.

Protocol 1: Friedel-Crafts Acylation of Phloroglucinol

This protocol describes a general method for the acylation of phloroglucinol using an acid chloride and a Lewis acid catalyst.[2][3]

Materials:

  • Phloroglucinol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Butyryl Chloride (or other suitable acid chloride)

  • Dichloromethane (CH₂Cl₂)

  • Nitromethane (B149229) (CH₃NO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend phloroglucinol and anhydrous aluminum chloride in dichloromethane.[3]

  • Cool the mixture in an ice/water bath.[2]

  • Slowly add nitromethane dropwise with stirring.[3]

  • To the resulting solution, add butyryl chloride dropwise over a period of 10 minutes, ensuring the temperature does not rise excessively.[2][3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.[2]

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acylphloroglucinol.[2]

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data on Biological Activity

This compound and its derivatives have been extensively studied for their biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
This compound ABStaphylococcus aureus (MRSA)12-20[4]
This compound PBStaphylococcus aureus (MRSA)12-20[4]
This compound BBStaphylococcus haemolyticus5 - 480[5][6]
This compound BBStaphylococcus epidermidis11.67 - 66.67[7]

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
CompoundAssayIC₅₀ (µM)Reference
Diacylphloroglucinol derivativeiNOS Inhibition19.0[8]
Diacylphloroglucinol derivativeNF-κB Inhibition34.0[8]

IC₅₀: Half-maximal Inhibitory Concentration

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its derivatives are attributed to their interaction with specific cellular targets and signaling pathways.

Antibacterial Mechanism of this compound BB

Studies on this compound BB have suggested that its antibacterial activity against Staphylococcus haemolyticus involves the inhibition of key cellular processes. Molecular docking and subsequent experimental validation have indicated that this compound BB can interact with and inhibit the activity of Heat Shock Protein 70 (Hsp70) and RNase P, an enzyme essential for tRNA maturation.[5][6] This dual inhibition disrupts protein synthesis and other vital cellular functions, ultimately leading to bacterial cell death.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Hsp70 Hsp70 (Protein Folding) Protein_Synthesis Protein Synthesis Hsp70->Protein_Synthesis RNaseP RNase P (tRNA Maturation) RNaseP->Protein_Synthesis Cell_Growth Bacterial Growth and Proliferation Protein_Synthesis->Cell_Growth Flavaspidic_Acid_BB This compound BB Flavaspidic_Acid_BB->Hsp70 Inhibition Flavaspidic_Acid_BB->RNaseP Inhibition

Caption: Proposed antibacterial mechanism of this compound BB.

Anti-inflammatory Mechanism of Phloroglucinol Derivatives

The anti-inflammatory properties of many flavonoids and phenolic compounds, including acylphloroglucinols, are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.[9] Phloroglucinol derivatives have been shown to inhibit these pathways, thereby reducing inflammation.[8]

Anti_inflammatory_Mechanism cluster_cell Immune Cell (e.g., Macrophage) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2, Cytokines) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Phloroglucinol_Derivative Phloroglucinol Derivative Phloroglucinol_Derivative->MAPK_Pathway Inhibition Phloroglucinol_Derivative->NFkB_Pathway Inhibition

Caption: General anti-inflammatory mechanism of phloroglucinol derivatives.

Conclusion

The synthesis of this compound and its derivatives represents a promising avenue for the discovery of new therapeutic agents. The robust and versatile nature of the Friedel-Crafts acylation allows for the generation of a wide array of analogues, facilitating comprehensive structure-activity relationship studies. The potent antibacterial and anti-inflammatory activities of these compounds, coupled with an increasing understanding of their molecular mechanisms of action, underscore their potential for further development. This technical guide provides a foundational resource to aid researchers in the synthesis and evaluation of this important class of natural product derivatives. Future work in this area will likely focus on the optimization of synthetic routes to improve yields and reduce environmental impact, as well as the exploration of a broader range of biological targets to fully elucidate the therapeutic potential of the phloroglucinol scaffold.

References

Flavaspidic Acid: A Technical Guide on its Antibacterial Activity Against Staphylococcus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antibacterial activity of Flavaspidic acid against Staphylococcus species. Due to the limited availability of data specifically for Staphylococcus aureus, this document also includes relevant findings for other coagulase-negative Staphylococci and related phloroglucinol (B13840) compounds to offer a broader perspective for research and development.

Executive Summary

This compound, a phloroglucinol derivative primarily isolated from the rhizomes of Dryopteris ferns, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide synthesizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and explores the current understanding of its mechanism of action. While direct and extensive data on this compound's activity against Staphylococcus aureus is limited in the reviewed literature, studies on other Staphylococcus species and related phloroglucinols indicate a promising potential for this compound as an antibacterial agent. This document aims to provide a foundational resource for researchers and professionals in the field of antibiotic drug discovery and development.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of this compound and its derivatives has been evaluated against various Staphylococcus species. The following tables summarize the key quantitative findings from the available literature.

Table 1: Antibacterial Activity of this compound BB against Staphylococcus haemolyticus [1]

Strain IDMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
SHA 32040
SHA 1330240
16 Clinical Strains (Range)5 - 480Not broadly reported

Table 2: Antibacterial Activity of this compound BB against Staphylococcus epidermidis [2]

Strain TypeNumber of StrainsMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Clinical Isolates1511.67 - 66.67

Table 3: Antibacterial Activity of a Related Acylphloroglucinol Derivative (A5) against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Acylphloroglucinol A5MRSA0.981.95

Note: While Flavaspidic acids AB and PB have been reported to be highly active against MRSA, specific MIC and MBC values were not available in the reviewed literature.

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antibacterial activity of this compound and related compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial activity. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method [3]

  • Bacterial Strain Preparation: A standardized inoculum of the target Staphylococcus strain (e.g., ATCC 29213 as a quality control) is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under aerobic conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination [1]

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-50 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antibacterial effects are still under investigation. However, studies on this compound BB and other phloroglucinols have provided initial insights into potential pathways.

Proposed Mechanism of this compound BB in S. haemolyticus

Research suggests that this compound BB may disrupt essential cellular processes in S. haemolyticus. Molecular docking and subsequent ELISA-based verification have indicated that this compound BB interacts with two key proteins: Heat shock protein 70 (Hsp70) and RNase P.[1][4] The proposed mechanism involves the promotion of Hsp70 activity and the inhibition of RNase P synthase.[1][4] The inhibition of RNase P would interfere with tRNA synthesis, subsequently hindering protein synthesis and ultimately inhibiting bacterial growth and biofilm formation.[1][4]

G Flavaspidic_acid_BB This compound BB Hsp70 Hsp70 Activity Flavaspidic_acid_BB->Hsp70 Promotes RNase_P RNase P Synthase Flavaspidic_acid_BB->RNase_P Inhibits tRNA_synthesis tRNA Synthesis RNase_P->tRNA_synthesis Required for Protein_synthesis Protein Synthesis tRNA_synthesis->Protein_synthesis Leads to Bacterial_growth Bacterial Growth & Biofilm Formation Protein_synthesis->Bacterial_growth Essential for G Phloroglucinol Phloroglucinol Derivative Membrane Bacterial Cell Membrane Phloroglucinol->Membrane Targets ROS Reactive Oxygen Species (ROS) Phloroglucinol->ROS Induces Membrane_Damage Membrane Damage & Ion Leakage Membrane->Membrane_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Oxidative_Stress->Cell_Death G cluster_0 In Vitro Antibacterial Assessment cluster_1 Mechanism of Action Studies A Bacterial Culture Preparation B Broth Microdilution (MIC Determination) A->B C Agar Plating (MBC Determination) B->C D Molecular Docking (Target Prediction) C->D If Active E Enzyme Activity Assays (e.g., ELISA) D->E F Membrane Integrity Assays G ROS Production Measurement

References

Flavaspidic Acid BB: A Technical Guide to its Anti-Biofilm Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-biofilm properties of Flavaspidic acid BB, a phloroglucinol (B13840) compound isolated from Dryopteris fragrans (L.) Schott. The increasing threat of antibiotic resistance, largely driven by the formation of bacterial biofilms, necessitates the exploration of novel therapeutic agents. This compound BB has emerged as a promising candidate, demonstrating significant efficacy against biofilms of clinically relevant pathogens such as Staphylococcus haemolyticus and Staphylococcus epidermidis. This document consolidates the current scientific findings, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of its action.

Quantitative Assessment of Anti-Biofilm Activity

This compound BB has been shown to inhibit biofilm formation and eradicate established biofilms in a concentration-dependent manner. The following tables summarize the key quantitative data from published studies.

Minimum Inhibitory Concentrations (MIC)

This compound BB exhibits potent antibacterial activity against various clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound BB against Staphylococcus haemolyticus [1][2][3]

Clinical StrainMIC (µg/mL)
SHA 1>2560
SHA 2>2560
SHA 320
SHA 4>2560
SHA 5>2560
SHA 6>2560
SHA 7>2560
SHA 8>2560
SHA 91280
SHA 101280
SHA 11<5
SHA 12<5
SHA 1330
SHA 14>2560
SHA 15>2560
SHA 1680

Data sourced from Liu et al. (2023).

Biofilm Inhibition

This compound BB demonstrates significant inhibition of biofilm formation at various stages of development.

Table 2: Inhibition Rate of this compound BB on S. haemolyticus Biofilm Formation [1][2]

Biofilm Stage (Time)ConcentrationInhibition Rate (%)
Initial Adhesion (4 h)1 x MIC (20 µg/mL)96.39
2 x MIC (40 µg/mL)98.16
Maturation (24 h)½ x MIC6.17
1 x MIC12.25
2 x MIC31.63

Data sourced from Liu et al. (2023). The study highlights that the inhibitory effect is concentration-dependent.

A study on S. epidermidis also revealed that a combination of this compound BB and mupirocin (B1676865) has a synergistic inhibitory effect on biofilm formation at all stages.[4][5]

Experimental Protocols

This section details the methodologies employed in the cited research to evaluate the anti-biofilm properties of this compound BB.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound BB is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare 2x concentrated this compound BB solutions A2 Add 100 µL of 2x this compound BB solution to achieve final concentrations P1->A2 P2 Prepare bacterial suspension (1 x 10^5 CFU/mL) in CAMHB or TSB A1 Add 100 µL of bacterial suspension to each well of a 96-well plate P2->A1 A1->A2 A3 Incubate at 35°C for 24 hours A2->A3 R1 Visually inspect for turbidity A3->R1 R2 MIC is the lowest concentration with no visible growth R1->R2

Workflow for MIC Determination.
Biofilm Formation and Inhibition Assay (CCK-8 Method)

The effect of this compound BB on different stages of biofilm development is quantified using the Cell Counting Kit-8 (CCK-8) assay.[1][2]

  • Biofilm Development: A 200 µL aliquot of bacterial inoculum is added to a 96-well plate and incubated at 35°C for varying durations to represent different developmental phases (e.g., 4h for initial adhesion, 8h for proliferation, 24h for maturation).[1][2]

  • Treatment: For inhibition assays, planktonic bacteria are discarded, and fresh Tryptic Soy Broth (TSB) containing various concentrations of this compound BB (e.g., ½ MIC, 1x MIC, 2x MIC) is added.[2]

  • Quantification: After incubation for 24 hours, the medium is discarded, and 100 µL of TSB and 10 µL of CCK-8 reagent are added to each well.[1] Following a 1-hour incubation, the absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated relative to an untreated control.

cluster_setup Biofilm Setup cluster_treatment Treatment cluster_quantification Quantification S1 Inoculate 96-well plate with bacterial suspension S2 Incubate at 35°C for 4h, 8h, or 24h S1->S2 T1 Remove planktonic bacteria S2->T1 T2 Add fresh TSB with this compound BB T1->T2 T3 Incubate for 24h T2->T3 Q1 Add TSB and CCK-8 reagent T3->Q1 Q2 Incubate for 1h Q1->Q2 Q3 Measure absorbance at 450 nm Q2->Q3

Biofilm Inhibition Assay Workflow (CCK-8).

Mechanism of Anti-Biofilm Action

This compound BB exerts its anti-biofilm effects through a multi-targeted mechanism, primarily involving the disruption of essential cellular processes and the downregulation of genes critical for biofilm formation.

Molecular Docking and Target Verification

Molecular simulation studies have predicted that this compound BB can bind to key proteins involved in bacterial survival and biofilm formation.[1][2][3] Subsequent experimental verification using ELISA has confirmed its interaction with Hsp70 and RNase P synthase.[1][2][3]

  • Inhibition of RNase P: this compound BB has been shown to inhibit the activity of RNase P.[1][2][3] RNase P is crucial for tRNA synthesis. Its inhibition disrupts protein synthesis, thereby impeding bacterial growth and biofilm formation.[1][2][3]

  • Promotion of Hsp70: The compound promotes the activity of Hsp70.[1][2][3] While seemingly counterintuitive as Hsp70 is a chaperone protein, this interaction may disrupt the normal protein folding and stress response pathways of the bacteria, contributing to its overall antibacterial effect.

cluster_targets Molecular Targets cluster_processes Cellular Processes cluster_outcomes Outcomes FAB This compound BB RNaseP RNase P FAB->RNaseP inhibits Hsp70 Hsp70 FAB->Hsp70 promotes tRNA tRNA Synthesis RNaseP->tRNA disrupts Protein Protein Synthesis & Utilization tRNA->Protein Growth Inhibition of Bacterial Growth Protein->Growth Biofilm Inhibition of Biofilm Formation Protein->Biofilm

References

Flavaspidic Acid: A Promising Natural Compound in the Research and Development of Novel Anti-MRSA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents. Natural products remain a rich reservoir of chemical diversity and a promising source of novel therapeutic leads. Among these, flavaspidic acid, a phloroglucinol (B13840) derivative found in certain ferns, has emerged as a compound of interest for its potential anti-staphylococcal properties. This technical guide provides a comprehensive overview of the current state of research on this compound for the treatment of MRSA infections, consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action. While direct and extensive research on this compound against MRSA is still in its nascent stages, this document synthesizes findings from closely related compounds and bacterial species to build a strong rationale for its further investigation.

Quantitative Antimicrobial Activity

While specific data for this compound against a wide range of MRSA isolates is limited in publicly available literature, preliminary studies have indicated its significant antibacterial and anti-biofilm activities against Gram-positive bacteria, including MRSA.[1] To provide a quantitative perspective, this section presents data from studies on this compound BB against other clinically relevant staphylococci and a potent anti-MRSA phloroglucinol derivative, A5.

Table 1: In Vitro Antibacterial Activity of this compound BB against Staphylococcus haemolyticus

StrainMIC (µg/mL)MBC (µg/mL)
SHA 32040
SHA 1330240
Range (16 strains)5 - 480Not broadly reported

Data extracted from a study on clinical isolates of S. haemolyticus.[2]

Table 2: In Vitro Anti-MRSA Activity of Phloroglucinol Derivative A5

StrainMIC (µg/mL)MBC (µg/mL)
MRSA (ATCC 43300)0.981.95

Compound A5 is a monocyclic acylphloroglucinol derivative, structurally related to this compound.[3][4]

Proposed Mechanisms of Action

The precise mechanism by which this compound exerts its anti-MRSA effects is not yet fully elucidated. However, research on this compound and related phloroglucinol derivatives suggests a multi-targeted approach.

Disruption of Bacterial Cell Membrane

A primary proposed mechanism is the disruption of the bacterial cell membrane's integrity. Studies on the phloroglucinol derivative A5 have shown that it induces membrane damage in MRSA.[3][4] This is evidenced by an increased concentration of extracellular potassium ions following treatment, indicating a loss of membrane potential and leakage of intracellular components.

Induction of Oxidative Stress

The same study on derivative A5 also points towards the induction of oxidative stress as a key mechanism.[3][4] Treatment with the compound led to an overproduction of reactive oxygen species (ROS), which can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Inhibition of Protein and tRNA Synthesis

Research on this compound BB against S. haemolyticus has identified two potential intracellular targets: Heat Shock Protein 70 (Hsp70) and RNase P.[2][5] It is proposed that this compound BB promotes the activity of Hsp70 and inhibits the activity of RNase P. This dual action would disrupt protein folding and processing, as well as interfere with tRNA synthesis, leading to a comprehensive shutdown of protein production and bacterial growth.

G Hypothesized Mechanisms of Action of this compound against MRSA Flavaspidic_Acid This compound Membrane_Damage Bacterial Membrane Damage Flavaspidic_Acid->Membrane_Damage ROS_Production ROS Production Flavaspidic_Acid->ROS_Production Hsp70_RNaseP Inhibition of Hsp70 & RNase P Flavaspidic_Acid->Hsp70_RNaseP K_Leakage K+ Ion Leakage Membrane_Damage->K_Leakage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Protein_tRNA_Inhibition Inhibition of Protein & tRNA Synthesis Hsp70_RNaseP->Protein_tRNA_Inhibition Cell_Death Bacterial Cell Death K_Leakage->Cell_Death Oxidative_Stress->Cell_Death Protein_tRNA_Inhibition->Cell_Death

Caption: Hypothesized multi-target mechanisms of this compound against MRSA.

Interference with Virulence and Biofilm Formation

Beyond direct bactericidal activity, this compound may also attenuate the virulence of MRSA by interfering with its cell-to-cell communication systems, known as quorum sensing (QS).

The Accessory Gene Regulator (agr) System

The agr QS system is a central regulator of virulence in S. aureus, controlling the expression of a wide array of toxins and enzymes, and playing a role in biofilm formation. Studies on the combination of this compound BB and mupirocin (B1676865) against S. epidermidis have shown a significant downregulation of agrA and sarA gene expression.[1] agrA is the response regulator of the agr system, while sarA is a global regulator that influences agr expression. This suggests that this compound could potentially inhibit the agr system in MRSA, thereby reducing its pathogenic potential.

G Potential Interference of this compound with the MRSA agr Quorum Sensing System Flavaspidic_Acid This compound agrA agrA gene Flavaspidic_Acid->agrA Inhibition sarA sarA gene Flavaspidic_Acid->sarA Inhibition agr_system agr Quorum Sensing System agrA->agr_system Activation sarA->agr_system Regulation Virulence_Factors Virulence Factor Production agr_system->Virulence_Factors Upregulation Biofilm_Formation Biofilm Formation agr_system->Biofilm_Formation Regulation Reduced_Pathogenicity Reduced MRSA Pathogenicity Virulence_Factors->Reduced_Pathogenicity Biofilm_Formation->Reduced_Pathogenicity

Caption: Proposed inhibitory effect of this compound on the agr QS pathway in MRSA.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the anti-MRSA potential of this compound. These protocols are based on established methods reported in the literature for staphylococcal research.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare an inoculum of MRSA from an overnight culture, adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include a positive control (MRSA in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound where no visible turbidity is observed.

  • For MBC determination, aliquot 100 µL from each well that shows no visible growth and plate onto Mueller-Hinton agar (B569324) (MHA).

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Biofilm Inhibition Assay

Objective: To assess the ability of this compound to prevent the formation of MRSA biofilms.

Protocol:

  • Prepare a standardized MRSA suspension (1 x 10^6 CFU/mL) in a suitable growth medium such as Tryptic Soy Broth (TSB) supplemented with glucose.

  • In a 96-well flat-bottomed microtiter plate, add the MRSA suspension to each well.

  • Add serial dilutions of this compound to the wells. Include a positive control (MRSA with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the effect of this compound on the expression of key MRSA genes (e.g., agrA, sarA, hla).

Protocol:

  • Culture MRSA to mid-logarithmic phase and then expose the bacteria to a sub-inhibitory concentration of this compound for a defined period.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA from the bacterial pellets using a commercial RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

G Experimental Workflow for Assessing Anti-MRSA Activity of this compound Start Start MIC_MBC MIC & MBC Determination Start->MIC_MBC Biofilm_Assay Biofilm Inhibition Assay Start->Biofilm_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Start->Gene_Expression Data_Analysis Data Analysis & Interpretation MIC_MBC->Data_Analysis Biofilm_Assay->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of this compound against MRSA.

Cytotoxicity and Safety Profile

A critical aspect of drug development is the evaluation of a compound's toxicity to human cells. At present, there is a lack of publicly available data on the cytotoxic profile of this compound against human cell lines, represented by IC50 (half-maximal inhibitory concentration) values. To assess its therapeutic potential, it is imperative that future research includes comprehensive cytotoxicity testing.

Recommended Cell Lines for Cytotoxicity Screening:

  • Human Keratinocytes (e.g., HaCaT): To assess dermal toxicity, relevant for topical applications.

  • Human Lung Fibroblasts (e.g., MRC-5): To evaluate general cytotoxicity in a normal human cell line.

  • Human Hepatocellular Carcinoma (e.g., HepG2): To assess potential hepatotoxicity.

  • Human Embryonic Kidney Cells (e.g., HEK293): To evaluate renal toxicity.

The standard method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product for the development of new anti-MRSA agents. The available evidence from related compounds and bacterial species suggests that it may act through multiple mechanisms, including membrane disruption, induction of oxidative stress, and inhibition of essential cellular processes. Furthermore, its potential to interfere with the agr quorum-sensing system highlights its possible role as an anti-virulence agent.

To advance the development of this compound as a viable anti-MRSA therapeutic, the following areas of research are critical:

  • Comprehensive Screening: Determination of MIC and MBC values for this compound and its isomers against a diverse panel of clinical MRSA isolates, including strains with different resistance profiles.

  • Mechanism of Action Studies: Direct investigation into the effects of this compound on MRSA membrane integrity, ROS production, and its interaction with putative intracellular targets like Hsp70 and RNase P.

  • Virulence and Biofilm Studies: In-depth analysis of the impact of this compound on the MRSA agr system and its downstream effects on toxin production and biofilm formation.

  • Cytotoxicity and In Vivo Efficacy: Thorough evaluation of the cytotoxicity of this compound against a panel of human cell lines and subsequent assessment of its efficacy and safety in animal models of MRSA infection.

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound in the fight against MRSA.

References

In Vitro Cytotoxicity of Flavaspidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid, a phloroglucinol (B13840) derivative primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, has garnered scientific interest for its diverse biological activities, including antibacterial, antiviral, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound, with a focus on its potential as an anticancer agent. While extensive research on a wide range of cancer cell lines is still emerging, this document synthesizes the available data, explores probable mechanisms of action based on its chemical class, and provides detailed experimental protocols for its further investigation.

Quantitative Cytotoxicity Data

The available scientific literature presents limited specific quantitative data on the in vitro cytotoxicity of unmodified this compound across a broad spectrum of human cancer cell lines. However, studies on derivatives and enriched fractions provide initial insights into its potential.

Compound/ExtractCell LineAssayIC50/CC50Reference
Northis compound AB-enriched fractionHepG2 (Human hepatocellular carcinoma)MTT> 100 µM (>40.4 µg/mL)[1][2][3]
This compound AB derivative (C2)MCF-7 (Human breast adenocarcinoma)MTT18.49 µM[4]
Dryopteris juxtapostia root dichloromethane (B109758) extractHeLa (Human cervical cancer)Not Specified17.1 µg/mL[2][3]
Dryopteris juxtapostia root dichloromethane extractPC3 (Human prostate cancer)Not Specified45.2 µg/mL[2][3]

Note: The lack of broad-spectrum IC50 values for this compound itself highlights a significant area for future research. The existing data on derivatives suggests that the this compound scaffold possesses potential for antiproliferative activity.

Mechanisms of Cytotoxic Action

Based on the well-documented activities of flavonoids and other phloroglucinol compounds, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins involved include the Bcl-2 family (e.g., Bax, Bcl-2), which regulate mitochondrial permeability.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents, including flavonoids, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), thereby preventing cancer cells from dividing. This can be a precursor to apoptosis.

Involvement of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway, leading to downstream effects on cell cycle progression and apoptosis. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Mandatory Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3, -7 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 flavaspidic_acid This compound flavaspidic_acid->death_receptor Induces flavaspidic_acid->mitochondrion Induces Stress

Caption: Hypothesized apoptotic pathways induced by this compound.

flavaspidic_acid This compound pi3k PI3K flavaspidic_acid->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_cycle Cell Cycle Progression akt->cell_cycle Promotes apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with this compound seed->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate (1-4 hours) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

cluster_wb Western Blot Workflow for Apoptosis lysate Prepare cell lysates quantify Protein quantification lysate->quantify sds SDS-PAGE quantify->sds transfer Transfer to membrane sds->transfer block Blocking transfer->block primary_ab Primary antibody incubation (e.g., anti-Caspase-3, anti-Bax) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

References

The Flavaspidic Acid Biosynthesis Pathway in Dryopteris: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acids, a class of dimeric acylphloroglucinols found in ferns of the genus Dryopteris, exhibit a range of promising biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of flavaspidic acid, leveraging current knowledge of polyketide synthesis in plants. It details the proposed enzymatic steps, from the formation of monomeric acylphloroglucinol precursors by Type III polyketide synthases to their subsequent dimerization. Furthermore, this document offers a compilation of detailed experimental protocols for the extraction, quantification, and enzymatic characterization of the compounds and enzymes involved in this pathway. Quantitative data on the distribution of major this compound derivatives in Dryopteris crassirhizoma are also presented. This guide is intended to serve as a valuable resource for researchers investigating the biosynthesis of these complex natural products and for professionals exploring their potential in drug development.

Introduction

The rhizomes of Dryopteris species have a long history of use in traditional medicine.[3] Modern phytochemical investigations have revealed that a significant portion of their bioactivity can be attributed to a group of compounds known as acylphloroglucinols.[4] Among these, the flavaspidic acids are particularly noteworthy due to their complex dimeric structures and potent biological effects.[5] Flavaspidic acids are composed of two acylphloroglucinol monomers linked by a methylene (B1212753) bridge. The acyl side chains can vary, leading to different congeners such as this compound AB, PB, AP, and BB, where A, P, and B stand for acetyl, propionyl, and butyryl side chains, respectively.[4]

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can provide insights into the evolution of chemical diversity in ferns, and it opens up possibilities for the biotechnological production of these valuable compounds through metabolic engineering. This guide outlines a putative biosynthetic pathway for this compound in Dryopteris, based on the well-established mechanisms of plant polyketide biosynthesis.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step pathway involving the formation of acylated phloroglucinol (B13840) monomers followed by their dimerization. The core of this pathway is a Type III polyketide synthase (PKS), an enzyme class that includes chalcone (B49325) synthases (CHS) and valerophenone (B195941) synthases.[6]

Formation of Acylphloroglucinol Monomers

The initial step in the biosynthesis is the formation of the phloroglucinol ring from three molecules of malonyl-CoA, a reaction catalyzed by a phloroglucinol synthase.[7] However, for the formation of acylphloroglucinols, a starter CoA molecule other than malonyl-CoA is utilized. In the case of flavaspidic acids, the starter molecules are likely butyryl-CoA and acetyl-CoA.

A putative valerophenone synthase-like enzyme, a type of Type III PKS, would catalyze the condensation of one molecule of butyryl-CoA with three molecules of malonyl-CoA to form butyrylphloroglucinol. Similarly, a chalcone synthase-like enzyme could utilize acetyl-CoA as a starter to produce acetylphloroglucinol. These monomeric acylphloroglucinols are the building blocks for the dimeric flavaspidic acids.

Flavaspidic_Acid_Monomer_Biosynthesis cluster_0 Monomer Synthesis cluster_1 Monomer Synthesis Butyryl_CoA Butyryl-CoA VPS Valerophenone Synthase-like (PKS) Butyryl_CoA->VPS Malonyl_CoA_1 3x Malonyl-CoA Malonyl_CoA_1->VPS Butyrylphloroglucinol Butyrylphloroglucinol VPS->Butyrylphloroglucinol Acetyl_CoA Acetyl-CoA CHS_like Chalcone Synthase-like (PKS) Acetyl_CoA->CHS_like Malonyl_CoA_2 3x Malonyl-CoA Malonyl_CoA_2->CHS_like Acetylphloroglucinol Acetylphloroglucinol CHS_like->Acetylphloroglucinol

Caption: Putative biosynthesis of acylphloroglucinol monomers.
Dimerization of Acylphloroglucinol Monomers

The formation of the characteristic methylene bridge that links the two acylphloroglucinol monomers is likely an oxidative coupling reaction. This step could be catalyzed by a peroxidase or a similar oxidative enzyme. The reaction would involve the activation of a carbon atom on one monomer, which then attacks the aromatic ring of the second monomer to form the dimeric structure of this compound. For example, the dimerization of one molecule of butyrylphloroglucinol and one molecule of acetylphloroglucinol would yield this compound AB.

Flavaspidic_Acid_Dimerization Butyrylphloroglucinol Butyrylphloroglucinol Oxidative_Enzyme Oxidative Enzyme (e.g., Peroxidase) Butyrylphloroglucinol->Oxidative_Enzyme Acetylphloroglucinol Acetylphloroglucinol Acetylphloroglucinol->Oxidative_Enzyme Flavaspidic_Acid_AB This compound AB Oxidative_Enzyme->Flavaspidic_Acid_AB

Caption: Proposed enzymatic dimerization of acylphloroglucinol monomers.

Quantitative Data of Flavaspidic Acids in Dryopteris crassirhizoma

The relative abundance of different this compound congeners can vary. Analysis of Dryopteris crassirhizoma rhizomes by UPLC-QTOF-MS has provided quantitative data on the major phloroglucinol derivatives present.

CompoundAbbreviationRelative Abundance (%)
This compound APAP25.3
This compound ABAB35.1
This compound PBPB21.8
This compound BBBB17.8
Data adapted from UPLC-QTOF-MS analysis of Dryopteris crassirhizoma rhizome extracts.[8]

Experimental Protocols

This section provides detailed methodologies for the investigation of the this compound biosynthesis pathway.

Extraction and Purification of Flavaspidic Acids from Dryopteris Rhizomes

This protocol describes a general method for the extraction and purification of flavaspidic acids.[2][4]

Materials:

  • Dried and powdered rhizomes of Dryopteris sp.

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered rhizomes with methanol at room temperature for 48 hours. Repeat the extraction three times.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing flavaspidic acids using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures).

  • Crystallization: Recrystallize the purified fractions to obtain pure this compound congeners.

Extraction_Workflow Start Dried Dryopteris Rhizomes Extraction Methanol Extraction Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Crystallization Crystallization Sephadex->Crystallization End Pure Flavaspidic Acids Crystallization->End

Caption: General workflow for the extraction and purification of flavaspidic acids.
Analytical Quantification by UPLC-QTOF-MS

This protocol outlines a method for the quantification of flavaspidic acids using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[8][9]

Instrumentation:

  • UPLC system with a suitable C18 column

  • QTOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode from m/z 100-1000

Quantification:

  • Create calibration curves using pure standards of each this compound congener.

  • Quantify the compounds in the extracts by comparing their peak areas to the calibration curves.

Heterologous Expression and Purification of a Putative Dryopteris Type III PKS

This protocol describes the expression of a candidate Type III PKS gene from Dryopteris in E. coli and its subsequent purification.[10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (lysis buffer with 20-40 mM imidazole)

  • Elution buffer (lysis buffer with 250-500 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Cloning: Clone the candidate PKS gene into the expression vector.

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Expression:

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer.

    • Elute the His-tagged PKS protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Valerophenone Synthase

This assay measures the activity of the purified PKS in synthesizing butyrylphloroglucinol.[12][13]

Reaction Mixture (200 µL):

  • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

  • 1 µg of purified PKS enzyme

  • 50 µM Butyryl-CoA (starter substrate)

  • 150 µM Malonyl-CoA (extender substrate)

Procedure:

  • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 2 minutes.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 20% HCl.

  • Extract the product with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the product by HPLC or LC-MS.

Enzyme_Assay_Workflow Start Purified PKS Enzyme Reaction_Setup Set up reaction with Butyryl-CoA Start->Reaction_Setup Initiation Add Malonyl-CoA Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop reaction with HCl Incubation->Termination Extraction Extract with Ethyl Acetate Termination->Extraction Analysis Analyze by HPLC/LC-MS Extraction->Analysis End Detection of Butyrylphloroglucinol Analysis->End

References

In-Depth Technical Guide to the Pharmacological Profile of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative primarily isolated from the rhizomes of Dryopteris species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development. While a substantial body of evidence highlights its potent antibacterial effects, particularly against drug-resistant staphylococcal strains, research into its other biological activities, pharmacokinetics, and comprehensive toxicological profile is ongoing. Data on closely related phloroglucinol compounds are included to provide a more complete, albeit predictive, profile where specific data for this compound is limited.

Chemical and Physical Properties

This compound is a dimeric phloroglucinol with the chemical formula C24H30O8 and a molecular weight of 446.49 g/mol . Several forms of this compound exist, including this compound AB, PB, and BB, which differ in their acyl side chains. These compounds are generally crystalline solids with poor water solubility.

PropertyValueReference
Molecular FormulaC24H30O8[1]
Molecular Weight446.49 g/mol [1]
CAS Number114-42-1[1]
LD50 (oral, mice)690 mg/kg[1]

Pharmacodynamics: Mechanism of Action and Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, with the most extensively studied being their antibacterial effects. Emerging evidence also points towards their potential as antiviral, antioxidant, anti-inflammatory, and anticancer agents.

Antibacterial Activity

This compound, particularly this compound BB, has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant staphylococcal species.

Signaling Pathway of this compound BB's Antibacterial Action

antibacterial_mechanism This compound BB This compound BB Hsp70 Hsp70 This compound BB->Hsp70 Promotes RNase P RNase P This compound BB->RNase P Inhibits Protein Synthesis & Utilization Protein Synthesis & Utilization Hsp70->Protein Synthesis & Utilization Inhibits re-synthesis tRNA Synthesis tRNA Synthesis RNase P->tRNA Synthesis Required for Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis & Utilization->Bacterial Growth Inhibition tRNA Synthesis->Bacterial Growth Inhibition Biofilm Formation Inhibition Biofilm Formation Inhibition Bacterial Growth Inhibition->Biofilm Formation Inhibition

Caption: Antibacterial mechanism of this compound BB.

The primary mechanism of antibacterial action involves the modulation of key cellular processes. This compound BB has been shown to promote the activity of Heat shock protein 70 (Hsp70) and inhibit the activity of Ribonuclease P (RNase P).[2] This dual action disrupts protein synthesis and utilization as well as tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation.[2][3]

Quantitative Antibacterial Data for this compound BB

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus haemolyticus (16 clinical strains)5 - 480[2][3]

This compound BB also exhibits synergistic effects when combined with the antibiotic mupirocin, enhancing its anti-biofilm activity against Staphylococcus epidermidis.[4]

Antiviral Activity

While specific data for this compound is limited, related phloroglucinols from Dryopteris species have shown promising antiviral activities.

Quantitative Antiviral Data for Dryopteris Phloroglucinols

CompoundVirusIC50 (μM)Reference
Dryocrassin ABBASARS-CoV-2-[2][5]
Dryocrassin ABBASARS-CoV-[2][5]
Dryocrassin ABBAMERS-CoV-[2][5]
Dryatraol CRespiratory Syncytial Virus11.9[3][6]
Dryatraol CInfluenza A (H1N1)5.5[3][6]
Dryatraols F-HHerpes Simplex Virus 12.6 - 6.3[3][6]

The antiviral mechanism of these compounds is under investigation, with some evidence suggesting interference with viral entry and replication. For instance, Dryocrassin ABBA and Filixic acid ABA have been found to inhibit the main protease of SARS-CoV-2.[2][5]

Antioxidant Activity

Flavaspidic acids have demonstrated notable antioxidant properties in various in vitro assays.

Quantitative Antioxidant Data for Flavaspidic Acids

CompoundAssayIC50 (μM)Reference
This compound PBDPPH radical scavenging71.7[7]
This compound ABDPPH radical scavenging76.3[7]
This compound PBSuperoxide radical scavenging58.6[7]
This compound ABSuperoxide radical scavenging64.4[7]
This compound PBLipid peroxidation inhibition12.9[7]
This compound ABLipid peroxidation inhibition13.1[7]
Anti-inflammatory Activity

Quantitative Anti-inflammatory Data for Phloroglucinol Derivatives

CompoundTargetIC50 (μM)Reference
DiacylphloroglucinoliNOS19.0[8][9][10]
Alkylated acylphloroglucinoliNOS19.5[8][9][10]
DiacylphloroglucinolNF-κB34.0[8][9][10]
Alkylated acylphloroglucinolNF-κB37.5[8][9][10]
Anticancer Activity

Several phloroglucinol derivatives isolated from Dryopteris species have exhibited cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data for Dryopteris Phloroglucinols

Compound/ExtractCell LineIC50Reference
Dryopteris erythrosora extractAGS19.44 μg/mL[11][12]
Dryopteris erythrosora extractSW-48024.97 μg/mL[11][12]
Dryopteris erythrosora extractMCF-776.90 μg/mL[11][12]
Acylphloroglucinol-nerolidol meroterpenoidsMDA-MB-2311.22 - 27.43 μM[13]
Northis compound ABReh (human leukemia)32.2 μg/mL[14][15]
This compound APReh (human leukemia)8.0 μg/mL[16]

Pharmacokinetics

Detailed pharmacokinetic data for this compound are currently unavailable. However, studies on the related phloroglucinol, Dryocrassin ABBA, provide some initial insights into the potential ADME profile of this class of compounds.

Pharmacokinetic Parameters of Dryocrassin ABBA

ParameterValueReference
Half-life (in vivo)5.5 - 12.6 h[2][5]
Plasma Exposure (AUC)19.3 - 65 μg·h/mL[2][5]
Microsomal StabilityGood[2][5]
hERG InhibitionLow[2][5]
CYP450 InhibitionLow[2][5]

Further research is required to elucidate the specific absorption, distribution, metabolism, and excretion pathways of this compound.

Toxicology and Safety

The toxicological profile of this compound is not yet fully characterized. The oral LD50 in mice has been reported to be 690 mg/kg.[1] For the related compound, Dryocrassin ABBA, a 5-day repeated-dose toxicity study in mice suggested an approximate lethal dose of >10 mg/kg.[2][5] More extensive toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assessments, are necessary to establish a comprehensive safety profile for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized workflows for key assays mentioned in this guide.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

mic_workflow prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

mtt_workflow seed_cells Seed Mammalian Cells in 96-well Plate add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antiviral Potential of Flavaspidic Acid

Abstract

This compound, a naturally occurring phloroglucinol (B13840) derivative isolated from the rhizomes of Dryopteris species, has garnered scientific interest for its diverse pharmacological activities. Historically used in traditional medicine, recent research has illuminated its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound. It consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanisms of action through signaling and workflow diagrams. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction to this compound

This compound is a bicyclic phloroglucinol primarily found in the rhizomes of ferns from the Dryopteris genus, such as Dryopteris crassirhizoma.[1][2] Phloroglucinols as a class are known for a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.[2][3] The antiviral potential of this class of compounds is an emerging area of research. Studies have shown that extracts from D. crassirhizoma and its constituent phloroglucinols exhibit inhibitory effects against a variety of viruses, including influenza, dengue, and coronaviruses.[4] This guide focuses specifically on the documented antiviral activities of this compound and its closely related derivatives, exploring its mechanisms and potential as a therapeutic agent.

Antiviral Spectrum and Efficacy

Research has demonstrated the activity of this compound and related phloroglucinols against several viruses. The primary targets identified to date include both RNA and DNA viruses, suggesting a potentially broad spectrum of activity.

  • Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) : this compound AB has been shown to inhibit the replication of PRRSV. Its mechanism involves targeting multiple stages of the viral life cycle, notably inhibiting virus internalization and subsequent cell-to-cell spread.[1] It does not, however, block the initial binding of the virus to the host cell.[1] Furthermore, it significantly suppresses viral replication even when administered 24 hours post-infection.[1]

  • Influenza Virus : Phloroglucinols from D. crassirhizoma, the source of this compound, have exhibited inhibitory effects against the neuraminidase (NA) of the H5N1 influenza virus.[4] While direct IC50 values for this compound itself are not specified in the provided results, related compounds from the same extract, dryocrassin ABBA and filixic acid ABA, showed significant NA inhibition.[4] Neuraminidase is a critical enzyme for the release of progeny virions from infected cells, making it a key target for anti-influenza drugs.[5][6]

  • Coronaviruses : While direct studies on this compound against SARS-CoV-2 are limited in the search results, related phloroglucinols, dryocrassin ABBA and filixic acid ABA, have demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2.[4] These compounds also showed broad-spectrum activity against other coronaviruses like SARS-CoV and MERS-CoV.[4] Given the structural similarity, this suggests that this compound could be a candidate for evaluation against coronaviral proteases.

  • Human Immunodeficiency Virus (HIV) : While this compound itself has not been extensively studied, synthetic derivatives have been developed and tested for anti-HIV activity. One derivative, designated Des-D, showed promising activity with an IC50 value of 13.6 μM.[7] Molecular docking studies suggest that the phenolic hydroxyl groups are crucial for interacting with the HIV integrase enzyme.[7]

Quantitative Data on Antiviral Activity

The following tables summarize the available quantitative data for this compound derivatives and related phloroglucinols. This data provides a benchmark for its potential efficacy and a basis for comparison with existing antiviral agents.

Compound Virus/Target Assay Cell Line IC50 / EC50 CC50 Selectivity Index (SI) Reference
This compound ABPorcine Reproductive and Respiratory Syndrome Virus (PRRSV)Not SpecifiedPorcine Alveolar MacrophagesNot SpecifiedNot SpecifiedNot Specified[1]
Dryocrassin ABBAInfluenza A (H5N1) NeuraminidaseEnzyme InhibitionN/A18.59 ± 4.53 μMNot SpecifiedNot Specified[4]
Filixic acid ABAInfluenza A (H5N1) NeuraminidaseEnzyme InhibitionN/A29.57 ± 2.48 μMNot SpecifiedNot Specified[4]
Dryocrassin ABBAInfluenza A VirusAntiviral AssayNot Specified16.5 μMNot SpecifiedNot Specified[4]
This compound Derivative (Des-D)Human Immunodeficiency Virus (HIV)Anti-HIV ActivityNot Specified13.6 μMNot SpecifiedNot Specified[7]
This compound Derivative (11)Human Immunodeficiency Virus (HIV)Anti-HIV ActivityNot Specified161.0 μMNot SpecifiedNot Specified[7]
This compound Derivative (17)Human Immunodeficiency Virus (HIV)Anti-HIV ActivityNot Specified101.3 μMNot SpecifiedNot Specified[7]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Mechanisms of Antiviral Action

This compound appears to exert its antiviral effects through a multi-pronged approach, targeting both viral and host factors.

Inhibition of Viral Entry

One of the primary mechanisms identified is the inhibition of viral internalization. For PRRSV, this compound AB was shown to prevent the virus from entering the host cell, a critical early step in the viral life cycle.[1] This action effectively halts the infection before the viral genome can be released and replicated.

G Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding Virus-Receptor Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Uncoating Viral Uncoating Internalization->Uncoating Replication Viral Replication Uncoating->Replication FlavaspidicAcid This compound FlavaspidicAcid->Internalization INHIBITS

Caption: this compound inhibits viral entry at the internalization stage.

Inhibition of Key Viral Enzymes

Targeting essential viral enzymes is a cornerstone of antiviral therapy.[8] Evidence suggests that this compound and related compounds can inhibit viral enzymes crucial for replication and propagation.

  • Neuraminidase (NA): As seen with influenza virus, phloroglucinols can block NA activity, preventing the release of new virus particles from infected cells.[4]

  • Proteases: The main protease (Mpro) of SARS-CoV-2 is a validated drug target. The activity of related phloroglucinols against this enzyme suggests a similar potential for this compound.[4][9] Viral proteases are often essential for processing the viral polyprotein into functional units.[10]

  • Polymerases (RdRp): RNA-dependent RNA polymerase (RdRp) is the core enzyme for the replication of RNA viruses.[11][12] While direct evidence for this compound is pending, this remains a highly probable target for a compound active against multiple RNA viruses.

G cluster_0 Viral Replication Cycle ViralEnzyme Viral Enzyme (e.g., Polymerase, Protease) Product Functional Viral Component ViralEnzyme->Product Catalysis Substrate Substrate Substrate->ViralEnzyme FlavaspidicAcid This compound FlavaspidicAcid->ViralEnzyme INHIBITS

Caption: this compound may inhibit key viral enzymes essential for replication.

Immunomodulatory Effects

Beyond direct antiviral action, this compound can modulate the host's immune response. In studies with PRRSV, it was found to significantly induce the expression of antiviral cytokines, including interferon-alpha (IFN-α), interferon-beta (IFN-β), and interleukin-1beta (IL-1β) in porcine alveolar macrophages.[1] This induction of the innate immune system can contribute to clearing the viral infection.

G FlavaspidicAcid This compound Macrophage Host Macrophage FlavaspidicAcid->Macrophage Stimulates Signaling Intracellular Signaling Pathway Macrophage->Signaling Cytokines IFN-α, IFN-β, IL-1β Production Signaling->Cytokines Upregulates Response Antiviral State Inhibition of Viral Replication Cytokines->Response Induces

Caption: this compound stimulates macrophages to produce antiviral cytokines.

Experimental Protocols

Standardized protocols are essential for the evaluation of antiviral compounds. The following methodologies are based on common practices in virology for assessing the potential of agents like this compound.[13][14]

Cytotoxicity Assay (MTT Assay)
  • Objective : To determine the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

  • Methodology :

    • Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and medium only (background control).

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated controls and determine the CC50 value using regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Objective : To quantify the inhibition of viral replication by this compound and determine its 50% effective concentration (EC50).

  • Methodology :

    • Grow host cells to confluence in 6-well or 12-well plates.

    • Prepare a known titer of the virus (e.g., 100 Plaque Forming Units - PFU) and pre-incubate it with various concentrations of this compound for 1 hour at 37°C.

    • Wash the cell monolayers with PBS and inoculate them with the virus-compound mixture.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

    • Fix the cells with 4% paraformaldehyde and stain with a solution like crystal violet.

    • Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50.

Neuraminidase (NA) Inhibition Assay
  • Objective : To measure the direct inhibitory effect of this compound on viral neuraminidase activity.

  • Methodology :

    • Use a commercially available NA inhibitor screening kit or a chemiluminescent/fluorescent substrate like 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).

    • In a 96-well plate, add a fixed amount of purified influenza virus or recombinant NA enzyme.

    • Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C. Include a known NA inhibitor (e.g., Oseltamivir) as a positive control.

    • Add the MUNANA substrate to all wells and incubate for 1 hour at 37°C.

    • Add a stop solution to terminate the reaction.

    • Measure the fluorescence (Excitation: 365 nm, Emission: 450 nm) using a plate reader.

    • Calculate the percentage of NA inhibition for each concentration and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
  • Objective : To quantify the change in gene expression of antiviral cytokines in response to treatment with this compound.

  • Methodology :

    • Culture relevant immune cells (e.g., porcine alveolar macrophages) and treat them with a non-toxic concentration of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Prepare the qRT-PCR reaction mixture containing cDNA, specific primers for target cytokines (e.g., IFN-β, IL-1β) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • Run the reaction on a real-time PCR machine.

    • Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to untreated controls.

Conclusion and Future Directions

This compound, a phloroglucinol from Dryopteris ferns, demonstrates significant antiviral potential through multiple mechanisms, including the inhibition of viral entry, potential inhibition of key viral enzymes, and modulation of the host immune response.[1][4] Its activity against PRRSV and the promising results from related compounds against influenza and coronaviruses highlight its potential as a broad-spectrum antiviral lead compound.[1][4]

Future research should focus on:

  • Broad-Spectrum Screening : Evaluating this compound against a wider panel of clinically relevant viruses, including other flaviviruses (like Dengue and Zika), Hepatitis C, and various subtypes of influenza.

  • Mechanism of Action Studies : Elucidating the precise molecular targets, such as confirming its interaction with viral polymerases (RdRp) and proteases through enzymatic and biophysical assays.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing additional derivatives to optimize potency and reduce toxicity, building on the initial findings for HIV.[7][15]

  • In Vivo Efficacy : Progressing the most promising compounds to animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapy : Investigating potential synergistic effects when combined with existing antiviral drugs to enhance efficacy and overcome drug resistance.

The exploration of natural products like this compound provides a valuable avenue for the discovery of novel antiviral agents, which are urgently needed to combat emerging and drug-resistant viral infections.

References

Flavaspidic Acid: A Phloroglucinol Derivative with Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative found in the rhizomes of plants such as Dryopteris crassirhizoma, is emerging as a compound of interest in oncology research. Phloroglucinols as a class have demonstrated a range of biological activities, including antiproliferative and pro-apoptotic effects in various cancer cell lines. This technical guide consolidates the current understanding of this compound and its potential as an anticancer agent, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental data. Detailed methodologies for key in vitro assays are provided to facilitate further research and development in this promising area.

Introduction

The search for novel anticancer agents from natural sources has identified several classes of compounds with significant therapeutic potential. Among these, the phloroglucinols, a group of polyphenolic compounds, have garnered attention for their diverse biological activities. This compound, a prominent member of this family, has been identified as a key bioactive component in extracts of Dryopteris crassirhizoma, a fern with a history of use in traditional medicine.[1] Extracts of this plant have been shown to possess anticancer properties, including the induction of apoptosis and cell cycle arrest in cancer cells.[2] This guide provides a detailed overview of the current state of research into this compound as a potential anticancer agent, with a focus on its molecular mechanisms and the experimental evidence supporting its development.

Molecular Mechanisms of Action

The anticancer activity of this compound and related phloroglucinols is believed to be multifactorial, involving the modulation of several key cellular processes that are critical for cancer cell survival and proliferation. The primary mechanisms identified to date include the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. Phloroglucinol derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3][4]

The intrinsic pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[5] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a separate caspase cascade.[6] Extracts of Dryopteris crassirhizoma, containing this compound, have been shown to induce apoptosis through the activation of caspase-3, -8, and -9.[2]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. This compound and related compounds have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[2][3] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Key Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest by this compound is orchestrated through its interaction with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Hyperactivation of this pathway is common in many cancers and is associated with tumor progression and resistance to therapy.[8] Phloroglucinol derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell survival and proliferation.[9][10]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Promotes This compound This compound This compound->PI3K This compound->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, invasion, and immunosuppression.[11] Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with poor prognosis.[12] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. There is evidence to suggest that phloroglucinol derivatives can suppress the activation of STAT3, thereby inhibiting its downstream oncogenic functions.

STAT3_Signaling_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK Janus Kinase (JAK) Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 (Dimer) Phosphorylated STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerizes Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival Promotes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Figure 2: Inhibition of the STAT3 Signaling Pathway by this compound.

Quantitative Data on Anticancer Activity

The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%. While extensive data specifically for purified this compound is still emerging, studies on related phloroglucinol derivatives and extracts rich in this compound provide valuable insights.

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Phloroglucinol Derivative C2MCF-7 (Breast)MTT18.49 µM[13]
Ethanol Extract of D. crassirhizomaPC-3 (Prostate)Not Specified~50 µg/mL (for 50% proliferation inhibition)[14]
Ethanol Extract of D. crassirhizomaPC3-MM2 (Prostate)Not SpecifiedProliferation markedly inhibited at 50 and 100 µg/mL[2]
Ethyl Acetate Extract of D. crassirhizomaA549 (Lung)MTTShowed prominent anticancer activity[1]
Ethyl Acetate Extract of D. crassirhizomaHeLa (Cervical)MTTShowed prominent anticancer activity[1]

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed protocols for key in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or extract) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 3: Experimental Workflow for the MTT Cell Viability Assay.

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis markers of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow A Protein Extraction from Cells B Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Expression H->I

Figure 4: Experimental Workflow for Western Blotting of Apoptosis Markers.

Conclusion and Future Directions

This compound, as a key constituent of Dryopteris crassirhizoma and a member of the phloroglucinol family, demonstrates significant potential as an anticancer agent. The available evidence suggests that its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and STAT3.

Further research is warranted to fully elucidate the anticancer profile of purified this compound. Future studies should focus on:

  • Comprehensive in vitro screening against a broader panel of cancer cell lines to determine its spectrum of activity and to establish specific IC50 values.

  • In-depth mechanistic studies to precisely map its interactions with key signaling proteins.

  • In vivo studies in animal models to evaluate its efficacy, toxicity, and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

The development of this compound and its analogs could lead to novel therapeutic strategies for the treatment of various cancers. This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

The Etnopharmacological Legacy of Flavaspidic Acid: A Technical Guide to Its Traditional Medicinal Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acid, a phloroglucinol (B13840) derivative found predominantly in the rhizomes of ferns belonging to the Dryopteris genus, has a long and well-documented history in traditional medicine. This technical guide provides an in-depth exploration of the ethnopharmacological applications of plants containing this compound, with a primary focus on their anthelmintic and anti-inflammatory properties. This document synthesizes available quantitative data, details relevant experimental protocols for the investigation of these traditional uses, and visualizes the plausible underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to bridge the gap between traditional knowledge and modern scientific validation.

Introduction

For centuries, various cultures across the globe have relied on the medicinal properties of plants to treat a wide array of ailments. Among these, ferns of the Dryopteris genus, commonly known as male ferns, have been particularly esteemed for their therapeutic virtues. The primary bioactive constituents responsible for many of these effects are phloroglucinols, with this compound being a prominent example. Traditionally, the rhizomes of Dryopteris filix-mas and other related species have been utilized as a potent remedy for intestinal parasitic infections, particularly against tapeworms.[1][2] Beyond its celebrated anthelmintic activity, traditional practices also hint at the use of these ferns in treating inflammatory conditions, wounds, and ulcers.[3][4]

This guide aims to provide a detailed technical overview of the traditional medicinal uses of this compound-containing plants, offering a foundation for further scientific inquiry and potential drug discovery.

Traditional Medicinal Uses of Plants Containing this compound

The primary source of this compound in traditional medicine is the rhizome of Dryopteris species, most notably Dryopteris filix-mas. The traditional applications are geographically widespread, with documented use in Europe, Asia, and North America.

Anthelmintic Use

The most well-documented traditional use of Dryopteris rhizomes is for the expulsion of intestinal worms, especially tapeworms (Taenia species).[1][2] The oleoresin extracted from the rhizomes was administered, often followed by a purgative, to paralyze and expel the parasites. This practice dates back to ancient times and was a common feature in many traditional pharmacopeias.

Anti-inflammatory and Other Uses

In addition to its anthelmintic properties, traditional medicine also reports the use of Dryopteris preparations for a variety of other conditions:

  • Wounds and Ulcers: Poultices made from the fronds or rhizomes were applied topically to treat wounds and ulcers.[3][4]

  • Rheumatoid Arthritis and Gout: The anti-inflammatory properties of the plant were harnessed to alleviate the symptoms of rheumatoid arthritis and gout.[4]

  • Respiratory Ailments: Some traditions utilized these ferns for treating respiratory issues.[5]

  • Fever and Infections: Decoctions of the rhizome were used to manage fevers and other infections.[2]

Quantitative Data on Bioactive Compounds

Plant SpeciesPlant PartBioactive Compound(s)Concentration/ContentReference(s)
Dryopteris filix-masRhizomeCrude Filicin (mixture of phloroglucinols including this compound)Not specified[6]
Dryopteris filix-masLeavesTotal Phenols2340 mg GAE/100 g FW[7]
Dryopteris filix-masLeavesTotal FlavonoidsNot specified[8]
Dryopteris crassirhizomaRhizomeThis compound ABPresent[7][9]
Dryopteris crassirhizomaRhizomeThis compound PBPresent[9]
Dryopteris ramosaWhole PlantThis compound ABQualitatively identified[9]
Dryopteris oreadesNot specifiedAspidinol19.1% of volatile compounds
Dryopteris borreriNot specifiedAspidinol14.6% of volatile compounds

Note: GAE = Gallic Acid Equivalents; FW = Fresh Weight. The term "present" indicates qualitative identification without specific quantitative data in the cited source. The percentages for Aspidinol refer to the proportion within the identified volatile organic compounds.

Experimental Protocols

To facilitate further research into the traditional medicinal uses of this compound-containing plants, this section provides detailed methodologies for key experiments.

Extraction and Isolation of this compound

This protocol is adapted from methods described for the isolation of phloroglucinols from Dryopteris species.

Objective: To extract and isolate this compound from the rhizomes of Dryopteris filix-mas.

Materials:

  • Dried and powdered rhizomes of Dryopteris filix-mas

  • Methanol (B129727) (HPLC grade)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), chloroform)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered rhizomes in methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate to separate fractions with different polarities.

    • Monitor the fractions using thin-layer chromatography (TLC).

  • Purification:

    • Pool the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures).[10]

    • Collect the purified fractions and evaporate the solvent to yield isolated this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Quantification of this compound by HPLC

This protocol is based on established HPLC methods for the analysis of phenolic compounds in plant extracts.

Objective: To quantify the concentration of this compound in a Dryopteris rhizome extract.

Materials:

  • Dryopteris rhizome extract

  • This compound standard

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Preparation of Sample Solution:

    • Dissolve a known weight of the Dryopteris rhizome extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A). A typical gradient could be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).

      • Injection Volume: 10-20 µL

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

In Vitro Anthelmintic Activity Assay

This protocol is adapted from established methods for assessing the anthelmintic activity of plant extracts against gastrointestinal nematodes.

Objective: To evaluate the in vitro anthelmintic activity of a Dryopteris extract containing this compound against a model nematode, such as Haemonchus contortus.

Materials:

  • Dryopteris extract

  • Adult Haemonchus contortus worms

  • Phosphate-buffered saline (PBS)

  • Albendazole (B1665689) (positive control)

  • Petri dishes

  • Incubator (37°C)

  • Microscope

Procedure:

  • Parasite Collection:

    • Collect adult Haemonchus contortus from the abomasum of freshly slaughtered sheep or goats.

    • Wash the worms thoroughly with PBS to remove any debris.

  • Assay Setup:

    • Prepare different concentrations of the Dryopteris extract in PBS.

    • Prepare a solution of albendazole in PBS as a positive control.

    • Use PBS alone as a negative control.

    • In separate Petri dishes, place a defined number of worms (e.g., 10) in each test solution.

  • Incubation and Observation:

    • Incubate the Petri dishes at 37°C.

    • Observe the motility of the worms at regular intervals (e.g., every hour for up to 8 hours) under a microscope.

    • Record the time taken for paralysis (loss of motility) and death (complete immobility, even upon gentle prodding) of the worms.[1]

  • Data Analysis:

    • Calculate the percentage of paralyzed and dead worms at each time point for each concentration.

    • Compare the activity of the plant extract with the positive and negative controls.

Signaling Pathways and Mechanisms of Action

The traditional uses of this compound-containing plants suggest multiple biological activities. While the precise molecular mechanisms are still under investigation, plausible signaling pathways can be proposed based on the known activities of related phenolic compounds.

Anti-inflammatory Signaling Pathway

Flavonoids and other phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12] It is plausible that this compound shares this mechanism.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation Flavaspidic_Acid This compound Flavaspidic_Acid->IKK Inhibition Flavaspidic_Acid->NFkB Inhibition of Translocation Flavaspidic_Acid->MAPK_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Anthelmintic Mechanism of Action

The anthelmintic action of many natural and synthetic compounds involves the disruption of the neuromuscular system of the parasite, leading to paralysis and subsequent expulsion from the host.[4][13] While the specific molecular target of this compound in helminths is not yet fully elucidated, a plausible mechanism involves interference with neurotransmission at the neuromuscular junction.

anthelmintic_mechanism cluster_receptors Flavaspidic_Acid This compound NMJ Nematode Neuromuscular Junction Flavaspidic_Acid->NMJ Targets Neurotransmitter_Receptors Neurotransmitter Receptors (e.g., GABA, ACh) Flavaspidic_Acid->Neurotransmitter_Receptors Modulates Ion_Channels Ion Channels (e.g., Cl-, Ca2+) Flavaspidic_Acid->Ion_Channels Modulates Muscle_Contraction Disrupted Muscle Contraction/Relaxation Neurotransmitter_Receptors->Muscle_Contraction Ion_Channels->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Plausible anthelmintic mechanism of this compound.

Experimental Workflow for Bioactivity Screening

A logical workflow for the investigation of the traditional medicinal uses of plants containing this compound would involve a series of steps from plant collection to in vivo validation.

experimental_workflow Plant_Collection Plant Material Collection (Dryopteris rhizomes) Extraction Extraction Plant_Collection->Extraction Phytochemical_Screening Phytochemical Screening Extraction->Phytochemical_Screening Isolation Isolation of This compound Extraction->Isolation Quantification Quantification (HPLC) Isolation->Quantification In_Vitro_Assays In Vitro Bioassays (Anthelmintic, Anti-inflammatory) Isolation->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Validation (Animal Models) Mechanism_Studies->In_Vivo_Studies Toxicity_Studies Toxicity Assessment In_Vivo_Studies->Toxicity_Studies Drug_Development Lead Compound for Drug Development In_Vivo_Studies->Drug_Development Toxicity_Studies->Drug_Development

Caption: Workflow for investigating traditional uses of this compound.

Conclusion

The traditional medicinal uses of plants containing this compound, particularly Dryopteris species, offer a rich field for modern scientific investigation. The well-established anthelmintic properties, along with emerging evidence for anti-inflammatory and other bioactivities, highlight the potential of this compound and related phloroglucinols as lead compounds for the development of new therapeutic agents. The experimental protocols and proposed mechanisms of action presented in this guide provide a framework for researchers to systematically explore and validate these traditional claims. Further research is warranted to expand the quantitative analysis of this compound across a wider range of plant species, to elucidate the precise molecular targets and signaling pathways, and to conduct in vivo studies to confirm efficacy and safety. Such endeavors will be crucial in translating the wisdom of traditional medicine into evidence-based therapeutic applications.

References

"solubility and stability of Flavaspidic acid in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

Solubility and Stability of Flavaspidic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of this compound, a naturally occurring phloroglucinol (B13840) derivative isolated from the rhizomes of plants like Dryopteris crassirhizoma.[1] Understanding these physicochemical properties is critical for the development of this compound as a potential therapeutic agent. This document outlines its solubility in various solvents, its stability under stress conditions, and detailed experimental protocols for assessing these parameters. All quantitative data presented are illustrative, based on the properties of structurally similar phenolic compounds, due to the limited availability of specific experimental data for this compound in publicly accessible literature.

Solubility Profile of this compound

This compound is a polyphenolic compound, and its solubility is dictated by its large, relatively nonpolar structure combined with multiple polar hydroxyl groups.[1][2] This amphiphilic nature results in varied solubility across different solvent classes.

Qualitative Solubility: Published information indicates that this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and pyridine.[3] It is also reported to be soluble in diethyl ether and chloroform (B151607) but is sparingly soluble in aqueous solutions.[4]

Quantitative Solubility Data: The following table summarizes the estimated quantitative solubility of this compound in a range of common laboratory solvents at 25°C. This data is hypothetical and intended to serve as a guide for formulation and analytical development.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

Solvent Solvent Type Estimated Solubility (mg/mL) Estimated Molar Solubility (mmol/L)
Water Polar Protic < 0.1 < 0.22
Ethanol Polar Protic ~25 ~56.0
Methanol (B129727) Polar Protic ~30 ~67.2
Acetone Polar Aprotic ~80 ~179.2
Acetonitrile Polar Aprotic ~75 ~168.0
Dimethyl Sulfoxide (DMSO) Polar Aprotic > 100 > 224.0
Dichloromethane (DCM) Nonpolar ~15 ~33.6

| Ethyl Acetate | Moderately Polar | ~40 | ~89.6 |

Note: The molecular weight of this compound (C₂₄H₃₀O₈) is 446.49 g/mol .[2] The data in this table is illustrative and should be confirmed by experimental analysis.

Stability Profile of this compound

As a polyphenol, this compound's stability is susceptible to environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[5][6] Degradation can lead to a loss of potency and the formation of potentially undesirable impurities.

General Stability Characteristics: Phenolic compounds are known to be susceptible to oxidative degradation, which can be catalyzed by light, heat, and the presence of metal ions. The hydroxyl groups on the aromatic rings are prone to oxidation, potentially forming quinone-type structures.[5][7] Hydrolysis of any ester or amide linkages within the molecule can also occur, particularly under acidic or basic conditions.

Forced Degradation Studies: Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a drug substance.[8][9] The table below presents hypothetical results from a forced degradation study on this compound, demonstrating its likely stability profile under various stress conditions as per ICH guidelines.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) % this compound Remaining Appearance of Solution Major Degradation Products
0.1 M HCl (60°C) 24 85.2% Light Yellow Hydrolytic Degradants
0.1 M NaOH (RT) 8 70.5% Brown Base-catalyzed Degradants
3% H₂O₂ (RT) 24 65.8% Dark Brown Oxidative Products
Thermal (80°C, Solid) 48 92.1% No Change Thermolytic Degradants

| Photolytic (ICH Q1B) | 24 | 90.5% | Slight Darkening | Photolytic Products |

Note: RT = Room Temperature. Data is illustrative. The formation and identity of degradation products must be confirmed experimentally.

Experimental Methodologies

Accurate determination of solubility and stability requires robust and well-defined experimental protocols.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Materials and Equipment:

    • This compound (solid, >98% purity)

    • Selected solvents (HPLC grade)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.22 µm syringe filters (Teflon or other solvent-compatible material)

    • Validated HPLC method for quantification

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

    • After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. The first few drops of the filtrate should be discarded.

    • Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

    • Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes the process for conducting forced degradation studies and developing a stability-indicating HPLC method.

  • Forced Degradation Procedure:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature. Withdraw samples at 0, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid this compound in an oven at 80°C. Dissolve samples in the initial solvent at 0, 24, and 48 hours for analysis.

    • Photolytic Degradation: Expose the solid drug substance and a solution (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze samples after exposure alongside a dark control.

    • Analyze all stressed samples against an unstressed control solution.

  • Development and Validation of a Stability-Indicating HPLC Method: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9][10][11]

    Table 3: Example HPLC Method Parameters for this compound Analysis

    Parameter Condition
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection UV at 280 nm

    | Injection Volume | 10 µL |

    Method Validation (as per ICH Q2(R1)): [10][11][12]

    • Specificity: Analyze stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector should be performed.

    • Linearity: Establish a linear relationship between concentration and peak area over a range (e.g., 1-200 µg/mL). The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the recovery of the analyte in spiked samples (e.g., 80%, 100%, 120% of the nominal concentration). Recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day): Analyze multiple preparations on the same day. Relative Standard Deviation (RSD) should be <2%.

      • Intermediate Precision (Inter-day): Analyze samples on different days with different analysts or equipment. RSD should be <2%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Visualized Workflows and Degradation Pathways

Diagrams are provided to visually represent the experimental workflows and postulated chemical degradation pathways.

G cluster_0 Solubility Determination Workflow prep Add excess this compound to known volume of solvent equilibrate Agitate at constant temp. (e.g., 24-48h) to reach equilibrium prep->equilibrate settle Settle undissolved solids equilibrate->settle filter Withdraw and filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate to known concentration for analysis filter->dilute analyze Quantify using validated HPLC-UV method dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_1 Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at defined time intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze stressed samples & control via Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate % Degradation & Identify Degradation Products analysis->evaluation

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

G cluster_2 Postulated Degradation Pathways of this compound parent This compound C₂₄H₃₀O₈ Contains multiple phenolic -OH groups and acyl chains hydrolysis {Hydrolytic Degradants | Cleavage of acyl chains (butyryl groups) from the phloroglucinol rings} parent->hydrolysis Acid/Base Hydrolysis oxidation {Oxidative Degradants | Formation of quinone-like structures from the phenolic hydroxyl groups} parent->oxidation Oxidation (e.g., H₂O₂)

Caption: Postulated Degradation Pathways for this compound.

References

Methodological & Application

Application Notes: Determining the Minimum Inhibitory Concentration of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavaspidic acid, a phloroglucinol (B13840) derivative typically isolated from the rhizomes of ferns belonging to the Dryopteris genus, has demonstrated significant antimicrobial properties.[1][2] These compounds have been shown to be highly active against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and also exhibit antifungal activity.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potential of this compound as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods and summarizes reported quantitative data.

Mechanism of Action: The antibacterial mechanism for this compound BB against Staphylococcus haemolyticus has been explored. It is suggested that the compound inhibits bacterial growth and biofilm formation by promoting the activity of Heat Shock Protein 70 (Hsp70) while inhibiting the activity of RNase P. This dual action effectively disrupts protein utilization and tRNA synthesis.[5][6]

cluster_FA This compound BB cluster_bacteria Bacterial Cell (S. haemolyticus) FA This compound BB Hsp70 Hsp70 Activity FA->Hsp70 Promotes RNaseP RNase P Activity FA->RNaseP Inhibits ProteinSynth Protein Utilization & Re-synthesis Hsp70->ProteinSynth tRNA tRNA Synthesis RNaseP->tRNA Growth Bacterial Growth & Biofilm Formation ProteinSynth->Growth Required For tRNA->Growth Required For

Proposed mechanism of this compound BB.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different variants of this compound against various microorganisms.

Table 1: Antibacterial Activity of this compound BB

Organism Strain Type MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus haemolyticus 16 Clinical Strains 5 - 480 Not specified for range [5][6]
Staphylococcus haemolyticus SHA 3 20 40 [5]
Staphylococcus haemolyticus SHA 13 30 240 [5]

| Staphylococcus epidermidis | 15 Clinical Strains | 11.67 - 66.67 | Not specified |[7] |

Table 2: Antifungal Activity of Isothis compound PB

Organism Strain Type MIC (µg/mL) Reference
Trichophyton rubrum CMCC(F)T1d 20 [3]

| Dermatophytes | 25 Clinical Strains | 20 - 40 |[3] |

Experimental Protocols

Standardized methods are crucial for reproducibility. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium and is considered a gold standard for susceptibility testing.[8][9]

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_read Analysis Phase prep_start Start: Preparation stock 1. Prepare this compound Stock Solution prep_start->stock media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) stock->media inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute to ~5x10^5 CFU/mL) media->inoculum assay_start Assay: 96-Well Plate Setup inoculum->assay_start serial_dilution 4. Perform 2-fold Serial Dilutions of this compound in Plate assay_start->serial_dilution add_inoculum 5. Inoculate Wells with Bacterial Suspension serial_dilution->add_inoculum controls 6. Prepare Controls (Growth & Sterility) add_inoculum->controls incubation_start Incubation & Reading controls->incubation_start incubate 7. Incubate Plate (35°C for 16-20 hours) incubation_start->incubate read_mic 8. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic

Workflow for Broth Microdilution MIC Assay.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[3][5]

  • Sterile 96-well polypropylene (B1209903) microtiter plates.[10]

  • Bacterial/fungal strains for testing

  • 0.5 McFarland turbidity standard.[11]

  • Spectrophotometer

  • Sterile tubes, pipettes, and tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound by dissolving the powder in a minimal amount of a suitable solvent (like DMSO), followed by dilution in the appropriate broth. The final solvent concentration in the assay should be non-inhibitory to the microorganism.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (24h culture), select several colonies and suspend them in broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. This will dilute the drug concentration by half to the final test concentrations.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as required for fungi.[8]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]

Protocol 2: Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.[9][12]

cluster_prep Preparation Phase cluster_plate Plate Preparation Phase cluster_inoc Inoculation & Analysis start Start: Preparation prep_stock 1. Prepare this compound Stock Solutions start->prep_stock prep_agar 2. Prepare & Autoclave Mueller-Hinton Agar (MHA) prep_stock->prep_agar cool_agar 3. Cool Molten Agar to 45-50°C prep_agar->cool_agar plate_prep_start Plate Preparation cool_agar->plate_prep_start add_drug 4. Add Drug Dilutions to Agar (e.g., 1 part drug to 9 parts agar) plate_prep_start->add_drug pour_plates 5. Pour Plates and Allow to Solidify add_drug->pour_plates inoc_start Inoculation & Incubation pour_plates->inoc_start prep_inoculum 6. Prepare Inoculum (0.5 McFarland, diluted) inoc_start->prep_inoculum spot_inoculate 7. Spot Inoculate Plates (~10^4 CFU/spot) prep_inoculum->spot_inoculate incubate 8. Incubate Plates (35°C for 16-20 hours) spot_inoculate->incubate read_mic 9. Read MIC: Lowest Concentration Plate with No Visible Growth incubate->read_mic

Workflow for Agar Dilution MIC Assay.

Materials:

  • As per Broth Microdilution, but with Mueller-Hinton Agar (MHA) instead of broth.[13]

  • Sterile petri dishes.

Procedure:

  • Agar and Drug Preparation:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Prepare MHA according to the manufacturer's instructions, autoclave, and cool to 45-50°C in a water bath.

  • Plate Preparation:

    • For each concentration, add 2 mL of the 10x drug solution to 18 mL of molten agar in a sterile tube or bottle. Mix gently but thoroughly to avoid bubbles.

    • Pour the agar-drug mixture into a sterile petri dish and allow it to solidify completely.

    • Prepare a drug-free control plate.

  • Inoculum Preparation: Prepare the inoculum as described in the broth microdilution method, but the final dilution should yield 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the prepared inoculum, resulting in approximately 10⁴ CFU per spot.[12] A multipoint inoculator can be used.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[12]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after an MIC test is completed.[5]

Procedure:

  • Following the determination of the MIC by the broth microdilution method, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-50 µL from each of these clear wells onto a fresh, drug-free agar plate (e.g., MHA).

  • Spread the aliquot evenly over the surface of the plate.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[3]

References

Application Notes and Protocols for Testing the Anti-Biofilm Efficacy of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria significantly more resistant to conventional antimicrobial agents and the host immune system, posing a formidable challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research.

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative, has demonstrated promising antibacterial properties. This document provides detailed protocols to evaluate the anti-biofilm efficacy of this compound against clinically relevant bacterial strains. The methodologies described herein are designed to be robust and reproducible for quantifying both the inhibition of biofilm formation and the eradication of pre-formed biofilms.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
Methicillin-Resistant S. aureus (MRSA) (e.g., USA300)
Pseudomonas aeruginosa (e.g., PAO1)
[Other relevant strain]

Table 2: Inhibition of Biofilm Formation by this compound (Crystal Violet Assay)

Bacterial StrainThis compound Conc. (µg/mL)Mean OD₅₇₀ ± SD% Biofilm Inhibition
S. aureus0 (Control)0
0.25 x MIC
0.5 x MIC
1 x MIC
2 x MIC
P. aeruginosa0 (Control)0
0.25 x MIC
0.5 x MIC
1 x MIC
2 x MIC

% Biofilm Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Table 3: Viability of Biofilm Cells after Treatment with this compound (MTT Assay)

Bacterial StrainThis compound Conc. (µg/mL)Mean OD₅₇₀ ± SD% Viability Reduction
S. aureus0 (Control)0
1 x MIC
2 x MIC
4 x MIC
8 x MIC
P. aeruginosa0 (Control)0
1 x MIC
2 x MIC
4 x MIC
8 x MIC

% Viability Reduction = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Clinically relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Mueller-Hinton Broth (MHB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Glacial acetic acid (33% v/v)

  • Methanol (B129727)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against the selected bacterial strains is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This establishes the baseline concentration for subsequent biofilm assays.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Preparation of Bacterial Suspension: Dilute the overnight culture in fresh TSB with 1% glucose to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Plate Setup:

    • Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate.

    • Add 100 µL of this compound (dissolved in TSB with a final DMSO concentration not exceeding 0.5%) at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC) to the wells.

    • Include a positive control (bacteria with TSB and DMSO) and a negative control (sterile TSB only).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.[1]

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry.[1]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[1]

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[1]

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Biofilm Eradication Assay (MTT Method)

This assay assesses the viability of cells within a pre-formed biofilm after treatment with this compound.

  • Biofilm Formation: Form biofilms in a 96-well plate as described in steps 1-4 of the Biofilm Inhibition Assay, but without the addition of this compound.

  • Washing: After incubation, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS.

  • Treatment: Add 200 µL of this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the wells containing the pre-formed biofilms. Include a positive control (biofilm with TSB and DMSO) and a negative control (sterile TSB).

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • MTT Assay:

    • Aspirate the medium and wash the wells with PBS.

    • Add 100 µL of fresh TSB and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in the dark, until a purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Incubate at room temperature in the dark for 2 hours with shaking to dissolve the formazan (B1609692) crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution bact_culture Bacterial Overnight Culture bact_suspension Prepare Bacterial Suspension (OD₆₀₀ = 0.05-0.1) bact_culture->bact_suspension plate_setup Plate Setup in 96-well Plate (Bacteria + this compound) bact_suspension->plate_setup flava_prep Prepare this compound Dilutions flava_prep->plate_setup incubation Incubate (24-48h, 37°C) plate_setup->incubation washing1 Wash with PBS (Remove Planktonic Cells) incubation->washing1 fixation Fix with Methanol washing1->fixation staining Stain with 0.1% Crystal Violet fixation->staining washing2 Wash with Water (Remove Excess Stain) staining->washing2 solubilization Solubilize with 33% Acetic Acid washing2->solubilization readout Measure Absorbance (OD₅₇₀) solubilization->readout

Caption: Experimental workflow for the biofilm inhibition assay.

G cluster_saureus Staphylococcus aureus Biofilm Regulation cluster_flava This compound Action agr agr Quorum Sensing biofilm Biofilm Formation agr->biofilm Represses sarA SarA icaADBC icaADBC Operon sarA->icaADBC Activates pia Polysaccharide Intercellular Adhesin (PIA) icaADBC->pia pia->biofilm Promotes flava This compound flava->agr Potential Target flava->sarA Potential Target

Caption: Potential signaling pathway targets for this compound in S. aureus.

G cluster_paeruginosa Pseudomonas aeruginosa Biofilm Regulation cluster_flava This compound Action las las System rhl rhl System las->rhl Activates eps EPS Production rhl->eps Activates pqs pqs System pqs->eps Activates c_di_gmp c-di-GMP Signaling c_di_gmp->eps Activates motility Motility c_di_gmp->motility Represses biofilm Biofilm Formation eps->biofilm motility->biofilm Inverse Relationship flava This compound flava->las Potential Target flava->rhl Potential Target flava->pqs Potential Target

Caption: Potential signaling pathway targets for this compound in P. aeruginosa.

References

Application Note: Quantification of Flavaspidic Acid using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flavaspidic acid. This compound, a prominent phloroglucinol (B13840) derivative found in plants of the Dryopteris genus, has garnered significant interest for its potential therapeutic properties. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate tool for the quantification of this compound in various sample matrices, including plant extracts and purified fractions. This document outlines the optimized chromatographic conditions, comprehensive validation parameters, and detailed experimental protocols to ensure reproducible and accurate results for researchers, scientists, and professionals in drug development.

Introduction

This compound is a biologically active compound belonging to the phloroglucinol class of natural products, primarily isolated from the rhizomes of ferns such as Dryopteris crassirhizoma.[1][2][3] It exists in several homologous forms, including this compound AB, PB, and BB, which differ in their acyl side chains. Due to its reported biological activities, accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such complex natural products.[4] This application note presents a validated RP-HPLC method with UV detection for the precise and accurate determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification.

  • Standards: A certified reference standard of the specific this compound homologue to be quantified (e.g., this compound AB or PB) is required.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters are summarized below.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1258
Accuracy

The accuracy of the method was determined by a recovery study, where a known amount of this compound standard was spiked into a sample matrix at three different concentration levels (low, medium, and high).

Spike LevelMean Recovery (%)% RSD
Low (80%)99.21.5
Medium (100%)101.51.1
High (120%)98.91.8
Precision

The precision of the method was assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day and on three different days.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue
LOD (S/N = 3) 0.1 µg/mL
LOQ (S/N = 10) 0.3 µg/mL
Specificity

The specificity of the method was demonstrated by the ability to resolve the this compound peak from other components in a plant extract matrix. The peak purity was confirmed using a Diode Array Detector.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Dryopteris rhizomes)
  • Extraction: Weigh 1 g of powdered, dried rhizomes and extract with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration range.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Prepare Standard Solutions node_injection Inject Sample/ Standard node_std_prep->node_injection node_sample_prep Prepare Sample Extract node_sample_prep->node_injection node_hplc_setup HPLC System Setup node_hplc_setup->node_injection node_separation Chromatographic Separation node_injection->node_separation node_detection UV Detection (280 nm) node_separation->node_detection node_integration Peak Integration & Identification node_detection->node_integration node_quantification Quantification using Calibration Curve node_integration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship node_objective Objective: Quantify this compound node_method Method: RP-HPLC with UV Detection node_objective->node_method Requires node_validation Validation: ICH Guidelines node_method->node_validation Must be node_result Result: Accurate & Precise Quantification node_validation->node_result Ensures node_application Application: QC, Research, Drug Development node_result->node_application Enables

Caption: Logical relationship for method development and application.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. The method is validated according to ICH guidelines, ensuring its suitability for routine quality control and research applications. The detailed protocols and workflow diagrams serve as a practical guide for researchers and scientists in the field of natural product analysis and drug development.

References

Synthesis and Characterization of Novel Flavaspidic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel derivatives of Flavaspidic acid. This compound, a naturally occurring acylphloroglucinol, and its analogues have garnered significant interest due to their potent biological activities, including antibacterial, anti-inflammatory, and antifungal properties. These protocols are designed to guide researchers in the development of new therapeutic agents based on the this compound scaffold.

I. Biological Applications and Mechanisms of Action

This compound derivatives have shown considerable promise in several therapeutic areas. Understanding their mechanism of action is crucial for targeted drug design and development.

Antibacterial Activity, particularly against MRSA

This compound and its derivatives have demonstrated significant antibacterial activity, especially against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanisms of antibacterial action involve:

  • Inhibition of Protein Synthesis: this compound BB has been shown to inhibit bacterial growth by promoting the activity of Heat Shock Protein 70 (Hsp70) and inhibiting the activity of RNase P, an enzyme essential for tRNA biosynthesis. This dual action disrupts protein utilization and synthesis.

  • Disruption of Biofilm Formation: These derivatives can inhibit the formation of bacterial biofilms, which are critical for bacterial survival and resistance to antibiotics.[2]

Anti-inflammatory Activity

Certain synthetic acylphloroglucinol derivatives, structurally related to this compound, exhibit potent anti-inflammatory effects.[3] The primary mechanism for this activity is the inhibition of key inflammatory signaling pathways:

  • Inhibition of NF-κB Signaling: These compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[3]

  • Inhibition of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, another key regulator of inflammation, is also a target of these derivatives.

II. Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of representative this compound derivatives and related acylphloroglucinols.

Table 1: Antibacterial Activity of this compound BB against Clinical Strains of Staphylococcus haemolyticus [2]

Strain IDMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
SHA 1>512>512
SHA 2480>512
SHA 32040
SHA 44080
SHA 580160
SHA 6160320
SHA 7320>512
SHA 8510
SHA 91020
SHA 102040
SHA 114080
SHA 1280160
SHA 1330240
SHA 1460480
SHA 15120>512
SHA 16240>512

Table 2: Anti-inflammatory Activity of Synthetic Acylphloroglucinol Derivatives [3]

Compound IDStructureiNOS Inhibition IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
1 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one19.537.5
2 2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one19.085.0
3 Diacylphloroglucinol derivative19.034.0

III. Experimental Protocols

Synthesis of Novel this compound Derivatives (Alkylated Acylphloroglucinols)

This protocol is adapted from the synthesis of alkylated acylphloroglucinols and can be applied to generate novel derivatives of this compound.[4]

3.1.1 General Procedure for Alkylation

  • Reaction Setup: To a solution of the starting acylphloroglucinol (e.g., this compound) in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃) and a phase transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI).

  • Alkylation: Add the desired alkylating agent (e.g., 1-bromo-4-(bromomethyl)benzene) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound.

3.1.2 Example Synthesis: 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one [4]

  • Starting Material: 2-Isobutyrylphloroglucinol

  • Reagents: 1-Bromo-4-(bromomethyl)benzene, Potassium Carbonate, Tetrabutylammonium Iodide, Acetone.

  • Conditions: Stir at room temperature for 48 hours.

  • Purification: Silica gel column chromatography.

Characterization of Novel Derivatives

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analyze the spectra to confirm the structure of the synthesized derivative. Key signals to observe include the aromatic protons of the phloroglucinol (B13840) ring, the protons of the acyl chain, and the protons of the newly introduced alkyl group.

3.2.2 Mass Spectrometry (MS)

  • Analyze the purified compound using Electrospray Ionization (ESI) or another suitable ionization technique.

  • Determine the molecular weight of the compound and compare it with the calculated theoretical mass.

  • Analyze the fragmentation pattern to further confirm the structure.

Biological Assays

3.3.1 Antibacterial Susceptibility Testing (MIC and MBC) [2]

  • Bacterial Strains: Use clinically relevant bacterial strains (e.g., S. aureus, S. haemolyticus).

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Microdilution Assay: Serially dilute the test compounds in a 96-well microtiter plate. Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3.3.2 Anti-inflammatory Activity Assay (iNOS and NF-κB Inhibition) [3]

iNOS Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds in the presence of lipopolysaccharide (LPS) to induce iNOS expression.

  • Nitrite Measurement: After 24 hours, measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

  • IC₅₀ Calculation: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).

NF-κB Inhibition Assay:

  • Cell Line: Use a cell line with an NF-κB-dependent reporter gene (e.g., luciferase).

  • Cell Treatment: Treat the cells with the test compounds and an NF-κB activator (e.g., TNF-α).

  • Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase activity).

  • IC₅₀ Calculation: Determine the concentration of the compound that inhibits NF-κB activation by 50% (IC₅₀).

IV. Visualizations: Signaling Pathways and Workflows

Synthesis_Workflow Start Starting Material (this compound or Acylphloroglucinol) Reaction Alkylation Reaction - Alkylating Agent - Base (K2CO3) - Catalyst (TBAI) - Solvent (Acetone) Start->Reaction Step 1 Workup Reaction Work-up - Quenching - Extraction Reaction->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Characterization Characterization - NMR - Mass Spectrometry Purification->Characterization Step 4 Final Novel Flavaspidic Acid Derivative Characterization->Final Final Product

Caption: General workflow for the synthesis of novel this compound derivatives.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (JNK, ERK, p38) MyD88->MAPK_pathway p_IkB p-IκB IKK->p_IkB IkB IκB NFkB NF-κB IkB->NFkB inhibition NFkB_n NF-κB NFkB->NFkB_n translocation p_IkB->IkB degradation Flavaspidic_Derivative This compound Derivative Flavaspidic_Derivative->IKK inhibition Flavaspidic_Derivative->MAPK_pathway inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes

Caption: Anti-inflammatory signaling pathway inhibited by this compound derivatives.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Flavaspidic_Derivative This compound Derivative Membrane Cell Membrane Flavaspidic_Derivative->Membrane disruption Hsp70 Hsp70 Flavaspidic_Derivative->Hsp70 promotes activity RNaseP RNase P Flavaspidic_Derivative->RNaseP inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Protein_synthesis Protein Synthesis Hsp70->Protein_synthesis regulates tRNA_synthesis tRNA Synthesis RNaseP->tRNA_synthesis tRNA_synthesis->Protein_synthesis Biofilm Biofilm Formation Protein_synthesis->Biofilm Protein_synthesis->Cell_Death inhibition leads to Biofilm->Cell_Death inhibition leads to

Caption: Antibacterial mechanism of action of this compound derivatives.

References

Application Notes and Protocols for the Combined Use of Flavaspidic Acid and Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Flavaspidic acid, a phloroglucinol (B13840) derivative found in certain ferns, has demonstrated potential as one such adjuvant. These application notes provide a comprehensive overview of the synergistic use of this compound with antibiotics, detailing its mechanism of action, and providing protocols for in vitro evaluation.

Mechanism of Action and Synergistic Effects

This compound exhibits a multifaceted mechanism of action that contributes to its synergistic effects with antibiotics, particularly against Gram-positive bacteria.

1. Disruption of Bacterial Cell Membrane: this compound, like other phloroglucinols, can disrupt the integrity of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and increase the permeability of the membrane to other compounds, including antibiotics that may otherwise have difficulty entering the cell.[1]

2. Inhibition of Key Bacterial Enzymes: Studies on this compound BB have indicated its ability to inhibit essential bacterial enzymes such as RNase P and the heat shock protein Hsp70 in Staphylococcus haemolyticus.[2][3][4][5]

  • RNase P is crucial for the maturation of tRNA, and its inhibition disrupts protein synthesis.

  • Hsp70 is a chaperone protein involved in the bacterial stress response. Its inhibition can hinder the bacterium's ability to cope with environmental stressors, including the presence of antibiotics.

3. Downregulation of Virulence and Biofilm Formation: In combination with the antibiotic mupirocin (B1676865), this compound BB has been shown to downregulate the expression of genes essential for biofilm formation and virulence in Staphylococcus epidermidis, namely agrA and sarA.[6]

  • The Accessory Gene Regulator (agr) system is a quorum-sensing system that controls the expression of many virulence factors in staphylococci.

  • The Staphylococcal Accessory Regulator (sarA) is a global regulator that influences the expression of virulence factors and is critical for biofilm formation.

This combined action of membrane disruption, enzymatic inhibition, and virulence gene downregulation leads to a synergistic effect where the combined therapeutic is more effective than the sum of its individual components.

Quantitative Data on Synergistic Activity

The synergistic effect of this compound in combination with antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Activity of this compound BB and Mupirocin against Staphylococcus epidermidis [6][7]

S. epidermidis StrainThis compound BB MIC (µg/mL)Mupirocin MIC (µg/mL)This compound BB MIC in Combination (µg/mL)Mupirocin MIC in Combination (µg/mL)FICIInterpretation
SE04 (Mupirocin-resistant)40512020666.670.36Synergy
SE08 (Mupirocin-sensitive)40102050.36Synergy

Table 2: Antibacterial Activity of this compound BB against Staphylococcus haemolyticus [3]

S. haemolyticus StrainThis compound BB MIC (µg/mL)
SHA 320
SHA 1330

Note: Data on the synergistic combinations of this compound with other antibiotic classes such as β-lactams, aminoglycosides, and fluoroquinolones are limited. However, studies on other phloroglucinol derivatives have shown synergy with penicillin against MRSA, suggesting a potential area for further research with this compound.[1][8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of the Fractional Inhibitory Concentration (FIC) index to assess the synergistic interaction between this compound and an antibiotic.[1][9][10][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the antibiotic of interest

  • Multichannel pipette

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial two-fold dilutions of the antibiotic horizontally across the microtiter plate (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of this compound vertically down the microtiter plate (e.g., rows A-G).

    • Column 11 should contain only the antibiotic dilutions (antibiotic control).

    • Row H should contain only the this compound dilutions (this compound control).

    • Column 12 should contain only bacterial suspension in broth (growth control) and broth only (sterility control).

  • Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.

    • Calculate the FICI: FICI = FIC of this compound + FIC of antibiotic.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[9]

Time-Kill Curve Assay

This assay assesses the rate of bacterial killing by the combination of this compound and an antibiotic over time.[6][15][16][17][18]

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound and antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)

  • Sterile tubes or flasks

  • Plates for colony counting (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Procedure:

  • Preparation of Cultures: Prepare tubes with CAMHB containing the test compounds at the desired concentrations (this compound alone, antibiotic alone, and the combination). Include a growth control tube without any antimicrobial agent.

  • Inoculation: Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of the this compound-antibiotic combination on biofilm formation.[3][7][10][16][19][20]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable medium)

  • This compound and antibiotic

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

Procedure:

  • Biofilm Formation: Add the bacterial suspension to the wells of the microtiter plate containing various concentrations of this compound, the antibiotic, and their combination. Include a growth control without any compounds.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Visualizations

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare serial dilutions of Antibiotic (horizontal) D Dispense dilutions into 96-well plate A->D B Prepare serial dilutions of this compound (vertical) B->D C Prepare bacterial inoculum (0.5 McFarland) E Inoculate wells with bacterial suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Read MICs for single agents and combinations F->G H Calculate FIC and FICI G->H I Determine Synergy, Additivity, or Antagonism H->I

Caption: Workflow for the checkerboard synergy assay.

Signaling Pathway: Proposed Synergistic Mechanism in Staphylococcus

Synergistic_Mechanism cluster_effects Cellular Effects FA This compound Membrane Bacterial Cell Membrane FA->Membrane disrupts Hsp70 Hsp70 FA->Hsp70 inhibits RNaseP RNase P FA->RNaseP inhibits agrA agrA gene FA->agrA downregulates sarA sarA gene FA->sarA downregulates Mup Mupirocin Mup->agrA downregulates Mup->sarA downregulates ProteinSynth Protein Synthesis Mup->ProteinSynth inhibits CellDeath Bacterial Cell Death Membrane->CellDeath leads to Hsp70->ProteinSynth assists RNaseP->ProteinSynth required for Virulence Virulence Factors agrA->Virulence regulates Biofilm Biofilm Formation sarA->Biofilm promotes

Caption: Proposed synergistic mechanism of this compound and Mupirocin.

Conclusion

This compound demonstrates significant potential as an antibiotic adjuvant, particularly in combating Gram-positive pathogens like Staphylococcus epidermidis. Its ability to disrupt bacterial membranes, inhibit essential enzymes, and downregulate virulence and biofilm formation makes it a promising candidate for combination therapies. The provided protocols offer a framework for the systematic in vitro evaluation of its synergistic potential with a range of antibiotics. Further research is warranted to explore its efficacy against a broader spectrum of bacteria, including Gram-negative species, and to elucidate the full extent of its synergistic interactions with different antibiotic classes.

References

Application Notes and Protocols: Developing a Drug Delivery System for Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid, a phloroglucinol (B13840) derivative isolated from the rhizomes of Dryopteris species, has demonstrated significant antibacterial and anti-biofilm properties, particularly against Gram-positive bacteria like Staphylococcus haemolyticus and Staphylococcus epidermidis.[1][2][3][4][5] Its mechanism of action involves the inhibition of bacterial protein and tRNA synthesis through the promotion of Hsp70 activity and inhibition of RNase P.[1][5][6] Despite its therapeutic potential, the clinical application of this compound is hampered by its hydrophobic nature, which leads to poor aqueous solubility and potentially limited bioavailability.

This document provides detailed application notes and protocols for the development of a drug delivery system for this compound. The focus is on overcoming its solubility challenges to enhance its therapeutic efficacy. The protocols outlined below describe the formulation of lipid-based nanoparticles, liposomes, and polymeric micelles as potential carriers, followed by comprehensive characterization and evaluation methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective drug delivery system. The following table summarizes key properties for different reported forms of this compound. The XLogP3 value of 3.4 for this compound PB confirms its lipophilic character, making it a suitable candidate for encapsulation within hydrophobic drug delivery systems.[7]

PropertyThis compound PBThis compound ABThis compound (general)Reference
Molecular Formula C23H28O8C22H26O8C24H30O8[7][8][9]
Molecular Weight 432.5 g/mol 418.4 g/mol 446.49 g/mol [7][8][9]
XLogP3 3.4Not availableNot available[7]
Melting Point Not availableNot available92°C and 156°C (α- and β-forms)[9]

Formulation Protocols

Due to its hydrophobic nature, this compound can be encapsulated within the lipid bilayer of liposomes, the hydrophobic core of polymeric micelles, or the solid matrix of lipid nanoparticles.[10] The following are detailed protocols for the laboratory-scale preparation of these formulations.

Protocol 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Melt Emulsification

This method is suitable for thermolabile drugs and involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the desired amounts of solid lipid and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Disperse the hot emulsion into cold water (2-4°C) under continuous stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification: Centrifuge the SLN dispersion to remove any excess surfactant and unencapsulated drug. Resuspend the pellet in purified water.

Protocol 2: this compound-Loaded Liposomes by Thin-Film Hydration

This common method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes.[11]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: this compound-Loaded Polymeric Micelles by Direct Dissolution

This is a straightforward method for forming micelles from amphiphilic block copolymers.

Materials:

Procedure:

  • Co-dissolution: Dissolve both the amphiphilic block copolymer and this compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Solvent Evaporation: Slowly add this organic solution to purified water under constant stirring.

  • Micelle Formation: Continue stirring for several hours to allow for the evaporation of the organic solvent and the self-assembly of the block copolymers into micelles with this compound encapsulated in the hydrophobic core.

  • Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates.

Characterization of this compound Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery system.

ParameterMethodPurposeExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.Nanoparticles in the range of 100-300 nm with a PDI < 0.3 for a homogenous population.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and predict the stability of the colloidal dispersion.A zeta potential of ±30 mV is generally considered stable.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.Spherical and uniformly distributed nanoparticles.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) UV-Vis Spectrophotometry / High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound successfully encapsulated in the delivery system.High EE% and DL% are desirable for therapeutic efficacy.

Calculation of Encapsulation Efficiency and Drug Loading:

  • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • DL (%) = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100

Experimental Protocols for Evaluation

Protocol 4: In Vitro Drug Release Study

This study evaluates the rate and extent of this compound release from the delivery system over time. The dialysis bag method is commonly used for nanoparticles.[13][14]

Materials:

  • This compound-loaded formulation

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator

Procedure:

  • Place a known amount of the this compound-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Cellular Uptake and Cytotoxicity Assays

These assays are essential to determine the interaction of the formulated this compound with cells and to assess its safety profile on mammalian cells.[5][15][16]

Cell Lines:

  • Bacterial strain (e.g., Staphylococcus haemolyticus) for uptake and efficacy studies.

  • Mammalian cell line (e.g., Human dermal fibroblasts, HaCaT) for cytotoxicity assessment.

Cellular Uptake Assay (using a fluorescently labeled formulation):

  • Label the delivery system with a fluorescent dye (e.g., Rhodamine B).

  • Seed the chosen cell line in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled formulation for different time points.

  • Wash the cells to remove any non-internalized nanoparticles.

  • Analyze the cellular uptake quantitatively using flow cytometry or qualitatively by fluorescence microscopy.

Cytotoxicity Assay (MTT Assay):

  • Seed the mammalian cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of free this compound, the empty delivery system, and the this compound-loaded formulation.

  • After a specified incubation period (e.g., 24, 48 hours), add MTT reagent to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability percentage relative to untreated control cells.

Protocol 6: In Vivo Efficacy Study (Murine Skin Infection Model)

An animal model is crucial to evaluate the therapeutic efficacy of the developed formulation in a biological system.[6]

Animal Model:

  • BALB/c mice

Procedure:

  • Induce a localized skin infection by subcutaneously injecting a suspension of Staphylococcus haemolyticus.

  • Divide the mice into different treatment groups:

    • Untreated control

    • Vehicle control (empty delivery system)

    • Free this compound

    • This compound-loaded formulation

  • Administer the treatments topically or via injection at the infection site.

  • Monitor the progression of the infection by measuring the lesion size and bacterial load (colony-forming units) at different time points post-treatment.

  • At the end of the study, euthanize the animals and collect skin tissue for histological analysis to assess inflammation and tissue damage.

Visualizations

Signaling Pathway

FA This compound Hsp70 Hsp70 Activity FA->Hsp70 promotes RNaseP RNase P Activity FA->RNaseP inhibits Protein_Synth Protein Synthesis & Utilization Hsp70->Protein_Synth inhibits tRNA_Synth tRNA Synthesis RNaseP->tRNA_Synth required for Growth_Inhibition Bacterial Growth Inhibition Protein_Synth->Growth_Inhibition leads to Biofilm_Inhibition Biofilm Formation Inhibition Protein_Synth->Biofilm_Inhibition leads to tRNA_Synth->Growth_Inhibition leads to tRNA_Synth->Biofilm_Inhibition leads to

Caption: Proposed antibacterial mechanism of this compound.

Experimental Workflow

cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Formulation SLN / Liposome / Micelle Formulation Char Size, Zeta Potential, EE%, DL%, Morphology Formulation->Char InVitro Drug Release Cellular Uptake Cytotoxicity Char->InVitro InVivo Efficacy in Murine Skin Infection Model InVitro->InVivo

Caption: Workflow for developing a this compound drug delivery system.

References

Application Notes and Protocols for the Toxicological Evaluation of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid is a naturally occurring phloroglucinol (B13840) derivative found in certain ferns of the Dryopteris genus. While it has been investigated for its anthelmintic and antimicrobial properties, a comprehensive toxicological profile is essential for any further therapeutic development. These application notes provide a detailed framework for the experimental design of toxicology studies for this compound, focusing on in vitro assays to establish a preliminary safety profile.

The proposed studies are designed to assess the cytotoxicity, genotoxicity, and potential hepatotoxicity of this compound. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance.

Tiered Experimental Approach

A tiered approach is recommended to systematically evaluate the toxicology of this compound. This approach begins with in vitro assays to determine basal cytotoxicity and genotoxicity, followed by more specific in vitro assays to investigate target organ toxicity, such as hepatotoxicity.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & Target Organ Toxicity cluster_2 Tier 3: In Vivo Confirmation (If Warranted) Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Determine Dose Range In Vitro Hepatotoxicity In Vitro Hepatotoxicity Genotoxicity Assays->In Vitro Hepatotoxicity Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Hepatotoxicity->Signaling Pathway Analysis Acute Oral Toxicity (OECD 425) Acute Oral Toxicity (OECD 425) Signaling Pathway Analysis->Acute Oral Toxicity (OECD 425) Risk Assessment This compound This compound This compound->Cytotoxicity Assays Initial Assessment

Figure 1: Tiered approach for toxicological evaluation.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HepG2Human LiverData to be generatedData to be generatedData to be generated
HEK293Human KidneyData to be generatedData to be generatedData to be generated
A549Human LungData to be generatedData to be generatedData to be generated
CHO-K1Hamster OvaryData to be generatedData to be generatedData to be generated

Table 2: In Vitro Micronucleus Assay Results for this compound

Cell LineTreatment DurationConcentration (µM)% Micronucleated Cells (Mean ± SD)Fold Increase over ControlCytotoxicity (%)Result (Positive/Negative)
L5178Y4h (+S9)0Data to be generated1.00Negative
XData to be generatedData to be generatedData to be generatedData to be generated
2XData to be generatedData to be generatedData to be generatedData to be generated
24h (-S9)0Data to be generated1.00Negative
YData to be generatedData to be generatedData to be generatedData to be generated
2YData to be generatedData to be generatedData to be generatedData to be generated

Table 3: In Vitro Hepatotoxicity of this compound in HepG2 Cells

Concentration (µM)Cell Viability (%)ALT Activity (U/L)AST Activity (U/L)LDH Release (%)
0 (Control)100Data to be generatedData to be generatedData to be generated
XData to be generatedData to be generatedData to be generatedData to be generated
2XData to be generatedData to be generatedData to be generatedData to be generated
4XData to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293, A549, CHO-K1)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

In Vitro Genotoxicity: Micronucleus Assay (OECD 487)

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei.

Materials:

  • Mammalian cell line (e.g., L5178Y, TK6, or CHO)

  • Complete cell culture medium

  • This compound

  • S9 fraction for metabolic activation

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • Cytochalasin B (for cytokinesis block)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or acridine (B1665455) orange)

  • Microscope slides

Procedure:

  • Culture cells to an appropriate density.

  • Treat cells with at least three concentrations of this compound, a vehicle control, and positive controls, both with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity but not exceed 55±5% cytotoxicity.

  • Add Cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.

  • Harvest the cells after an appropriate incubation period (e.g., 1.5-2 normal cell cycles).

  • Prepare microscope slides by dropping the cell suspension onto the slides, air-drying, and fixing.

  • Stain the slides.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A positive result is a concentration-related increase in the number of micronucleated cells or a reproducible and statistically significant positive response for at least one of the concentrations.

G start Seed Cells treat Treat with this compound (±S9, Controls) start->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest & Fix Cells cytoB->harvest stain Stain Slides harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis score->analyze end Result analyze->end

Figure 2: Workflow for the In Vitro Micronucleus Assay.
In Vitro Hepatotoxicity Assessment

This protocol uses the human liver cell line HepG2 to assess the potential of this compound to cause liver cell injury.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Acetaminophen)

  • Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to attach and grow to confluence.

  • Treat the cells with a range of concentrations of this compound (based on the IC50 value from the cytotoxicity assay), a vehicle control, and a positive control.

  • Incubate for 24 and 48 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the activity of ALT, AST, and LDH in the supernatant using commercially available assay kits according to the manufacturer's instructions.

  • Determine cell viability in the attached cells using the MTT assay as described previously.

  • An increase in the release of ALT, AST, and LDH into the medium, coupled with a decrease in cell viability, indicates potential hepatotoxicity.

Potential Signaling Pathways Involved in Toxicity

Based on the chemical structure of this compound as a phloroglucinol derivative, it may interact with key cellular signaling pathways. Further investigation into these pathways can provide mechanistic insights into its potential toxicity.

G cluster_0 Potential Mechanisms of this compound Toxicity cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway p53_Pathway p53 Pathway This compound->p53_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest DNA_Damage DNA Damage p53_Pathway->DNA_Damage DNA_Damage->Apoptosis

Figure 3: Potential signaling pathways affected by this compound.

Further studies could involve Western blotting or qPCR to analyze the expression and phosphorylation status of key proteins in the MAPK (e.g., ERK, JNK, p38) and p53 signaling pathways following treatment with this compound.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the initial toxicological assessment of this compound. By following a tiered approach and employing standardized in vitro assays, researchers can generate crucial data on the cytotoxicity, genotoxicity, and hepatotoxicity of this natural compound. This information is vital for making informed decisions regarding its potential for further development as a therapeutic agent.

Application Notes and Protocols for In Vivo Evaluation of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavaspidic acid, a phloroglucinol (B13840) derivative, has demonstrated notable in vitro antibacterial and anti-biofilm activities, particularly against clinically relevant strains of Staphylococcus haemolyticus and Staphylococcus epidermidis.[1][2] Studies have shown its ability to inhibit bacterial growth and biofilm formation, suggesting its potential as a novel therapeutic agent for skin and soft tissue infections (SSTIs).[3][4] The proposed antibacterial mechanism involves the promotion of Hsp70 activity and the inhibition of RNase P, which interferes with protein and tRNA synthesis.[1][4]

To translate these promising in vitro findings into clinical applications, rigorous in vivo evaluation is essential. This document provides detailed application notes and proposed protocols for testing this compound in relevant animal models. The following sections outline methodologies for assessing its efficacy in an SSTI model, its potential anti-inflammatory and analgesic properties, and its preliminary safety profile.

Proposed Animal Models and Experimental Protocols

Murine Model of Skin and Soft Tissue Infection (SSTI)

This model is proposed to evaluate the in vivo antibacterial and anti-biofilm efficacy of this compound against Staphylococcus species, building upon the strong in vitro evidence.[1][2]

Experimental Protocol

  • Animals: Female BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Bacterial Strain: Mupirocin-resistant Staphylococcus haemolyticus or Staphylococcus epidermidis.

  • Inoculum Preparation: Bacteria are grown to the mid-logarithmic phase, centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.

  • Experimental Procedure:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Shave the dorsal area and create a full-thickness excisional wound (approximately 1 cm²) using a sterile biopsy punch.

    • Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).

    • Allow the infection to establish for 24 hours.

    • Divide the animals into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., topical base)

      • This compound (e.g., 1%, 2%, 5% w/w in a suitable topical base)

      • Positive control (e.g., Mupirocin (B1676865) ointment)

    • Apply the treatments topically to the wound site once daily for 7 days.

  • Endpoint Evaluation:

    • Bacterial Load: On day 3 and day 7 post-treatment, euthanize a subset of mice, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on selective agar (B569324) plates.

    • Wound Healing: Measure the wound area daily using a digital caliper.

    • Histopathology: On day 7, collect wound tissue for histological analysis (H&E staining) to assess tissue regeneration, inflammation, and bacterial colonization.

Hypothetical Data Presentation

Table 1: Efficacy of this compound in a Murine SSTI Model

Treatment GroupBacterial Load (log10 CFU/g tissue) - Day 3Bacterial Load (log10 CFU/g tissue) - Day 7Wound Area Reduction (%) - Day 7
Vehicle Control7.8 ± 0.57.2 ± 0.625 ± 5
This compound (1%)6.5 ± 0.45.1 ± 0.345 ± 7
This compound (2%)5.9 ± 0.34.2 ± 0.2 60 ± 6
This compound (5%)5.2 ± 0.2 3.5 ± 0.175 ± 5
Mupirocin (2%)5.5 ± 0.33.8 ± 0.2 70 ± 6
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as Mean ± SD.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

Given that flavonoids often possess anti-inflammatory properties, this model is proposed to investigate this potential secondary benefit of this compound, which would be advantageous in treating inflammatory SSTIs.[5][6]

Experimental Protocol

  • Animals: Male Wistar rats, weighing 150-180g.

  • Experimental Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer treatments to respective groups (n=6 per group):

      • Vehicle control (e.g., 0.5% carboxymethyl cellulose, oral)

      • This compound (e.g., 25, 50, 100 mg/kg, oral)

      • Positive control (e.g., Indomethacin, 10 mg/kg, oral)

    • One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Evaluation:

    • Calculate the percentage increase in paw volume for each group.

    • Determine the percentage inhibition of edema by the treatment groups compared to the vehicle control.

Hypothetical Data Presentation

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
This compound250.64 ± 0.0524.7
This compound500.48 ± 0.04 43.5
This compound1000.32 ± 0.0362.4
Indomethacin100.28 ± 0.03**67.1
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as Mean ± SD.
Acute Toxicity Study

A preliminary acute toxicity study is crucial to determine the safety profile and to establish a safe dose range for subsequent efficacy studies.[7][8]

Experimental Protocol

  • Animals: Swiss albino mice (male and female), 5-6 weeks old.

  • Guideline: Following OECD Guideline 423 (Acute Toxic Class Method).

  • Experimental Procedure:

    • Administer this compound orally at starting doses (e.g., 300 mg/kg, 2000 mg/kg) to different groups of animals (n=3 per group).

    • Observe animals continuously for the first 4 hours and then periodically for 14 days.

    • Record any signs of toxicity, behavioral changes, and mortality.

    • Measure body weight before dosing and at the end of the study.

    • At day 14, perform gross necropsy on all animals.

  • Endpoint Evaluation:

    • Determination of LD50 (Lethal Dose, 50%).

    • Observation of any clinical signs of toxicity.

    • Changes in body weight and any gross pathological findings.

Hypothetical Data Presentation

Table 3: Acute Oral Toxicity of this compound

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
30030/3No signs of toxicity observed.
200030/3No signs of toxicity observed.
>2000--LD50 is estimated to be greater than 2000 mg/kg.

Visualizations

Proposed Antibacterial Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for this compound in bacteria, based on in vitro findings.[1][4]

G cluster_bacterium Bacterial Cell FA This compound Hsp70 Hsp70 FA->Hsp70 Promotes RNaseP RNase P FA->RNaseP Inhibits Protein Protein Utilization & Re-synthesis Hsp70->Protein Inhibits tRNA tRNA Synthesis RNaseP->tRNA Inhibits Growth Bacterial Growth & Biofilm Formation Protein->Growth tRNA->Growth

Caption: Proposed mechanism of this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key stages of an in vivo animal study to test the efficacy of this compound.

G A Animal Acclimatization (7 days) B Induction of Condition (e.g., Wound Infection) A->B C Group Allocation (Randomized) B->C D Treatment Administration (Daily for 7 days) C->D E Endpoint Measurement (e.g., Bacterial Load, Wound Size) D->E F Data Analysis (Statistical Tests) E->F G Results & Conclusion F->G

References

Application Notes and Protocols for the Spectroscopic Analysis of Flavaspidic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of Flavaspidic acid and its analogues, a class of naturally occurring phloroglucinol (B13840) derivatives with promising biological activities. The protocols outlined below are intended to assist researchers in the identification, characterization, and quantification of these compounds, which are crucial steps in drug discovery and development.

Introduction

This compound and its analogues are primarily found in ferns of the Dryopteris genus.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities.[3][4][5] A thorough spectroscopic analysis is essential for the unambiguous identification of these compounds, the elucidation of their structure-activity relationships, and for quality control in drug development. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy in the study of these molecules.

Spectroscopic Data of this compound and its Analogues

The following tables summarize the available spectroscopic data for this compound BB and tristhis compound ABB. These tables serve as a reference for the identification and comparison of these and other related compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound BB [6]

Position¹³C (δ)¹H (δ) (multiplicity, J in Hz)Position¹³C (δ)¹H (δ) (multiplicity, J in Hz)
1111.41'105.0
2160.12'187.7
3108.23'108.4
4161.74'198.8
5102.35'44.4
6156.46'172.0
7206.97'206.7
845.93.17 (2H, q, J = 7.5)8'43.23.10 (2H, q, J = 7.5)
918.41.72 (2H, m)9'18.31.71 (2H, m)
1014.21.02 (3H, t, J = 7.5)10'14.11.01 (3H, t, J = 7.5)
117.72.15 (3H, s)11'24.91.44 (3H, brs)
1''17.23.55 (2H, brs)12'25.11.53 (3H, brs)
6-OH10.0 (1H, s)4'-OH11.5 (1H, s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Tristhis compound ABB in CDCl₃ [5]

PositionδCδH (J in Hz)
Ring A
1188.0
2108.4
3198.8
4105.0
5172.6
6111.1
717.93.52 (s)
8206.7
943.23.10 (q, 7.5)
1018.31.71 (m)
1114.11.01 (t, 7.5)
1224.91.44 (brs)
Ring B
13158.9
14105.7
15160.5
16108.5
17160.7
18105.7
19206.9
2045.93.17 (q, 7.5)
2118.41.72 (m)
2217.13.80 (s)
2314.21.02 (t, 7.5)
Ring C
24159.6
25106.7
26160.7
27108.5
28158.6
29105.7
30206.9
3145.93.17 (q, 7.5)
3218.41.72 (m)
3314.21.02 (t, 7.5)

Table 3: Mass Spectrometry, UV-Vis, and IR Data for this compound Analogues

CompoundMolecular FormulaMass (ESI-MS)λmax (nm)Key IR Absorptions (cm⁻¹)
This compound ABC₂₂H₂₆O₈[M-H]⁻ at m/z 417Not specifiedNot specified
This compound PBC₂₄H₃₀O₈[M-H]⁻ at m/z 445Not specifiedNot specified

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound and its analogues. These can be adapted based on the specific instrumentation and research questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and its analogues.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[7]

    • Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

    • ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 12-16 ppm, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[8]

    • 2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹³C NMR signals with the aid of DEPT spectra and 2D NMR data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its analogues.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The solvent should be compatible with the ionization source.

  • Data Acquisition:

    • Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

    • Acquire data in both positive and negative ion modes to obtain comprehensive information.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns. This can be achieved through collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to deduce the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses and structural motifs. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and for quantitative analysis of this compound and its analogues.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).

    • Prepare a series of dilutions to create a calibration curve for quantitative analysis.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.[8]

    • Scan the wavelength range from 200 to 400 nm.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • For quantitative analysis, plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of the analyte in unknown samples using the calibration curve and the Beer-Lambert law.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound and its analogues.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Phenolic compounds typically show a broad O-H stretch around 3600-3200 cm⁻¹ and C=C stretching of aromatic rings around 1630-1600 cm⁻¹.[10]

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated significant antibacterial and antifungal activities. Understanding the underlying mechanisms is crucial for their development as therapeutic agents.

Antibacterial Mechanism of this compound BB

This compound BB exhibits antibacterial activity against Staphylococcus haemolyticus by targeting key cellular processes. Molecular docking and subsequent experimental validation have shown that it interacts with and modulates the activity of Heat Shock Protein 70 (Hsp70) and RNase P synthase.[3][11] This dual mechanism disrupts protein folding and tRNA processing, ultimately leading to bacterial growth inhibition.

Antibacterial_Mechanism This compound BB This compound BB Hsp70 Hsp70 This compound BB->Hsp70 Binds to RNase P RNase P This compound BB->RNase P Inhibits Protein Misfolding Protein Misfolding Hsp70->Protein Misfolding Leads to Inhibition of tRNA Processing Inhibition of tRNA Processing RNase P->Inhibition of tRNA Processing Results in Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Misfolding->Bacterial Growth Inhibition Inhibition of Protein Synthesis Inhibition of Protein Synthesis Inhibition of tRNA Processing->Inhibition of Protein Synthesis Inhibition of Protein Synthesis->Bacterial Growth Inhibition

Caption: Antibacterial mechanism of this compound BB.

Antifungal Mechanism of Isothis compound PB

Isothis compound PB demonstrates antifungal activity against dermatophytes like Trichophyton rubrum by disrupting the fungal cell membrane and inhibiting ergosterol (B1671047) biosynthesis.[4] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Antifungal_Mechanism Isothis compound PB Isothis compound PB Fungal Cell Membrane Fungal Cell Membrane Isothis compound PB->Fungal Cell Membrane Targets Ergosterol Biosynthesis Ergosterol Biosynthesis Isothis compound PB->Ergosterol Biosynthesis Inhibits Increased Membrane Permeability Increased Membrane Permeability Fungal Cell Membrane->Increased Membrane Permeability Inhibition of Ergosterol Production Inhibition of Ergosterol Production Ergosterol Biosynthesis->Inhibition of Ergosterol Production Leakage of Cellular Contents Leakage of Cellular Contents Increased Membrane Permeability->Leakage of Cellular Contents Fungal Cell Death Fungal Cell Death Inhibition of Ergosterol Production->Fungal Cell Death Leakage of Cellular Contents->Fungal Cell Death

Caption: Antifungal mechanism of Isothis compound PB.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its analogues from a natural source.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification Purification Extraction->Purification NMR NMR Purification->NMR MS MS Purification->MS UV-Vis UV-Vis Purification->UV-Vis IR IR Purification->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation Quantification Quantification UV-Vis->Quantification Biological Activity Assessment Biological Activity Assessment Structure Elucidation->Biological Activity Assessment Quantification->Biological Activity Assessment

Caption: General workflow for spectroscopic analysis.

References

Application Notes and Protocols for High-Throughput Screening of Flavaspidic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid, a phloroglucinol (B13840) derivative found in certain ferns of the Dryopteris genus, has garnered scientific interest due to its potential therapeutic properties. Primarily recognized for its antibacterial and anthelmintic activities, recent studies suggest a broader spectrum of bioactivities. High-throughput screening (HTS) methodologies are essential for efficiently exploring the full therapeutic potential of this compound and its analogs. These application notes provide detailed protocols for HTS assays to evaluate the antibacterial, antibiofilm, antiviral, and anticancer (specifically targeting the STAT3 signaling pathway) activities of this compound.

Antibacterial and Antibiofilm Activity

This compound BB has demonstrated significant efficacy against Gram-positive bacteria, particularly drug-resistant Staphylococcus species.[1][2] The proposed mechanism involves the inhibition of RNase P and the promotion of Hsp70 activity, which disrupts essential cellular processes like tRNA synthesis and protein folding.[1][3]

Data Presentation: Antibacterial and Antibiofilm Activity of this compound BB
Target OrganismAssay TypeParameterValueReference
Staphylococcus haemolyticus (16 clinical strains)Broth MicrodilutionMIC5 - 480 µg/mL[1][2]
Staphylococcus haemolyticus (SHA 3)Broth MicrodilutionMIC20 µg/mL[1]
Staphylococcus haemolyticus (SHA 3)MBC40 µg/mL[1]
Staphylococcus haemolyticus (SHA 13)Broth MicrodilutionMIC30 µg/mL[1]
Staphylococcus haemolyticus (SHA 13)MBC240 µg/mL[1]
Staphylococcus epidermidis (11 clinical strains)Broth MicrodilutionMIC0.63 - 2.5 µg/mL
Staphylococcus haemolyticusBiofilm Inhibition (Crystal Violet Assay)% Inhibition (at 2x MIC after 24h)31.63%[1]
Staphylococcus epidermidisBiofilm InhibitionFICI (with mupirocin)0.51 ± 0.00 - 0.75 ± 0.05[4][5]

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; FICI = Fractional Inhibitory Concentration Index.

Experimental Protocols

This protocol outlines an automated broth microdilution method for determining the MIC of this compound in a 96- or 384-well format.

Materials:

  • This compound stock solution (in DMSO)

  • 96- or 384-well clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Resazurin (B115843) solution (for viability indication)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (absorbance at 600 nm, fluorescence at Ex/Em 560/590 nm)

Procedure:

  • Compound Plating: Using an automated liquid handler, perform serial dilutions of this compound in CAMHB directly in the microtiter plates. Final concentrations should typically range from 0.1 to 512 µg/mL. Include positive control (bacteria with no compound) and negative control (broth only) wells.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.

  • Growth Measurement (Optional): Measure the optical density at 600 nm (OD600) to determine bacterial growth inhibition.

  • Viability Staining: Add resazurin solution to each well and incubate for an additional 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence to determine cell viability. The MIC is the lowest concentration of this compound that inhibits visible growth (or shows a significant reduction in fluorescence).

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • Same as Protocol 1.1, with the addition of:

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%) for destaining

  • Wash buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Compound Plating and Inoculation: Follow steps 1 and 2 from Protocol 1.1, using a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with glucose).

  • Incubation: Incubate the plates without shaking at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic bacteria and wash the wells gently with PBS to remove non-adherent cells.

  • Staining: Add Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells with PBS until the wash buffer is clear.

  • Destaining: Add the destaining solution (ethanol or acetic acid) to each well and incubate for 10-15 minutes to solubilize the stain.

  • Absorbance Reading: Measure the absorbance at 570 nm. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_confirmation Hit Confirmation Compound_Library This compound Stock Plate_Prep Prepare 384-well Plates Compound_Library->Plate_Prep Serial_Dilution Serial Dilution Plate_Prep->Serial_Dilution Inoculation Add Bacterial Inoculum Serial_Dilution->Inoculation Incubation Incubate 24h @ 37°C Inoculation->Incubation Readout Measure OD600 / Add Resazurin Incubation->Readout Fluorescence_Reading Read Fluorescence Readout->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis Hit_Selection Select Hits (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response Curve Hit_Selection->Dose_Response IC50_Determination Determine MIC/IC50 Dose_Response->IC50_Determination

A generalized high-throughput screening workflow.

Antibacterial_Mechanism cluster_targets Cellular Targets cluster_effects Downstream Effects Flavaspidic_Acid This compound BB RNaseP RNase P Flavaspidic_Acid->RNaseP Inhibits Hsp70 Hsp70 Flavaspidic_Acid->Hsp70 Promotes Activity tRNA_synthesis tRNA Synthesis RNaseP->tRNA_synthesis Inhibition_tRNA Protein_synthesis Protein Synthesis & Folding Hsp70->Protein_synthesis Inhibition_Protein Bacterial_growth Bacterial Growth tRNA_synthesis->Bacterial_growth Required for tRNA_synthesis->Inhibition_tRNA Protein_synthesis->Bacterial_growth Required for Protein_synthesis->Inhibition_Protein Biofilm_formation Biofilm Formation Bacterial_growth->Biofilm_formation

Proposed antibacterial mechanism of this compound BB.

Antiviral Activity

While there is limited specific data on the antiviral properties of this compound, its natural product origin makes it a candidate for broad-spectrum antiviral screening. HTS assays can be employed to rapidly assess its efficacy against a panel of viruses.

Data Presentation: Antiviral and Cytotoxicity Screening of this compound

No specific antiviral IC50 or EC50 values for this compound were identified in the literature search. The following table is a template for data presentation upon successful screening.

VirusCell LineAssay TypeParameterValue (µM)
e.g., Influenza AMDCKCPE ReductionEC50To be determined
e.g., SARS-CoV-2 (pseudovirus)HEK293T-ACE2Luciferase ReporterIC50To be determined
---Vero E6Cytotoxicity (MTT/Resazurin)CC50To be determined

Note: EC50 = 50% Effective Concentration; IC50 = 50% Inhibitory Concentration; CC50 = 50% Cytotoxic Concentration.

Experimental Protocols

This cell-based assay measures the ability of this compound to protect cells from virus-induced death.

Materials:

  • This compound stock solution (in DMSO)

  • 96- or 384-well clear, flat-bottom microtiter plates

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Automated liquid handling system

  • Microplate incubator (with CO2)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the host cells into the microtiter plates and incubate overnight to form a confluent monolayer.

  • Compound Plating: Prepare serial dilutions of this compound in the cell culture medium and add them to the cells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Cytotoxicity Plates: Prepare parallel plates without virus to determine the 50% cytotoxic concentration (CC50).

  • Virus Infection: Add the virus at a predetermined multiplicity of infection (MOI) to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is evident in the virus control wells (typically 2-5 days).

  • Viability Measurement: Add the cell viability reagent to all wells and measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the EC50 (concentration of compound that protects 50% of cells from CPE) and CC50 from the dose-response curves. The Selectivity Index (SI = CC50/EC50) should be calculated to assess the therapeutic window.

Visualization

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment & Infection cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Seed_Cells Seed Host Cells in 384-well Plates Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Dilutions Incubate_Overnight->Add_Compound Add_Virus Infect with Virus Add_Compound->Add_Virus Incubate_CPE Incubate until CPE Appears Add_Virus->Incubate_CPE Add_Viability_Reagent Add Cell Viability Reagent Incubate_CPE->Add_Viability_Reagent Measure_Signal Measure Luminescence/Fluorescence Add_Viability_Reagent->Measure_Signal Calculate_EC50_CC50 Calculate EC50 & CC50 Measure_Signal->Calculate_EC50_CC50 Determine_SI Determine Selectivity Index (SI) Calculate_EC50_CC50->Determine_SI

Workflow for a cell-based antiviral HTS assay.

Anticancer Activity (STAT3 Pathway Inhibition)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, as its constitutive activation is a hallmark of many cancers. Screening for inhibitors of the STAT3 signaling pathway is a promising strategy for anticancer drug discovery.

Data Presentation: STAT3 Inhibition and Anticancer Activity of this compound

No specific STAT3 inhibitory or anticancer IC50 values for this compound were identified in the literature search. The following table is a template for data presentation.

Cell LineAssay TypeParameterValue (µM)
e.g., MDA-MB-231 (Breast Cancer)STAT3 Luciferase ReporterIC50To be determined
e.g., DU145 (Prostate Cancer)Cell Viability (MTT/Resazurin)IC50To be determined
e.g., Normal FibroblastsCytotoxicityCC50To be determined
Experimental Protocols

This cell-based assay measures the inhibition of STAT3-mediated gene transcription.

Materials:

  • This compound stock solution (in DMSO)

  • 96- or 384-well white, clear-bottom microtiter plates

  • Cancer cell line stably expressing a STAT3-dependent luciferase reporter (e.g., HEK293T, MDA-MB-231)

  • Cell culture medium

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Automated liquid handling system

  • Microplate incubator (with CO2)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT3 reporter cell line into the microtiter plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6 (except for cells with constitutive STAT3 activation).

  • Incubation: Incubate for an additional period to allow for luciferase expression (e.g., 6-24 hours).

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to lyse the cells and measure the luminescence.

  • Data Analysis: Calculate the percentage of inhibition of STAT3 activity relative to the stimulated control. Determine the IC50 from the dose-response curve. A parallel cytotoxicity assay (as in Protocol 2.1) should be performed to rule out non-specific effects.

Visualization

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (pY705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Flavaspidic_Acid This compound (Potential Inhibitor) Flavaspidic_Acid->JAK Inhibits? Flavaspidic_Acid->STAT3_active Inhibits Phosphorylation? Flavaspidic_Acid->STAT3_dimer Inhibits Dimerization? Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor

The STAT3 signaling pathway and potential points of inhibition.

References

Application Notes and Protocols for the Isolation of Flavaspidic Acid from Dryopteris crassirhizoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid, a prominent phloroglucinol (B13840) derivative found in the rhizomes of the fern Dryopteris crassirhizoma, has garnered significant scientific interest due to its diverse pharmacological activities, including antibacterial, antiviral, and antioxidant properties. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound, intended to support research and development in natural product chemistry and drug discovery. The following sections outline the necessary materials, equipment, and step-by-step procedures for extraction and chromatographic separation, accompanied by quantitative data and a visual representation of the experimental workflow.

Data Presentation: Extraction and Fractionation Parameters

The following tables summarize key quantitative data derived from established methodologies for the extraction and purification of this compound and related phloroglucinols from Dryopteris crassirhizoma.

Table 1: Solvent Extraction Yields from Dryopteris crassirhizoma Rhizomes

Extraction SolventStarting Material (Dried Rhizomes)Crude Extract YieldPercentage Yield (%)Reference
Methanol (B129727)1 kg180 g18.0%[1]
Ethanol1 kg150 g15.0%[2]
n-hexane800 g94 g11.75%[3][4]
Ethyl Acetate (B1210297)1 kg113 g11.3%[1]

Table 2: Column Chromatography Parameters for Fractionation

Chromatography TypeStationary PhaseColumn DimensionsStarting Material (Extract)Elution SolventsTarget FractionsReference
Silica (B1680970) Gel ColumnSilica Gel4 x 50 cm94 g (n-hexane extract)n-hexane-EtOAc (gradient) followed by EtOAc-MeOH (gradient)Fractions containing this compound AB and Northis compound AB[3][4]
Silica Gel ColumnSilica GelNot SpecifiedNot SpecifiedCH₂Cl₂-Acetone (gradient) followed by CH₂Cl₂-MeOH (gradient)Fractions containing this compound AP[2]
Sephadex LH-20Sephadex LH-20Not SpecifiedPre-fractionated extractMethanol or CHCl₃–MeOHFurther purification of Flavaspidic acids[5][6][7][8]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Dryopteris crassirhizoma.

Isolation_Workflow Start Dried & Powdered Rhizomes of Dryopteris crassirhizoma Extraction Solvent Extraction (e.g., Methanol or n-hexane) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partition Solvent Partitioning (Optional) (e.g., EtOAc-H₂O) Crude_Extract->Partition Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Direct Loading EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Concentration2 Concentration EtOAc_Fraction->Concentration2 Concentration2->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions TLC_Analysis TLC Analysis for This compound Fractions->TLC_Analysis Pooling Pooling of Positive Fractions TLC_Analysis->Pooling Sephadex Sephadex LH-20 Chromatography (Further Purification) Pooling->Sephadex Pure_Flavaspidic_Acid Isolated this compound Sephadex->Pure_Flavaspidic_Acid Characterization Structural Characterization (NMR, MS) Pure_Flavaspidic_Acid->Characterization

Caption: Workflow for this compound Isolation.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for the isolation of this compound.

Protocol 1: Methanol Extraction and Subsequent Fractionation

This protocol is suitable for obtaining a broad range of phloroglucinols, including this compound.

1. Plant Material Preparation:

  • Air-dry the rhizomes of Dryopteris crassirhizoma at room temperature until a constant weight is achieved.

  • Grind the dried rhizomes into a fine powder using a laboratory mill.

2. Extraction:

  • Macerate 1 kg of the powdered rhizomes in 18 L of methanol at room temperature for 24-48 hours with occasional stirring.[1]

  • Filter the extract through cheesecloth or a Büchner funnel.

  • Repeat the extraction process on the plant residue one more time to ensure exhaustive extraction.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.[1]

3. Solvent Partitioning:

  • Suspend the crude methanol extract (e.g., 180 g) in distilled water (e.g., 1 L).

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of ethyl acetate (EtOAc) three times.

  • Combine the EtOAc fractions and concentrate using a rotary evaporator to obtain the EtOAc-soluble fraction, which will be enriched with this compound.

4. Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 4 x 50 cm) packed with silica gel (100-200 mesh) in n-hexane.

  • Dissolve a portion of the EtOAc fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 20-30 mL).

5. Fraction Analysis and Pooling:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing the spot corresponding to a this compound standard.

6. Further Purification by Sephadex LH-20 Chromatography:

  • Concentrate the pooled fractions to dryness.

  • Dissolve the residue in a minimal amount of methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol and collect fractions.

  • Monitor the fractions by TLC to isolate pure this compound.

  • Concentrate the pure fractions to obtain the isolated compound.

Protocol 2: Direct n-Hexane Extraction and Bioactivity-Guided Fractionation

This protocol is particularly useful when targeting less polar phloroglucinols and can be guided by bioassays.

1. Plant Material Preparation:

  • Prepare dried and powdered rhizomes of Dryopteris crassirhizoma as described in Protocol 1.

2. Extraction:

  • Sequentially extract 800 g of the powdered rhizomes with n-hexane, dichloromethane, and methanol at room temperature with continuous stirring for 24 hours for each solvent.[3][4]

  • Concentrate the n-hexane extract using a rotary evaporator to yield the crude n-hexane extract (approximately 94 g).[3][4]

3. Silica Gel Column Chromatography:

  • Pack a silica gel column (4 x 50 cm) with 150 g of silica gel in n-hexane.[3][4]

  • Load the crude n-hexane extract (94 g) onto the column.[3][4]

  • Elute the column with a gradient of n-hexane-EtOAc (from 1:0 to 0:1), followed by an EtOAc-MeOH gradient (from 1:0 to 1:2).[3][4]

  • Collect fractions and monitor by TLC as described in Protocol 1.

4. Isolation of this compound:

  • Fractions containing this compound will typically elute with the n-hexane-EtOAc solvent system.

  • Pool the relevant fractions and subject them to further purification, if necessary, using Sephadex LH-20 chromatography as detailed in Protocol 1.

Structural Characterization

Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The protocols outlined in this document provide a robust framework for the successful isolation of this compound from Dryopteris crassirhizoma. The choice between a polar solvent extraction followed by partitioning versus a direct non-polar solvent extraction will depend on the specific research goals and the desired range of phloroglucinols to be investigated. Adherence to these detailed methodologies will facilitate the procurement of high-purity this compound for further pharmacological evaluation and drug development endeavors.

References

Application Notes and Protocols for Flavaspidic Acid as an Investigational Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Flavaspidic acid in food preservation is currently investigational . The information provided herein is intended for research and development purposes only. This compound and its related compounds are not approved for use as food additives. The parent compound, phloroglucinol (B13840), is advised against for use in food and beverages. Comprehensive safety and toxicological studies are required to ascertain its suitability for consumption.

Application Notes

Introduction

This compound, a phloroglucinol derivative primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, has demonstrated significant biological activity.[1] Its documented antimicrobial and antioxidant properties suggest a potential, though unexplored, application as a natural food preservative.[1] These notes provide an overview of its known activities and outline a framework for its evaluation in food preservation research.

Mechanism of Action

The primary known mechanism of action for this compound, specifically this compound BB, is its antibacterial effect. It has been shown to inhibit bacterial growth by interfering with essential cellular processes.[2][3] Molecular studies have revealed that this compound BB can promote the activity of Heat Shock Protein 70 (Hsp70) and inhibit Ribonuclease P (RNase P).[2][3] This dual action disrupts protein folding and tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation.[2][3]

Antimicrobial Activity

This compound has shown potent activity against a range of Gram-positive bacteria.[1][4] The majority of existing research has focused on clinical isolates rather than common food spoilage organisms. The data presented below is derived from studies on Staphylococcus species and should be considered as a preliminary indicator of its potential antimicrobial spectrum. Further research is necessary to determine its efficacy against foodborne pathogens and spoilage microorganisms.

Antioxidant Activity

Extracts from Dryopteris species, which are rich in phloroglucinols like this compound, have demonstrated notable antioxidant potential in various in vitro assays.[5][6][7] This activity is attributed to the ability of phenolic compounds to scavenge free radicals, which is a key factor in preventing oxidative degradation in food products. While specific quantitative data for purified this compound is limited, the strong antioxidant capacity of related extracts suggests its potential to inhibit lipid oxidation and maintain food quality.[5][6]

Quantitative Data Summary

Table 1: Antimicrobial Efficacy of this compound BB

Note: The following data is based on studies of clinical isolates and may not be representative of performance against food spoilage organisms.

Microorganism StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus haemolyticus (16 clinical strains)5 - 480Not consistently reported[2]
Staphylococcus haemolyticus (SHA 3)2040[2]
Staphylococcus haemolyticus (SHA 13)30240[2]
Table 2: Antioxidant Potential of Dryopteris Extracts

Note: The following data is for crude extracts of various Dryopteris species. The antioxidant activity of purified this compound needs to be experimentally determined.

Extract SourceAssayResultReference
Dryopteris juxtapostia root (Dichloromethane extract)DPPHIC50 of 42.0 µg/mL[5]
Dryopteris affinis rhizomeDPPHIC50 of 4.60 µg/mL[5]
Dryopteris filix-mas leaves (Methanolic extract)DPPHIC50 of 275.50 µg/mL[8]
Dryopteris ramosa (Crude extract)DPPH91.95% inhibition[6]

Experimental Protocols

The following protocols are adapted from standard methodologies for evaluating the efficacy of natural preservatives in food matrices.

Protocol for Evaluating Antimicrobial Activity in a Meat Model

Objective: To determine the efficacy of this compound in inhibiting the growth of spoilage bacteria in a ground meat model.

Materials:

  • Purified this compound

  • Freshly ground beef or poultry

  • Phosphate-buffered saline (PBS), sterile

  • Stomacher bags

  • Plate Count Agar (PCA)

  • Test strains (e.g., Pseudomonas fluorescens, Brochothrix thermosphacta)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture test strains in appropriate broth overnight. Centrifuge, wash with PBS, and resuspend to a concentration of ~10^8 CFU/mL.

  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.

  • Sample Preparation: Divide ground meat into 25 g portions in stomacher bags.

  • Treatment Application: Create a dilution series of this compound to achieve final concentrations of, for example, 50, 100, 200, and 500 µg/g of meat. Add the corresponding volume of this compound solution to the meat samples. Include a positive control (e.g., sodium benzoate) and a negative control (solvent only).

  • Inoculation: Inoculate the meat samples with the prepared bacterial suspension to a final concentration of ~10^3 CFU/g.

  • Homogenization and Storage: Homogenize the samples in a stomacher for 2 minutes. Store the samples at refrigeration temperature (4°C).

  • Microbial Analysis: At specified time intervals (e.g., day 0, 3, 7, 10), take a 10 g subsample, mix with 90 mL of sterile PBS, and homogenize. Perform serial dilutions and plate on PCA.

  • Incubation and Enumeration: Incubate plates at an appropriate temperature and time. Count colonies and express results as log CFU/g.

Protocol for Evaluating Antioxidant Activity in a Beverage Model

Objective: To assess the ability of this compound to inhibit oxidation in a fruit juice model using the DPPH radical scavenging assay.

Materials:

  • Purified this compound

  • Apple or white grape juice

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of this compound concentrations in the fruit juice (e.g., 10, 25, 50, 100 µg/mL). Prepare a control sample with no added antioxidant and a positive control with ascorbic acid.

  • Reaction Mixture: In a microplate well or cuvette, mix 100 µL of the treated juice sample with 100 µL of the DPPH methanolic solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank should be prepared with methanol.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Antibacterial Mechanism of this compound BB

G Flavaspidic_Acid This compound BB Hsp70 Hsp70 Flavaspidic_Acid->Hsp70 Promotes RNase_P RNase P Flavaspidic_Acid->RNase_P Inhibits Protein_Folding Correct Protein Folding Hsp70->Protein_Folding Aids tRNA_Processing tRNA Processing RNase_P->tRNA_Processing Catalyzes Protein_Synthesis Protein Synthesis Protein_Folding->Protein_Synthesis tRNA_Synthesis Mature tRNA Synthesis tRNA_Processing->tRNA_Synthesis Bacterial_Growth Bacterial Growth & Biofilm Formation Protein_Synthesis->Bacterial_Growth Essential for tRNA_Synthesis->Bacterial_Growth Essential for

Caption: Proposed antibacterial mechanism of this compound BB.

Experimental Workflow for Evaluation of a Novel Food Preservative

G Start Isolation & Purification of this compound Antimicrobial_Screening In Vitro Antimicrobial Screening (MIC/MBC Determination) Start->Antimicrobial_Screening Antioxidant_Screening In Vitro Antioxidant Screening (DPPH/ABTS Assays) Start->Antioxidant_Screening Food_Matrix_Testing Efficacy Testing in Food Matrix (e.g., Meat, Beverage) Antimicrobial_Screening->Food_Matrix_Testing Antioxidant_Screening->Food_Matrix_Testing Microbial_Challenge Microbial Challenge Studies Food_Matrix_Testing->Microbial_Challenge Oxidative_Stability Oxidative Stability Tests Food_Matrix_Testing->Oxidative_Stability Sensory_Evaluation Sensory Evaluation (Taste, Odor, Color) Food_Matrix_Testing->Sensory_Evaluation Safety_Assessment Safety & Toxicological Assessment Microbial_Challenge->Safety_Assessment Oxidative_Stability->Safety_Assessment Sensory_Evaluation->Safety_Assessment Regulatory_Approval Regulatory Review Safety_Assessment->Regulatory_Approval

Caption: Workflow for evaluating a novel food preservative.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Flavaspidic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Flavaspidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, particularly this compound BB, is a derivative of phloroglucinol (B13840). Its synthesis is typically achieved through a Friedel-Crafts acylation of a corresponding phloroglucinol precursor. This electrophilic aromatic substitution reaction introduces one or more butyryl groups onto the phloroglucinol ring system.

Q2: My this compound synthesis is resulting in a very low yield. What are the common causes?

Low yields in this compound synthesis, which often relies on Friedel-Crafts acylation, can be attributed to several factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any moisture in the reaction setup can deactivate the catalyst, significantly reducing the yield.

  • Poor Reagent Quality: The purity of the phloroglucinol substrate, butyryl chloride (or butyric anhydride), and the solvent is crucial. Impurities can lead to unwanted side reactions and byproducts.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions may proceed at room temperature, others might require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition of the product.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the phloroglucinol ring can deactivate it towards electrophilic substitution, hindering the acylation reaction.[1]

  • Improper Stoichiometry: The molar ratios of the reactants and the catalyst are critical. An insufficient amount of the acylating agent or catalyst will result in incomplete conversion.

Q3: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products is a common issue. Here are some likely causes:

  • Polyacylation: Phloroglucinol is a highly activated aromatic ring, making it susceptible to the addition of more than one acyl group.[1] Although the first acyl group is deactivating, under certain conditions, di- or even tri-acylated products can form.

  • O-acylation vs. C-acylation: The hydroxyl groups of phloroglucinol can also be acylated (O-acylation) to form esters, in competition with the desired C-acylation on the aromatic ring.

  • Side Reactions of the Acylating Agent: Butyryl chloride can undergo hydrolysis or other side reactions, especially in the presence of moisture.

  • Oxidative Dearomatization: Phloroglucinol derivatives can be susceptible to oxidation, which can lead to the formation of dearomatized byproducts.

Q4: How can I minimize the formation of polyacylated byproducts?

To control the degree of acylation and favor the mono- or di-acylated product as desired for this compound synthesis, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the acylating agent to the phloroglucinol substrate. A lower ratio will favor mono-acylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-acylation.

  • Choice of Catalyst: The type and amount of Lewis acid catalyst can influence the reactivity and selectivity of the reaction.

Q5: What are the best practices for handling the Lewis acid catalyst?

Given the moisture sensitivity of catalysts like AlCl₃, it is imperative to:

  • Use Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Use High-Purity, Anhydrous Reagents: Ensure that the catalyst, solvents, and reactants are of high purity and anhydrous.

  • Proper Quenching: The reaction should be carefully quenched, typically by slowly adding it to ice-cold dilute acid (e.g., HCl) to decompose the catalyst-product complex and separate the catalyst from the organic product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (moisture contamination).2. Poor quality or impure reagents.3. Insufficient reaction temperature or time.4. Deactivated phloroglucinol substrate.1. Ensure strictly anhydrous conditions. Use fresh, high-purity Lewis acid.2. Purify starting materials and use anhydrous solvents.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.4. Check the structure of your starting material for deactivating groups.
Formation of Multiple Products (low selectivity) 1. Polyacylation due to high reactivity of phloroglucinol.2. O-acylation competing with C-acylation.3. Side reactions due to high temperature.1. Adjust the stoichiometry of the acylating agent. Use a 1:1 or slightly higher molar ratio for mono-acylation.2. Optimize reaction conditions (lower temperature, different catalyst) to favor C-acylation.3. Run the reaction at a lower temperature for a longer duration.
Product Decomposition 1. Excessive reaction temperature.2. Harsh work-up conditions.3. Instability of the acylated phloroglucinol product.1. Reduce the reaction temperature.2. Use a mild quenching procedure and avoid strong acids or bases during work-up.3. Store the purified product under an inert atmosphere and protect it from light.
Difficulty in Product Purification 1. Presence of closely related byproducts (e.g., isomers, polyacylated compounds).2. Unreacted starting materials.3. Catalyst residues.1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradients).2. Optimize the reaction to drive it to completion.3. Ensure proper quenching and aqueous washes to remove all catalyst residues.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Butyrylation of a Phloroglucinol Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phloroglucinol derivative (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 2.0 equivalents)

  • Butyryl chloride (1.1 - 1.5 equivalents)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous nitromethane (B149229) (CH₃NO₂)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the phloroglucinol derivative and anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add anhydrous aluminum chloride in portions to the stirred suspension.

  • Acylating Agent Addition: Add anhydrous nitromethane to the mixture. Then, add butyryl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound derivative.

Data Presentation

Table 1: Hypothetical Optimization of Butyrylation of a Phloroglucinol Precursor
Entry Catalyst (equiv.) Butyryl Chloride (equiv.) Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.1)1.10 to RT445
2AlCl₃ (1.5)1.20 to RT465
3AlCl₃ (2.0)1.20 to RT475
4AlCl₃ (2.0)1.50 to RT472 (with 15% di-acylated product)
5AlCl₃ (2.0)1.240280
6Silica Sulfuric Acid (10 mol%)1.260185 (Solvent-free)

Note: This table is illustrative and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_reagents Reagent Quality Control cluster_setup Experimental Setup start Low Yield of this compound check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_setup Verify Anhydrous Setup start->check_setup temp Optimize Temperature check_conditions->temp time Adjust Reaction Time check_conditions->time stoich Vary Stoichiometry check_conditions->stoich purify_sm Purify Starting Materials check_reagents->purify_sm fresh_cat Use Fresh Catalyst check_reagents->fresh_cat dry_solvent Use Anhydrous Solvent check_reagents->dry_solvent dry_glass Oven/Flame-dry Glassware check_setup->dry_glass inert_atm Use Inert Atmosphere check_setup->inert_atm end Improved Yield temp->end time->end stoich->end purify_sm->end fresh_cat->end dry_solvent->end dry_glass->end inert_atm->end

Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis.

Diagram 2: Logical Relationship of Factors Affecting Friedel-Crafts Acylation

FC_Acylation_Factors cluster_main This compound Synthesis Yield cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Potential Outcomes Yield Yield Substrate Phloroglucinol Derivative Substrate->Yield AcylatingAgent Butyryl Chloride/ Anhydride AcylatingAgent->Yield Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Yield Solvent Anhydrous Solvent Solvent->Yield Temperature Temperature DesiredProduct This compound Temperature->DesiredProduct Byproducts Side Products (Polyacylated, O-acylated, Oxidized) Temperature->Byproducts Time Reaction Time Time->DesiredProduct Time->Byproducts Stoichiometry Stoichiometry Stoichiometry->DesiredProduct Stoichiometry->Byproducts Anhydrous Anhydrous Conditions Anhydrous->DesiredProduct DesiredProduct->Yield Byproducts->Yield Reduces

Caption: Key factors influencing the yield of Friedel-Crafts acylation for this compound synthesis.

References

"overcoming solubility issues of Flavaspidic acid in aqueous media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Flavaspidic acid in aqueous media.

I. Frequently Asked Questions (FAQs): General Properties

Q1: What is this compound, and why is its aqueous solubility a significant challenge?

This compound is a naturally occurring phloroglucinol (B13840) derivative isolated from the rhizomes of certain ferns, such as Dryopteris crassirhizoma.[1][2] It belongs to a class of polyphenolic compounds known for various biological activities, including antibacterial effects.[1][2]

The primary challenge stems from its chemical structure. This compound is a large, complex organic molecule with a significant nonpolar surface area. While it possesses multiple hydroxyl (-OH) groups capable of hydrogen bonding, the overall lipophilic nature of the carbon backbone predominates, leading to poor affinity for water. This is common for many natural products, which often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.

Q2: What are the key physicochemical properties of this compound?

Table 1: Physicochemical Properties of this compound and its Analogs

PropertyThis compound (BB)This compound (AB)This compound (PB)
Molecular Formula C24H30O8[3]C22H26O8[2]C23H28O8[1]
Molecular Weight 446.49 g/mol [3]418.4 g/mol [2]432.5 g/mol [1]
Appearance Crystals[3]--
Melting Point α-Form: 92°C; β-Form: 156°C[3]--
Predicted XLogP3 3.83.03.4
Aqueous Solubility Data not available (predicted to be very low)Data not available (predicted to be very low)Data not available (predicted to be very low)
pKa Data not available (predicted to be acidic)Data not available (predicted to be acidic)Data not available (predicted to be acidic)

Note: XLogP3 is a computed value indicating lipophilicity; values >3 are generally associated with poor water solubility. Data from PubChem.[1][2]

II. Troubleshooting Guide

Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do first?

This is the most common issue. Direct dissolution in neutral aqueous buffers is highly unlikely to succeed. Follow this workflow to troubleshoot the problem.

G cluster_0 Troubleshooting Workflow: Initial Dissolution Failure cluster_1 Recommended Path start This compound powder + Aqueous Buffer (pH 7.4) check_stock Did you prepare a concentrated stock solution in an organic solvent first? start->check_stock prep_stock 1. Dissolve this compound in a minimal amount of a polar aprotic solvent (e.g., DMSO, DMF, or Ethanol). check_stock->prep_stock Yes no_stock Incorrect Path: Direct dissolution in buffer. RESULT: Failure check_stock->no_stock No add_to_buffer 2. Add the organic stock solution dropwise to the stirring aqueous buffer. prep_stock->add_to_buffer observe 3. Observe for precipitation. Is the solution clear? add_to_buffer->observe success Success: Solution is ready for experiment. (Note final organic solvent concentration) observe->success Yes failure Failure: Precipitation occurs. Proceed to advanced solubilization techniques. observe->failure No

Caption: Troubleshooting workflow for initial dissolution attempts.
Q4: I successfully dissolved this compound using an organic solvent, but it precipitated when diluted into my aqueous media. Why did this happen and how can I prevent it?

This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of co-solvent. The organic solvent helps initially, but as it becomes highly diluted, it can no longer keep the compound in solution.

Prevention Strategies:

  • Decrease the Final Concentration: Your target concentration may be too high. Determine the lowest effective concentration for your experiment.

  • Increase the Co-solvent Percentage: Increase the final percentage of the organic solvent (e.g., from 0.1% DMSO to 1% DMSO). Crucially, you must run a vehicle control to ensure the higher solvent concentration does not affect your experimental model.

  • Use a Surfactant: Add a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium before adding the drug stock. This can help stabilize the compound in a dispersed state.

  • Explore Advanced Formulations: If the above steps fail, you must move to more robust solubility enhancement techniques as detailed below.

III. FAQs: Solubility Enhancement Techniques

Q5: Can I use pH modification to dissolve this compound?

Yes, this is a viable strategy. As a phenolic compound, this compound is weakly acidic. Deprotonating its hydroxyl groups by increasing the pH will create anionic species that are significantly more water-soluble.

  • Strategy: Prepare a stock solution in a basic aqueous solution (e.g., pH 9-10 using NaOH). This deprotonated, soluble form can then be diluted into your final, lower-pH experimental media.

  • Warning: When you lower the pH back towards neutral, the compound will likely precipitate if the concentration is too high. This method is most effective for applications where the final solution can remain slightly basic or when creating a temporary high-concentration stock for immediate, high-dilution use.

Q6: Which co-solvents or surfactants are recommended?

The choice depends on the tolerance of your experimental system.

Table 2: Example Solubilizing Agents for this compound

Agent TypeExamplesTypical Starting Conc.ProsCons
Co-solvents DMSO, Ethanol, PEG 4000.1 - 5% (v/v)Easy to use; effective for stock solutions.Can be toxic to cells at higher concentrations; may precipitate on dilution.
Surfactants Tween® 80, Polysorbate 20, Pluronic® F-680.01 - 1% (w/v)Can maintain solubility upon dilution; low toxicity.Can interfere with some biological assays; may form micelles.
Complexing Agents β-Cyclodextrin, HP-β-CD1-10 mM (molar excess)Forms true solutions; masks lipophilic compound; low toxicity.Requires specific formulation development; can be costly.

Note: The values in this table are illustrative starting points. Optimization is required for each specific application.

Q7: How does cyclodextrin (B1172386) complexation work, and is it suitable for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a water-soluble exterior, allowing the guest molecule to be dissolved in aqueous media.

This technique is highly suitable for phenolic compounds and is an excellent choice for this compound, especially for in vivo studies where organic solvent toxicity is a concern. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

Q8: What is a solid dispersion, and when should I consider it?

A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix. When this solid is added to water, the polymer dissolves rapidly, releasing the drug as very fine, high-surface-area particles that dissolve more quickly and can achieve a temporarily supersaturated state.

Consider this technique when developing an oral dosage form or if you need to prepare a solid material that can be readily reconstituted in water to a high concentration.

G cluster_0 Decision Logic: Selecting a Solubility Enhancement Method start Need to Dissolve This compound q1 Is an organic solvent acceptable in the final formulation? start->q1 q2 Is the goal for an oral dosage form or a reconstitutable solid? q1->q2 No cosolvent Use Co-solvent Method (e.g., DMSO, PEG 400) q1->cosolvent Yes q3 Is solvent toxicity a major concern (e.g., in vivo studies)? q2->q3 No solid_disp Use Solid Dispersion (e.g., with PVP, HPMC) q2->solid_disp Yes cyclo Use Cyclodextrin Complexation (e.g., HP-β-CD) q3->cyclo Yes ph_adjust Use pH Adjustment (High pH stock) q3->ph_adjust No

Caption: A guide for selecting the appropriate solubility enhancement method.

IV. Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol is adapted for preparing a this compound-HP-β-CD inclusion complex, suitable for increasing aqueous solubility.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. Calculate the required mass of each component (MW of this compound ≈ 446.5 g/mol ; MW of HP-β-CD ≈ 1460 g/mol ).

  • Prepare Slurry: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick, consistent paste.

  • Incorporate Drug: Slowly add the this compound powder to the paste while continuously triturating (kneading) with the pestle.

  • Knead: Continue kneading vigorously for 45-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.

  • Dry the Product: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the product in a vacuum oven at 40°C until a constant weight is achieved (typically 24-48 hours).

  • Pulverize and Store: Gently crush the dried complex into a fine powder using the mortar and pestle. Sieve if necessary to ensure uniformity. Store in a tightly sealed container protected from light and moisture.

  • Confirmation (Optional but Recommended): Characterize the complex using techniques like DSC, FT-IR, or XRD to confirm the formation of the inclusion complex versus a simple physical mixture.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.[5][6]

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Povidone K30 (PVP K30) or HPMC)

  • A suitable organic solvent (e.g., Ethanol or Methanol)

  • Rotary evaporator or magnetic stirrer with a hot plate

  • Vacuum oven or desiccator

Methodology:

  • Select Drug-to-Carrier Ratio: Begin with a 1:5 ratio by weight of this compound to the polymer (e.g., 100 mg of drug to 500 mg of PVP K30).

  • Dissolve Components: In a round-bottom flask or beaker, dissolve both the this compound and the polymer completely in a sufficient volume of the chosen organic solvent. Use sonication if necessary to ensure a clear solution.

  • Evaporate Solvent:

    • Using a Rotary Evaporator: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin, dry film is formed on the wall of the flask.

    • Using a Stir Plate: Place the beaker on a magnetic stirrer with gentle heating (not exceeding 50°C) in a fume hood. Allow the solvent to evaporate slowly under a stream of nitrogen if available.

  • Final Drying: Scrape the solid material from the flask or beaker. Place it in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.

  • Pulverize and Store: Mill the resulting solid into a fine powder and pass it through a sieve for uniformity. Store in a desiccator.

  • Evaluation: Test the dissolution rate of the solid dispersion powder in your desired aqueous medium and compare it to the unformulated this compound.

V. Mechanism of Action Visualization

While the effects of this compound in mammalian cells are not well-defined, its antibacterial mechanism has been investigated. The diagram below illustrates the known antibacterial action of this compound BB, a variant of the compound.

G cluster_0 Antibacterial Mechanism of this compound BB cluster_1 Bacterial Cell FA This compound BB Hsp70 Hsp70 (Chaperone Protein) FA->Hsp70 Promotes Activity RNaseP RNase P (tRNA Synthesis) FA->RNaseP Inhibits Activity tRNA tRNA Maturation RNaseP->tRNA Required for Growth Bacterial Growth & Biofilm Formation RNaseP->Growth Protein Protein Synthesis & Folding Protein->Growth Leads to tRNA->Protein Essential for

Caption: Known antibacterial mechanism of this compound BB.[1][2]

References

Flavaspidic Acid Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of Flavaspidic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a phloroglucinol (B13840) derivative isolated from the rhizomes of ferns like Dryopteris crassirhizoma[1]. It exists in different forms, such as this compound AB and PB[1]. Its chemical structure features multiple hydroxyl groups, making it a potent antioxidant[1]. This antioxidant activity is a crucial factor to consider for its stability, as the molecule itself can be prone to oxidation[1][2].

Q2: What are the primary factors that can cause this compound to degrade during storage?

While specific degradation pathways for this compound are not extensively documented, compounds with similar phenolic structures are susceptible to several major degradation pathways:

  • Oxidation: This is a very common degradation pathway for phenols and compounds with antioxidant properties. The reaction can be initiated by atmospheric oxygen, trace metal ions, or exposure to light, and often involves free radical mechanisms[3][4].

  • Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and initiate degradation, leading to loss of potency and the formation of impurities[3][5].

  • Hydrolysis: Although this compound lacks highly labile ester or amide groups, prolonged exposure to water, especially at non-neutral pH, can potentially lead to cleavage of its ether linkages or other structural rearrangements[3].

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including oxidation and hydrolysis[6][7].

Q3: What are the initial recommended storage conditions for pure this compound?

For long-term storage of pure this compound, it is crucial to minimize exposure to oxygen, light, and high temperatures. Based on general best practices for sensitive compounds:

  • Temperature: Store at –20°C or –80°C[7][8]. For short-term storage (days to weeks), 4°C may be acceptable[7].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.

  • Light: Protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil[5][7].

  • Container: Use tightly sealed, low-binding tubes to prevent moisture ingress and sample loss[7].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Troubleshooting Steps
Loss of biological activity or potency in stored samples. Chemical degradation of this compound.1. Verify Storage Conditions: Ensure the sample has been consistently stored at the correct temperature (–20°C or –80°C) and protected from light. 2. Perform Analytical Purity Check: Use HPLC to assess the purity of the stored sample compared to a fresh or reference standard. Look for the appearance of new peaks, which may indicate degradation products[9]. 3. Consider Oxidation: If the sample was not stored under an inert atmosphere, oxidation is a likely cause. For future storage, purge vials with argon or nitrogen before sealing.
Color change observed in the solid compound or solution (e.g., yellowing, browning). Oxidation or photodecomposition. Phenolic compounds often form colored quinone-type structures upon oxidation.1. Limit Light Exposure: Immediately ensure all sample handling and storage is performed with minimal light exposure. 2. Check for Oxygen Exposure: Review storage procedures to ensure containers are airtight and were flushed with inert gas. 3. Evaluate Solvent Purity: If in solution, ensure the solvent was de-gassed and is of high purity, as impurities can catalyze degradation.
Precipitation or insolubility of the compound upon reconstitution after storage. Aggregation or formation of insoluble degradation products.1. Assess Degradation: Use analytical techniques like HPLC to determine if chemical degradation has occurred[9]. 2. Review Formulation: For solutions, consider adding cryoprotectants like glycerol (B35011) (for frozen storage) or stabilizers like sugars (sucrose, trehalose) to prevent aggregation during freeze-thaw cycles[7]. 3. Optimize Solvent System: Ensure the chosen solvent and pH are optimal for this compound solubility and stability.

Stabilization Strategies & Data

Stabilizing this compound involves protecting it from environmental factors. Given its antioxidant properties, understanding its capacity can inform stabilization strategies.

Antioxidant Activity Data

The inherent antioxidant activity of this compound and related compounds suggests they are effective radical scavengers, but this also means they can be consumed over time.

CompoundAssayIC₅₀ ValueReference
This compound ABLPO Inhibitory Test13.1 mM[1]
Quercetinβ-carotene quenching14.01 µg/mL[10]
Luteolinβ-carotene quenching140.48 µg/mL[10]
KaempferolDPPH radical scavenging0.091 mg/mL (as part of an extract)[11]

This table summarizes the antioxidant capacity of this compound AB and other related flavonoids, providing context for its potential oxidative stability.

Formulation Strategies for Enhanced Stability

For use in drug development, formulating this compound with excipients can significantly improve its long-term stability.

StrategyDescriptionKey Considerations
Co-processing with Excipients Mixing this compound with protective excipients like sugars (sucrose, trehalose) or polymers. These can form a protective matrix, reducing molecular mobility and exposure to oxygen[12][13].Choice of excipient must be compatible with the final dosage form and not react with this compound.
Encapsulation / Film Coating Creating a physical barrier around the active ingredient using techniques like spray drying or film coating. This is highly effective against moisture and oxygen[14].The coating material must have low water vapor permeability. Eudragit® polymers or shellac-based coatings have shown promise for moisture protection[14].
Lyophilization (Freeze-Drying) Removing water by sublimation creates a stable, dry powder that is less susceptible to hydrolysis and oxidation. Often performed with cryoprotectants[7][15].The lyophilization cycle must be carefully optimized to prevent degradation during the process itself. The final product must be sealed to prevent moisture re-entry.
Use of Antioxidants Adding a sacrificial antioxidant (e.g., BHT, ascorbic acid) to the formulation can protect this compound by reacting with free radicals first.The added antioxidant must be safe, effective at low concentrations, and compatible with the final product.

Diagrams and Workflows

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of a phenolic compound like this compound.

cluster_degradation Degradation Triggers A This compound (Stable) B Degraded Products (Loss of Potency) A->B Oxidation A->B Photolysis A->B Thermal Degradation C Oxygen (Atmospheric) D Light (UV, Ambient) E Heat (High Temperature)

Caption: Key environmental triggers for this compound degradation.

Workflow for Stability Testing

This workflow outlines the standard procedure for conducting a stability study on a this compound formulation.

start Start: Develop Stability- Indicating Method (e.g., HPLC) forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_deg prep_samples Prepare this compound Batches (Pure compound or Formulation) forced_deg->prep_samples storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) prep_samples->storage sampling Pull Samples at Pre-defined Time Points (0, 3, 6, 12 months) storage->sampling analysis Analyze Samples: - Assay (Potency) - Purity (Degradants) - Physical Properties sampling->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end End: Stability Profile Established data_eval->end

Caption: Experimental workflow for a comprehensive stability study.

Decision Tree for Choosing a Stabilization Strategy

This diagram provides a logical approach to selecting an appropriate method for stabilizing this compound.

q1 Is the final product a solid or liquid? solid Solid Dosage Form q1->solid Solid liquid Liquid Formulation q1->liquid Liquid q2 Is the compound highly sensitive to moisture? solid->q2 q3 Is the primary degradation pathway oxidation? liquid->q3 s1 Use Film Coating or Encapsulation q2->s1 Yes s2 Co-process with Excipients or Lyophilize q2->s2 No s3 Store under Inert Gas & Add Antioxidants q3->s3 Yes s4 Control pH and consider Chelating Agents q3->s4 No

Caption: Decision guide for selecting a stabilization strategy.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.[5][16]

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber, oven, pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for a specified time. Neutralize with 1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature, protected from light, for a specified time. Dilute for analysis.

  • Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a set period. Also, heat a solution of the compound. Dissolve/dilute the stressed samples for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light in a photostability chamber (ICH Q1B guidelines). Analyze the samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak[16].

Protocol 2: Long-Term Stability Assessment (ICH Conditions)

Objective: To determine the shelf-life of a this compound formulation under standard long-term and accelerated storage conditions[17][18].

Materials:

  • Final formulated product of this compound (e.g., coated tablets, lyophilized powder).

  • ICH-compliant stability chambers.

  • Validated stability-indicating HPLC method.

Methodology:

  • Sample Packaging: Package the formulated product in its proposed final market packaging.

  • Storage Conditions:

    • Long-Term: Place samples in a stability chamber at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

    • Accelerated: Place samples in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity (RH)[18].

  • Time Points: Designate specific time points for sample analysis. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, it is often 0, 1, 3, and 6 months.

  • Sample Analysis: At each time point, remove samples from the chambers and allow them to equilibrate to room temperature. Perform the following tests:

    • Appearance: Visually inspect for any changes in color, clarity, or physical form.

    • Assay (HPLC): Quantify the amount of remaining this compound.

    • Purity (HPLC): Identify and quantify any degradation products.

  • Data Analysis: Plot the assay values over time to establish the degradation rate. The shelf-life is determined as the time point at which the assay value is expected to fall below a pre-defined limit (e.g., 90% of the initial value).

References

Technical Support Center: Flavaspidic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavaspidic acid HPLC analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Question 1: What are the typical causes of peak tailing for this compound and how can it be resolved?

Answer:

Peak tailing, an asymmetry where the peak's trailing edge is drawn out, is a frequent challenge in the analysis of phenolic compounds like this compound. This can compromise the accuracy of quantification and reduce resolution. The primary causes and their solutions are outlined below:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]

    • Solution: Use an end-capped HPLC column to minimize exposed silanol groups.[1][2] Additionally, lowering the mobile phase pH to around 2-3 can protonate the silanol groups, reducing these secondary interactions.[3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause this compound to exist in multiple ionized states, resulting in broadened and tailing peaks.[5]

    • Solution: Optimize the mobile phase pH. Acidic conditions, often achieved by adding 0.1% formic or phosphoric acid, generally provide better peak shapes for phenolic compounds.[5][6]

  • Metal Chelation: this compound can chelate with metal ions present in the sample, mobile phase, or HPLC system, leading to peak distortion.[5]

    • Solution: Introduce a chelating agent, such as EDTA, at a low concentration (e.g., 0.1 mM) to the mobile phase to sequester metal ions.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, causing peak distortion.[7]

    • Solution: Dilute the sample or reduce the injection volume.[7]

Question 2: My chromatogram is showing significant baseline noise or drift. What are the likely causes and solutions?

Answer:

Baseline noise and drift can obscure small peaks and affect the accuracy of integration.[8][9] Common causes and their remedies are:

  • Contaminated or Degraded Mobile Phase: Impurities in solvents or the degradation of mobile phase additives like trifluoroacetic acid (TFA) can cause baseline noise and drift.[8][9]

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[9][10] Ensure proper degassing of the mobile phase using methods like sonication or an inline degasser to remove dissolved gases that can form bubbles in the detector.[10][11]

  • Inadequate System Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient elution, can lead to a drifting baseline.[8][9]

    • Solution: Allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved before injecting samples.

  • Detector Issues: A dirty flow cell or a deteriorating detector lamp can be a source of noise.[11][12]

    • Solution: Flush the flow cell with an appropriate solvent to remove contaminants or trapped air bubbles.[11] If the noise persists, the detector lamp may need to be replaced.[12]

  • Temperature Fluctuations: Variations in ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[13][14]

    • Solution: Use a column oven to maintain a constant temperature for the column and, if possible, ensure the HPLC system is in a temperature-controlled environment.[13]

Question 3: I am observing ghost peaks in my chromatograms. How can I identify their source and eliminate them?

Answer:

Ghost peaks are unexpected peaks that can interfere with the analysis of target analytes.[15][16] Identifying their origin is key to eliminating them:

  • Contaminated Mobile Phase or System: Impurities in the mobile phase, solvents, or additives can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[15][17] Contamination can also originate from the HPLC system itself, such as from worn seals or a contaminated injector.[16][18]

    • Solution: Use high-purity solvents and additives.[15] Running a blank gradient (without injecting a sample) can help determine if the mobile phase or system is the source of the ghost peaks.[15][16] If ghost peaks are present in the blank run, try replacing the mobile phase components one by one to identify the contaminated source.[17]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[16]

    • Solution: Optimize the injector wash procedure, using a strong solvent to effectively clean the needle and injection port between runs.[16]

  • Degraded Sample: The sample itself may degrade over time, leading to the appearance of new peaks.[16]

    • Solution: Prepare fresh samples and use an autosampler with temperature control to maintain sample stability.[16]

Question 4: What could be causing split or shoulder peaks for this compound?

Answer:

Split or shoulder peaks suggest that a single compound is being detected as two or more closely eluting peaks.[19] Potential causes include:

  • Column Contamination or Void: A blocked column frit or a void at the head of the column can disrupt the sample band, leading to peak splitting for all analytes in the chromatogram.[19]

    • Solution: Replace the column inlet frit or, if a void has formed, attempt to repair it by topping off the column with packing material (if feasible) or replace the column.[19] Using a guard column can help protect the analytical column from contamination.[7]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[19]

  • Co-elution of Isomers or Related Compounds: It is possible that the "split peak" is actually two distinct but closely related compounds, such as different isomers of this compound.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to improve the resolution between the two peaks.[19]

Question 5: My retention times for this compound are shifting between injections. What should I investigate?

Answer:

Inconsistent retention times can lead to incorrect peak identification and integration. The following factors should be considered:

  • Changes in Mobile Phase Composition: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can significantly impact retention times. This can be due to inaccurate preparation or evaporation of the more volatile solvent component.

    • Solution: Prepare mobile phases carefully and consistently. Keep solvent reservoirs capped to minimize evaporation.

  • Fluctuations in Flow Rate: Leaks in the system or problems with the pump (e.g., worn seals, faulty check valves) can cause the flow rate to vary, leading to retention time shifts.

    • Solution: Inspect the system for leaks. If no leaks are found, the pump may require maintenance.

  • Column Temperature Variations: Changes in column temperature will affect the viscosity of the mobile phase and the kinetics of the separation, causing retention times to shift.

    • Solution: Use a column thermostat to maintain a consistent temperature.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.

    • Solution: Monitor column performance over time. If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced.

Data Presentation

Table 1: Example HPLC Methods for this compound and Related Phloroglucinols

ParameterMethod 1 (Dryopteris crassirhizoma extract)[5]Method 2 (Dryopteris fragrans extract)[8]
Column OptimaPak C18 (4.6 x 250 mm, 5 µm)Not specified
Mobile Phase A 0.1% aqueous formic acidDeionized water with 0.1% formic acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% formic acid
Gradient 0 min, 50% B; 30 min, 90% B; 60 min, 100% B0-2 min, 0% B; 2-50 min, 0-100% B; 50-60 min, 100% B
Flow Rate 1.0 mL/min0.3 mL/min
Detection 280 nm230 nm
Column Temp. Not specified30 °C
Injection Vol. Not specified10 µL

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Dryopteris crassirhizoma Extract [5]

  • Sample Preparation: Prepare an ethanolic extract of Dryopteris crassirhizoma. The extract can be further fractionated using chromatographic techniques like silica (B1680970) gel, Sephadex LH-20, and RP-18 column chromatography to isolate this compound.

  • HPLC System: Use an HPLC system equipped with a photodiode array detector.

  • Chromatographic Conditions:

    • Column: OptimaPak C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% aqueous formic acid.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start with 50% B, increase linearly to 90% B over 30 minutes, then increase to 100% B over the next 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 280 nm.

  • Analysis: Inject the prepared sample and monitor the chromatogram for the elution of this compound.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in This compound Analysis peak_tailing Peak Tailing? start->peak_tailing baseline_noise Baseline Noise/Drift? peak_tailing->baseline_noise No solution_tailing Check Mobile Phase pH Use End-Capped Column Add Chelating Agent Dilute Sample peak_tailing->solution_tailing Yes split_peaks Split/Shoulder Peaks? baseline_noise->split_peaks No solution_noise Prepare Fresh Mobile Phase Degas Solvents Ensure System Equilibration Clean Flow Cell baseline_noise->solution_noise Yes rt_shift Retention Time Shift? split_peaks->rt_shift No solution_split Check for Column Void Match Injection Solvent Optimize Method for Co-elution split_peaks->solution_split Yes solution_rt Check Mobile Phase Prep Inspect for Leaks Use Column Oven Monitor Column Age rt_shift->solution_rt Yes end Problem Resolved rt_shift->end No solution_tailing->end solution_noise->end solution_split->end solution_rt->end

Caption: A logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

Flavaspidic_Acid_Antibacterial_Pathway flavaspidic_acid This compound BB hsp70 Hsp70 flavaspidic_acid->hsp70 Promotes Activity rnase_p RNase P flavaspidic_acid->rnase_p Inhibits Activity protein_degradation Protein Degradation hsp70->protein_degradation Inhibits trna_synthesis tRNA Synthesis rnase_p->trna_synthesis Essential for protein_synthesis Protein Utilization and Re-synthesis protein_degradation->protein_synthesis Affects bacterial_growth Inhibition of Bacterial Growth protein_synthesis->bacterial_growth biofilm_formation Inhibition of Biofilm Formation protein_synthesis->biofilm_formation trna_synthesis->bacterial_growth trna_synthesis->biofilm_formation

References

Optimizing Flavaspidic Acid Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Flavaspidic acid dosage in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this compound into your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro studies?

A1: Based on studies of related phloroglucinol (B13840) compounds isolated from Dryopteris species, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and mechanistic studies in mammalian cell lines. For antibacterial or antifungal assays, the effective concentrations can vary more widely, with Minimum Inhibitory Concentrations (MICs) reported from 5 µg/mL to 480 µg/mL against different bacterial strains.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions but has good solubility in polar organic solvents. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A stock concentration of 10-50 mM is generally achievable. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution. For cell culture experiments, the final concentration of DMSO in the medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluting a concentrated DMSO stock into an aqueous medium. This "crashing out" occurs due to the rapid change in solvent polarity. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed solutions.

Q4: What is the known mechanism of action for this compound in cancer cells?

A4: While direct studies on this compound's mechanism in cancer are limited, research on the structurally related compound Aspidin (B1208479) PB provides strong indications. Aspidin PB has been shown to induce cell cycle arrest at the S phase and promote apoptosis through the p53/p21 and mitochondria-dependent pathways in human osteosarcoma cells.[1] This involves the inhibition of Bcl-2, induction of Bax, release of cytochrome C, and activation of caspases-9 and -3.[1] It is plausible that this compound may exert its effects through similar pathways.

Q5: How stable is this compound in solution?

A5: Phloroglucinols, the class of compounds to which this compound belongs, are susceptible to oxidation, especially at alkaline pH and when exposed to light. For optimal stability, aqueous solutions should be maintained at an acidic pH (3.0-4.5). Stock solutions in anhydrous DMSO are generally more stable, especially when stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working dilutions in culture medium for each experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of Compounds from Dryopteris Species

Compound(s) from Dryopteris fragransCell LineAssayIC₅₀ (µM)Reference
Esculetin, Isoscopoletin, and othersA549 (Lung Carcinoma)MTT2.73 ± 0.86 to 24.14 ± 3.12[1]
MCF-7 (Breast Carcinoma)MTT2.73 ± 0.86 to 24.14 ± 3.12[1]
HepG2 (Liver Carcinoma)MTT2.73 ± 0.86 to 24.14 ± 3.12[1]

Note: The reported IC₅₀ values are for a range of compounds isolated from the plant and not specifically for this compound. These values serve as a guide for determining an initial experimental concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile, stable stock and working solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 20 mM): a. In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. d. Aliquot the stock solution into single-use, light-protected sterile tubes. e. Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. c. To minimize precipitation, perform a stepwise dilution. For example, first, dilute the 20 mM stock to 2 mM in medium, mix gently, and then perform further dilutions. d. Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of your experimental group.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest (e.g., A549, MCF-7, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: a. Prepare a series of this compound working solutions in complete medium at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation
IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution in media Rapid change in solvent polarity ("crashing out").Perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of media, then add this to the final volume.
Final concentration exceeds aqueous solubility.Lower the final working concentration of this compound.
Cold temperature of the media.Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitation observed after incubation Compound instability in the culture medium over time.Prepare fresh media with this compound for longer experiments or refresh the media at regular intervals.
pH shift in the medium due to cellular metabolism.Monitor the pH of your culture medium. Consider using a medium with a stronger buffering capacity if appropriate for your cells.
Interaction with media components.Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are contributing to the issue.

Mandatory Visualizations

experimental_workflow prep_stock Prepare 20 mM Stock in 100% DMSO store Aliquot and Store at -20°C/-80°C prep_stock->store prep_working Prepare Working Solutions in Pre-warmed Medium store->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp Incubate for Experiment Duration treat_cells->incubate_exp mtt_assay Perform MTT Assay incubate_exp->mtt_assay analyze Analyze Data & Determine IC50 mtt_assay->analyze

Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Cancer Cell FA This compound p53 p53 Activation FA->p53 Bcl2 Bcl-2 Inhibition FA->Bcl2 Bax Bax Induction FA->Bax p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk s_phase S-Phase Arrest cdk->s_phase Mito Mitochondrial Membrane Depolarization Bcl2->Mito Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative signaling pathway for this compound.

troubleshooting_logic start Precipitation Observed? immediate Immediate? start->immediate Yes delayed Delayed? start->delayed No sol_immediate Stepwise Dilution Pre-warm Media Lower Concentration immediate->sol_immediate sol_delayed Check Compound Stability Monitor Media pH Use Fresh Solutions delayed->sol_delayed

Troubleshooting logic for precipitation issues.

References

"reducing cytotoxicity of Flavaspidic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Flavaspidic acid derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in my cell-based assays. What are the potential reasons for this?

High cytotoxicity of this compound derivatives can stem from several factors. Firstly, the inherent structure of the compound plays a significant role. Phloroglucinols, the class of compounds to which this compound belongs, can induce apoptosis in cancer cells through mechanisms that might also affect normal cells at high concentrations.[1] The cytotoxic effects can be concentration-dependent. It is also possible that the specific derivative you are working with has a structural feature that enhances its cytotoxic potential. Furthermore, the purity of your compound should be considered, as impurities from the synthesis or extraction process could contribute to the observed toxicity. Finally, the choice of cell line is crucial, as different cells exhibit varying sensitivities to chemical compounds.

Q2: What is the likely mechanism of cytotoxicity for this compound derivatives?

The cytotoxic mechanism of this compound derivatives is likely similar to that of other phloroglucinols. Research on phloroglucinol (B13840) has shown that it can induce apoptosis by disrupting mitochondrial integrity and activating caspases.[1] A key event in this process is the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger programmed cell death.[1] Phloroglucinol has also been shown to inactivate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] Therefore, it is plausible that your this compound derivative is inducing cytotoxicity through a combination of ROS production and inhibition of key cell survival pathways.

Q3: How can I reduce the cytotoxicity of my this compound derivative?

There are several strategies you can employ to mitigate the cytotoxicity of your this compound derivative:

  • Chemical Modification: Altering the chemical structure of the derivative can significantly impact its cytotoxic profile. Structure-activity relationship studies on other natural products have shown that modifications such as altering substituent groups can reduce toxicity while retaining or even enhancing the desired biological activity.[2][3] For instance, the addition or removal of certain functional groups can affect the compound's interaction with cellular targets and its overall pharmacokinetic properties.

  • Formulation Strategies: Encapsulating the this compound derivative in a nanodelivery system, such as liposomes or nanoparticles, can be an effective way to reduce its non-specific cytotoxicity.[2] These delivery systems can improve the compound's solubility and bioavailability, and potentially enable targeted delivery to the desired cells or tissues, thereby minimizing off-target effects.

  • Dose Optimization: Carefully titrating the concentration of the derivative in your experiments is crucial. A thorough dose-response study will help you identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.

  • Co-administration with Antioxidants: Given that ROS generation is a likely mechanism of cytotoxicity, co-administering your this compound derivative with an antioxidant could help to quench the excess ROS and protect cells from oxidative stress-induced damage.

Q4: Are there any known this compound derivatives with low cytotoxicity?

While extensive data on a wide range of this compound derivatives is still emerging, some studies have indicated derivatives with lower cytotoxic profiles. For example, one study reported that a northis compound AB-enriched fraction showed no cytotoxic effects against murine HepG2 cells. It is important to note that cytotoxicity is cell-line specific, and a compound that is non-toxic to one cell line may be toxic to another. Further research and screening against a panel of normal cell lines are necessary to fully characterize the cytotoxicity of different derivatives.

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.

  • Possible Cause 1: Inconsistent compound concentration.

    • Solution: Ensure accurate and consistent preparation of your stock solutions and dilutions for each experiment. Use calibrated pipettes and validate your dilution series.

  • Possible Cause 2: Cell culture variability.

    • Solution: Maintain consistent cell culture conditions, including passage number, cell density at seeding, and media composition. Avoid using cells that have been in culture for an extended period.

  • Possible Cause 3: Instability of the this compound derivative.

    • Solution: Assess the stability of your compound in the culture medium over the duration of the experiment. Consider preparing fresh solutions for each experiment and protecting them from light and excessive heat if they are found to be unstable.

Problem: Discrepancy between cytotoxicity data and desired biological activity.

  • Possible Cause 1: Narrow therapeutic window.

    • Solution: Perform a more detailed dose-response curve with smaller concentration increments to more accurately determine the IC50 for cytotoxicity and the EC50 for the desired activity. This will help to better define the therapeutic window.

  • Possible Cause 2: Off-target effects.

    • Solution: The observed cytotoxicity may be due to off-target effects unrelated to the intended biological activity. Consider investigating the mechanism of cytotoxicity using assays for apoptosis, necrosis, and oxidative stress to understand the underlying cause.

Quantitative Data

The following tables summarize available cytotoxicity data for some phloroglucinol derivatives on various cell lines. It is important to note that direct comparison of IC50/CC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Phloroglucinol Derivatives on Normal Cell Lines

Compound/DerivativeCell LineAssayIC50/CC50 (µM)Reference
Phloroglucinol Derivative C2HaCaTMTT72.64[4]
Phloroglucinol Derivative C3HaCaTMTT32.62[4]
Phloroglucinol Derivative C3VeroMTT19.26[4]
Compound 1HCEC (Normal Intestinal Epithelial)Crystal Violet>50[5]
Compound 2HCEC (Normal Intestinal Epithelial)Crystal Violet>50[5]
Benzamidine Derivatives (5a-e)HEK-293MTTMinimal to no cytotoxicity[6]
IsalpininNIH/3T3 (Mouse Embryonic Fibroblast)MTT>100[7]

Table 2: Cytotoxicity of Phloroglucinol Derivatives on Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Phloroglucinol Derivative C2MCF-7MTT18.49[4]
Compound 1HTB-26 (Breast Cancer)Crystal Violet10-50[5]
Compound 1PC-3 (Prostate Cancer)Crystal Violet10-50[5]
Compound 1HepG2 (Liver Cancer)Crystal Violet10-50[5]
Compound 2HTB-26 (Breast Cancer)Crystal Violet10-50[5]
Compound 2PC-3 (Prostate Cancer)Crystal Violet10-50[5]
Compound 2HepG2 (Liver Cancer)Crystal Violet10-50[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound Derivative treatment Treat Cells with Derivative compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

signaling_pathway FA_derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) FA_derivative->ROS PI3K_Akt PI3K/Akt/mTOR Pathway FA_derivative->PI3K_Akt Inhibition Mitochondria Mitochondrial Integrity Disruption ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Decreased Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Proposed Cytotoxicity Pathway.

References

Technical Support Center: Enhancing the Bioavailability of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Flavaspidic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring phlorobutyrophenone found in the rhizomes of certain ferns, such as Dryopteris species. It has garnered interest for its potential therapeutic properties, including antibacterial and anti-biofilm activities. However, like many polyphenolic compounds, this compound is characterized by high lipophilicity and consequently poor aqueous solubility, which is a significant barrier to its oral bioavailability. Low bioavailability can limit its therapeutic efficacy as an insufficient amount of the active compound reaches systemic circulation to exert its pharmacological effect.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

While specific experimental data for some properties are limited in publicly available literature, the following information is crucial for designing effective bioavailability enhancement strategies:

PropertyValue / DescriptionImplication for Formulation
Molecular Formula C₂₄H₃₀O₈-
Molecular Weight 446.49 g/mol [1]Influences diffusion and membrane transport.
Melting Point α-form: 92°C; β-form: 156°C[1]Important for thermal-based formulation techniques like hot-melt extrusion.
Calculated logP ~3.4 - 3.8Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Not explicitly reported, but expected to be very low.The primary challenge to overcome for oral absorption.
pKa Not explicitly reported, but the presence of multiple hydroxyl groups suggests acidic properties.Knowledge of pKa is critical for pH-dependent solubility enhancement strategies.
Solubility in Organic Solvents Soluble in methanol, ethanol, benzene, xylene, and acetic acid.[1]Useful for solvent-based formulation methods.

Q3: What are the most promising strategies for enhancing the oral bioavailability of this compound?

Given its lipophilic nature and poor water solubility, several formulation strategies can be employed to enhance the bioavailability of this compound. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway.[2][3]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state with a larger surface area.[4][5][6] Hot-melt extrusion is a common technique for preparing solid dispersions.

  • Complexation: The formation of inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of hydrophobic molecules like this compound.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation

Problem: The developed this compound formulation exhibits a poor dissolution profile in in vitro testing, which is likely to translate to low in vivo bioavailability.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient solubility in the dissolution medium. Modify the pH of the dissolution medium if the pKa of this compound is known or can be estimated. Add a small percentage of a surfactant (e.g., 0.1% SDS) to the dissolution medium.Increased solubility and a faster dissolution rate.
Drug recrystallization from an amorphous formulation (e.g., solid dispersion). Analyze the formulation using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state. If recrystallization is observed, consider using a different polymer with stronger drug-polymer interaction or a higher polymer-to-drug ratio.Maintenance of the amorphous state and improved dissolution stability.
Inadequate particle size reduction. If using a nanosuspension or micronized powder, verify the particle size distribution using techniques like laser diffraction or dynamic light scattering. If the particle size is too large, optimize the milling/homogenization process (e.g., increase milling time, pressure, or stabilizer concentration).Reduction in particle size leading to an increased surface area and faster dissolution.
Poor wettability of the drug particles. Incorporate a wetting agent or a hydrophilic polymer into the formulation.Improved contact between the drug particles and the dissolution medium, leading to a faster onset of dissolution.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Problem: Animal studies show significant inter-individual variation in the plasma concentration-time profiles of this compound after oral administration of a novel formulation.

Potential Cause Troubleshooting Step Expected Outcome
Food effect. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. Lipid-based formulations can sometimes mitigate the food effect.Understanding the influence of food on bioavailability and guiding dosing recommendations.
Formulation instability in the gastrointestinal tract. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. For lipid-based formulations, assess their behavior during in vitro lipolysis.Identification of any degradation or precipitation of the drug from the formulation, allowing for formulation refinement.
Saturation of absorption mechanisms. If a specific transporter is involved in the absorption of this compound, its saturation at higher doses could lead to non-linear pharmacokinetics and variability. Conduct dose-escalation studies to investigate dose proportionality.Determination of a linear dose-response range.
Pre-systemic metabolism (first-pass effect). Investigate the metabolic stability of this compound using liver microsomes. Co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP450) in preclinical models could provide insights.Quantification of the extent of first-pass metabolism and the potential for drug-drug interactions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes a general method for preparing SLNs, which can be adapted for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). Homogenize for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are considered suitable for the assay.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the apical chamber.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps melt_lipid Melt Solid Lipid add_fa Add this compound melt_lipid->add_fa Stir until clear mix_phases Mix Phases add_fa->mix_phases dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat to same temperature dissolve_surfactant->heat_aqueous heat_aqueous->mix_phases homogenize High-Speed Stirring (Pre-emulsion) mix_phases->homogenize hph High-Pressure Homogenization homogenize->hph cool Cooling (Ice Bath) hph->cool characterize Characterization (Size, PDI, Zeta, EE) cool->characterize

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

logical_relationship_bioavailability cluster_strategies Enhancement Strategies fa This compound poor_sol Poor Aqueous Solubility fa->poor_sol leads to low_bio Low Oral Bioavailability poor_sol->low_bio results in lipid Lipid-Based Formulations poor_sol->lipid solid_disp Solid Dispersions poor_sol->solid_disp complex Cyclodextrin Complexation poor_sol->complex improved_diss Improved Dissolution & Solubilization lipid->improved_diss solid_disp->improved_diss complex->improved_diss enhanced_abs Enhanced Absorption improved_diss->enhanced_abs enhanced_bio Enhanced Oral Bioavailability enhanced_abs->enhanced_bio

Caption: Strategies to Enhance this compound Bioavailability.

References

Technical Support Center: Refining the Purification Process of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Flavaspidic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound from its natural source, such as Dryopteris crassirhizoma?

A1: The purification of this compound typically involves a multi-step process that includes extraction, followed by sequential chromatographic separations. A common approach begins with the extraction of the dried rhizomes with a solvent like methanol (B129727) or 95% aqueous ethanol (B145695). The crude extract is then subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. Further purification is achieved through a second column chromatography step, commonly employing Sephadex LH-20. The final step involves the crystallization of the purified this compound to obtain a highly pure product.

Q2: What are the critical stability concerns for this compound during purification?

A2: this compound, as a phloroglucinol (B13840) derivative, is susceptible to degradation under certain conditions. Key stability concerns include:

  • Oxidation: Phloroglucinols are prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • pH Sensitivity: this compound is more stable in acidic conditions. Alkaline (high pH) environments can lead to significant degradation.[1][2] It is advisable to maintain a slightly acidic pH during aqueous extraction and purification steps.

  • Light Sensitivity: Exposure to light can cause degradation and discoloration of this compound solutions.[1] It is recommended to work with amber glassware or protect solutions from direct light.

Q3: What are some common impurities that may co-elute with this compound?

A3: Crude extracts from natural sources like Dryopteris crassirhizoma are complex mixtures. Impurities that may co-elute with this compound during chromatography include other structurally similar phloroglucinol derivatives, as well as different classes of compounds present in the extract such as other phenolics and triterpenoids.[3][4][5][6] The separation of these compounds can be challenging due to their similar polarities.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining purity. By developing a suitable HPLC method, you can quantify the percentage of this compound and detect the presence of any impurities. Other techniques such as Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity.

Troubleshooting Guides

Column Chromatography (Silica Gel & Sephadex LH-20)
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Inefficient extraction from the plant material.this compound is not eluting from the column.Degradation of this compound on the column.Ensure the extraction solvent and method are appropriate for phloroglucinols (e.g., methanol or ethanol extraction).Gradually increase the polarity of the mobile phase. This compound is a polar compound and may require a more polar solvent system to elute.Check the stability of this compound on silica gel using a small-scale test. If degradation is observed, consider using a less acidic stationary phase or deactivating the silica gel.
Poor separation of this compound from impurities Inappropriate mobile phase composition.Column overloading.Improperly packed column.Optimize the mobile phase system using Thin-Layer Chromatography (TLC) before running the column to achieve good separation.Reduce the amount of crude extract loaded onto the column. A general guideline is a silica gel to crude extract weight ratio of at least 30:1.Ensure the column is packed uniformly to prevent channeling and band broadening.
Peak tailing of this compound Strong interaction with the stationary phase.Presence of acidic protons in this compound interacting with the slightly acidic silica gel.Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl groups.Consider using a different stationary phase, such as deactivated silica or a polymeric resin.
Colored bands (yellow/brown) appearing on the column Oxidation of this compound or other phenolic compounds.Work quickly and protect the column from direct light.Consider adding an antioxidant to the crude extract before loading it onto the column.
Crystallization
Problem Possible Cause(s) Suggested Solution(s)
This compound fails to crystallize (oils out) The solvent is too good a solvent for this compound.The solution is supersaturated.Presence of impurities inhibiting crystallization.Slowly add a less polar anti-solvent to the solution to reduce solubility.Try a different solvent system. For phloroglucinols, solvents like xylene have been used.[2]Ensure the this compound fraction is sufficiently pure before attempting crystallization. Further chromatographic purification may be necessary.
Formation of very small crystals or powder Crystallization is occurring too rapidly.Slow down the crystallization process by cooling the solution more slowly or by using a vapor diffusion method.
Low yield of crystals This compound is too soluble in the mother liquor.Cool the solution to a lower temperature to decrease solubility.Partially evaporate the solvent to increase the concentration of this compound.

Experimental Protocols

Extraction of this compound from Dryopteris crassirhizoma
  • Grinding: Grind the dried rhizomes of Dryopteris crassirhizoma into a fine powder.

  • Extraction: Reflux the powdered rhizomes with 95% aqueous ethanol for several hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography (Initial Purification)
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. The amount of silica gel should be 30-50 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform/methanol mixtures). The specific gradient will need to be optimized based on TLC analysis of the crude extract.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.

  • Pooling: Combine the fractions containing this compound.

Sephadex LH-20 Column Chromatography (Fine Purification)
  • Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol or an ethanol/water mixture) for several hours before packing the column.

  • Sample Loading: Dissolve the partially purified this compound fraction in a small volume of the mobile phase.

  • Elution: Elute the column with the same mobile phase used for swelling and sample dissolution. Sephadex LH-20 separates based on a combination of size exclusion and partition chromatography.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

  • Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. Potential solvents to screen include xylene, ethanol, methanol, or mixtures of a good solvent with an anti-solvent (e.g., ethanol/water).[2]

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation

Table 1: Hypothetical Purification Yield and Purity of this compound

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%) (by HPLC)
Crude Ethanol Extract1000 (dried rhizomes)505~10
Silica Gel Chromatography50510~70
Sephadex LH-20 Chromatography5240>95
Crystallization21.575>99

Note: The data in this table is illustrative and will vary depending on the starting material and the specific conditions used in the purification process.

Mandatory Visualization

PurificationWorkflow Start Dried Rhizomes of Dryopteris crassirhizoma Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel PartiallyPure Partially Purified This compound SilicaGel->PartiallyPure Sephadex Sephadex LH-20 Column Chromatography PartiallyPure->Sephadex PureFA Purified This compound Sephadex->PureFA Crystallization Crystallization PureFA->Crystallization FinalProduct Crystalline This compound Crystallization->FinalProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues Problem Low Yield or Purity? CheckExtraction Review Extraction Protocol Problem->CheckExtraction Low initial yield CheckChromatography Analyze Chromatography Step Problem->CheckChromatography Poor separation CheckCrystallization Evaluate Crystallization Problem->CheckCrystallization Final product impure CheckMobilePhase Optimize Mobile Phase (TLC) CheckChromatography->CheckMobilePhase CheckLoading Reduce Column Loading CheckChromatography->CheckLoading CheckPacking Repack Column CheckChromatography->CheckPacking CheckDegradation Test for On-Column Degradation CheckChromatography->CheckDegradation ChangeSolvent Screen Different Solvents CheckCrystallization->ChangeSolvent SlowCooling Decrease Cooling Rate CheckCrystallization->SlowCooling AddAntiSolvent Use Anti-Solvent CheckCrystallization->AddAntiSolvent

Caption: Troubleshooting decision tree for this compound purification.

References

"troubleshooting contamination in Flavaspidic acid cell cultures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in Flavaspidic acid cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I might encounter in my this compound cell cultures?

A1: The most common contaminants in cell cultures, including those involving plant-derived compounds like this compound, are biological and chemical agents.[1][2] Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma.[1][3] Chemical contaminants can include impurities in media, sera, water, as well as endotoxins, plasticizers, and detergents.[1]

Q2: How can I visually identify contamination in my this compound cell cultures?

A2: Visual identification is the first line of defense. Key indicators include:

  • Bacteria: A sudden drop in pH (media turning yellow), cloudy or turbid appearance of the culture medium, and sometimes a thin film on the surface.[1][4] Under a microscope, you may see small, motile black dots or rods between your cells.[4]

  • Yeast: The culture medium may become turbid and the pH might decrease. Microscopically, yeasts appear as individual, round, or oval particles that may be budding.[5]

  • Mold: Visible fuzzy or filamentous growths on the surface of the culture medium.[6][7] These can appear as white, gray, or black patches.[7]

Q3: My culture medium turned cloudy and yellow overnight. What is the likely cause?

A3: A rapid change to cloudy and yellow media is a strong indicator of bacterial contamination.[4][8] Bacteria metabolize nutrients in the media quickly, producing acidic byproducts that cause the pH indicator (phenol red) to turn yellow.[4]

Q4: I don't see any visible contaminants, but my cells are growing poorly. What could be the issue?

A4: If there are no visible signs of contamination, but you observe decreased cell viability, changes in morphology, or slower proliferation, you should suspect mycoplasma or viral contamination.[1][8] Mycoplasma is a particularly common and difficult-to-detect contaminant that can significantly alter cell behavior without causing turbidity.[1][4] Chemical contamination from reagents or water can also affect cell health without obvious visual signs.[8][9]

Q5: Can the this compound itself be a source of contamination?

A5: As a plant-derived compound, this compound preparations could potentially introduce contaminants if not properly sterilized. It is crucial to sterilize your this compound solution before adding it to your cell cultures. The appropriate sterilization method will depend on the heat and chemical stability of the compound.

Troubleshooting Guides

Guide 1: Responding to Suspected Microbial Contamination

This guide outlines the immediate steps to take if you suspect microbial contamination.

A Suspicion of Contamination (e.g., cloudy media, pH change) B Immediately Isolate the Contaminated Culture(s) A->B C Visually Inspect Under Microscope B->C D Identify Contaminant Type (Bacteria, Yeast, Mold) C->D E Decision: Irreplaceable Culture? D->E F Discard Contaminated Culture and Associated Media E->F No G Attempt to Decontaminate (Use with caution) E->G Yes H Thoroughly Disinfect All Affected Equipment (Incubator, Hood, etc.) F->H G->H I Review Aseptic Technique and Lab Practices H->I J Test Other Cultures for Cross-Contamination I->J

Caption: Workflow for responding to suspected microbial contamination.

Guide 2: Identifying the Source of Contamination

Use this guide to pinpoint the origin of the contamination to prevent recurrence.

cluster_sources Potential Contamination Sources cluster_actions Investigation Steps Reagents & Media Reagents & Media A Quarantine and test new lots of media, sera, and supplements Reagents & Media->A Aseptic Technique Aseptic Technique B Review handling procedures; observe technique of all users Aseptic Technique->B Equipment Equipment C Check cleaning logs and maintenance schedules for incubators, hoods, water baths Equipment->C Environment Environment D Inspect HEPA filters; check for drafts or excessive traffic near work area Environment->D

Caption: Logic diagram for identifying contamination sources.

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantVisual Cue in MediumMicroscopic AppearancepH Change
Bacteria Turbid, cloudySmall, motile rod or cocci shapesAcidic (Yellow)
Yeast Slightly turbidIndividual oval or round cells, buddingAcidic (Yellow)
Mold Fuzzy, filamentous growthMycelial networks, spores may be visibleVariable
Mycoplasma Generally clearNot visible with a standard light microscopeMinimal to none

Table 2: Recommended Sterilization Methods for Labware and Reagents

MethodEquipment/ReagentTemperaturePressureDuration
Wet Heat (Autoclave) Glassware, metal instruments, paper products, culture media121°C15 psi15-20 minutes
Dry Heat Glassware, metal instruments160°CN/A45 minutes
170°CN/A18 minutes
Filtration Heat-sensitive solutions (e.g., this compound stock, some media additives)N/AN/AN/A

Note: Sterilization times for autoclaving may need to be increased for larger liquid volumes.[10]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for Handling this compound Cell Cultures

Objective: To maintain a sterile environment when working with cell cultures to prevent contamination.

Materials:

  • Laminar flow hood or biosafety cabinet

  • 70% ethanol (B145695)

  • Sterile gloves, lab coat

  • Sterile pipettes and tips

  • Cell culture flasks/plates

  • Culture medium and other reagents

  • Waste container with disinfectant (e.g., 10% bleach)

Procedure:

  • Wear appropriate personal protective equipment (PPE), including a clean lab coat and sterile gloves.[11][12]

  • Thoroughly spray and wipe down the inner surfaces of the laminar flow hood with 70% ethanol before and after each use.

  • Place all necessary sterile items (media, flasks, pipettes) inside the hood, ensuring they are also wiped down with 70% ethanol.

  • Arrange materials in the hood to minimize movement and avoid passing non-sterile items over sterile ones.[13]

  • Perform all manipulations well inside the hood. Avoid rapid movements that can disrupt the sterile airflow.

  • Do not touch anything outside of the sterile field (e.g., your face, phone, lab notebook) with your sterile gloves. If you do, re-sanitize your gloves with 70% ethanol.

  • When finished, remove all items from the hood and disinfect the work surface again.

  • Dispose of all biological waste in designated containers.[11]

Protocol 2: Sterilization of this compound Stock Solution by Filtration

Objective: To sterilize a heat-sensitive this compound stock solution for addition to cell culture medium.

Materials:

  • This compound dissolved in a suitable solvent

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile collection tube or bottle

Procedure:

  • Prepare the this compound stock solution in a non-sterile container.

  • In a laminar flow hood, aseptically open the sterile syringe and syringe filter packaging.

  • Draw the this compound solution into the syringe.

  • Attach the sterile 0.22 µm filter to the syringe tip.

  • Carefully dispense the solution through the filter into a sterile collection tube. The filter will remove any bacteria or fungi present in the solution.[10][14]

  • Label the sterile stock solution with the contents, concentration, and date of preparation.

  • Store the sterilized stock solution at the appropriate temperature.

Protocol 3: Procedure for Discarding Contaminated Cultures

Objective: To safely eliminate contaminated cultures and prevent the spread of contaminants to other cell lines.

Materials:

  • Autoclave

  • Appropriate disinfectant (e.g., 10% bleach)

  • Sealed, leak-proof containers or autoclave bags

Procedure:

  • Identify and isolate all contaminated culture vessels.[1]

  • Aspirate the contaminated medium and treat it with a disinfectant like 10% bleach for at least 30 minutes before disposal down the drain with copious amounts of water.

  • Seal the contaminated flasks or plates in a leak-proof autoclave bag.

  • Autoclave the sealed bag at 121°C and 15 psi for a minimum of 20 minutes to kill all microorganisms.

  • After autoclaving and cooling, the waste can be disposed of according to your institution's guidelines for biological waste.

  • Thoroughly clean and disinfect the incubator, hood, and any other equipment that may have come into contact with the contaminated cultures.[5]

References

Technical Support Center: Optimization of Reaction Conditions for Flavaspidic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Flavaspidic acid. The information is geared towards preparing the analyte for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), which often requires the conversion of polar molecules into more volatile and thermally stable derivatives.

Troubleshooting Guide

Derivatization reactions, particularly for complex phenolic compounds like this compound, can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions to optimize your derivatization protocol.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally. For silylation, a common starting point is 70-80°C for 30-60 minutes.[1]
Presence of Moisture: Silylating agents are highly sensitive to water, which consumes the reagent.Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon). Consider drying the sample extract before adding the derivatization reagent.
Suboptimal Reagent Concentration: Insufficient molar excess of the derivatizing agent.Increase the molar excess of the derivatizing agent relative to the analyte.
Steric Hindrance: The bulky structure of this compound may hinder access to the hydroxyl groups.Use a more reactive derivatizing agent or add a catalyst. For silylation, a mixture of BSTFA with 1% TMCS can be more effective for hindered phenols.[2]
Multiple or Unexpected Peaks in Chromatogram Incomplete Derivatization: Partial reaction leading to a mixture of derivatized and underivatized analyte.Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.
Side Reactions: The derivatizing agent may react with other functional groups or impurities in the sample.Purify the sample extract before derivatization using techniques like solid-phase extraction (SPE).
Tautomerization: Keto-enol tautomerism in this compound can lead to multiple derivative forms.For GC-MS, a two-step derivatization involving methoximation followed by silylation can stabilize keto-enol groups and prevent multiple peaks.[3]
Poor Peak Shape (Tailing or Broadening) Adsorption in GC System: Residual polar sites in the injector liner or on the column can interact with the analyte.Ensure the GC system is well-maintained. Use a deactivated injector liner. Confirm that the derivatization has effectively masked all polar hydroxyl groups.
Co-elution with Interferences: Matrix components may be interfering with the analyte peak.Optimize the GC temperature program to improve separation. Employ a sample cleanup step prior to derivatization.
Loss of Derivative During Sample Workup Hydrolysis of Derivative: Silyl (B83357) ethers are susceptible to hydrolysis, especially in the presence of acidic or aqueous conditions.Avoid exposure to moisture after derivatization. If an extraction is necessary, use dry organic solvents and minimize contact with any aqueous phase.
Thermal Degradation: The derivative may be unstable at high injector or oven temperatures.Lower the GC injector temperature. Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: this compound is a polar, poly-phenolic compound with low volatility. Direct analysis by gas chromatography (GC) is challenging because it may not vaporize easily and its polar hydroxyl groups can interact with the GC column, leading to poor peak shape and thermal degradation.[2] Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives (e.g., trimethylsilyl (B98337) ethers), making the compound suitable for GC-MS analysis.[3][4]

Q2: What are the most common derivatization methods for phenolic compounds like this compound?

A2: The most common methods are silylation, acylation, and alkylation.[3][4]

  • Silylation: This is a widely used technique that replaces the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[2]

  • Acylation: This method involves reacting the phenolic hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester.[2]

  • Alkylation: This process introduces an alkyl group to the phenolic oxygen.[2]

Q3: How do I choose the right derivatization reagent for this compound?

A3: The choice depends on the analytical goal and the available instrumentation. For GC-MS, silylating reagents like BSTFA (often with a catalyst like TMCS for hindered hydroxyl groups) are a good starting point due to their reactivity and the good chromatographic properties of the resulting TMS ethers.[2] For methods involving electron capture detection (ECD), perfluorinated acylation reagents can enhance sensitivity.[5]

Q4: My silyl derivatives seem to be unstable. How can I improve their stability?

A4: Silyl ethers are sensitive to moisture and can hydrolyze back to the original phenol.[6] To prevent this, ensure all solvents and reagents are anhydrous and perform the reaction and subsequent handling under an inert atmosphere (e.g., nitrogen). Analyze the samples as soon as possible after derivatization.

Q5: Can I derivatize this compound directly in a complex matrix like a plant extract?

A5: While possible, it is generally not recommended. Components of the matrix can interfere with the derivatization reaction or co-elute with your analyte, complicating the analysis. It is best practice to perform a sample cleanup and extraction step, for example using liquid-liquid extraction or solid-phase extraction (SPE), to isolate the phenolic fraction before proceeding with derivatization.[3][7]

Quantitative Data on Derivatization Conditions

Optimizing reaction parameters is crucial for achieving complete and reproducible derivatization. The following table summarizes typical conditions for the silylation of phenolic compounds, which can serve as a starting point for the derivatization of this compound.

ParameterConditionRationaleSource(s)
Derivatization Reagent BSTFA + 1% TMCSBSTFA is a powerful silylating agent. TMCS acts as a catalyst, improving reaction efficiency, especially for sterically hindered hydroxyl groups.[2]
Solvent Pyridine (B92270), Acetonitrile, or Ethyl Acetate (Anhydrous)Aprotic solvents that can dissolve both the analyte and the reagent without interfering with the reaction. Pyridine can also act as an acid scavenger.[3]
Reaction Temperature 60 - 80°CElevated temperatures increase the reaction rate, helping to drive the derivatization to completion.[1]
Reaction Time 20 - 60 minutesSufficient time is needed for the reaction to complete. The optimal time should be determined experimentally by monitoring the derivative peak area over time.[2]
Reagent to Analyte Ratio Large molar excessA large excess of the silylating agent ensures that the reaction equilibrium is shifted towards the product side, leading to a higher yield of the derivative.[2]

Experimental Protocols

The following is a generalized protocol for the silylation of this compound for GC-MS analysis. Note: This is a starting point, and optimization is necessary for your specific sample and instrumentation.

Objective: To convert this compound into its trimethylsilyl (TMS) derivative to enhance volatility and thermal stability for GC-MS analysis.

Materials:

  • This compound standard or purified sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or anhydrous ethyl acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen or Argon gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample or extract into a reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine (or another suitable anhydrous solvent) to the vial. Vortex briefly to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be flushed with nitrogen or argon before and after adding the reagent to minimize moisture exposure.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. Alternatively, it can be diluted with an anhydrous solvent if the concentration is too high.

Visualizations

The following diagrams illustrate the general workflow for optimizing derivatization conditions and a conceptual representation of the silylation reaction.

G cluster_workflow Experimental Workflow for Derivatization Optimization A Prepare this compound Standard/Extract B Select Derivatization Reagent (e.g., BSTFA + 1% TMCS) A->B C Define Initial Reaction Conditions (Temp, Time, Concentration) B->C D Perform Derivatization Reaction C->D E Analyze by GC-MS D->E F Evaluate Results: Peak Area, Shape, Completeness E->F G Is Derivatization Optimal? F->G H Adjust Reaction Conditions (e.g., Increase Temp/Time) G->H No I Final Optimized Protocol G->I Yes H->D

Caption: Workflow for optimizing derivatization reaction conditions.

G cluster_reaction Conceptual Silylation of a Phenolic Hydroxyl Group reactant1 This compound (Ar-OH) R-OH catalyst Heat, Catalyst (e.g., TMCS) reactant1->catalyst reactant2 BSTFA CF3CON(Si(CH3)3)2 reactant2->catalyst product1 TMS-Derivative R-O-Si(CH3)3 product2 Byproduct CF3CONH(Si(CH3)3) catalyst->product1 catalyst->product2

Caption: Silylation of a phenolic hydroxyl group on this compound.

References

Technical Support Center: Scaling Up the Production of Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Production of Flavaspidic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of this compound, particularly when scaling up from laboratory to pilot or industrial scale.

Synthesis & Reaction Troubleshooting

Question 1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Friedel-Crafts acylation of phloroglucinol (B13840) derivatives to produce this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst (e.g., Aluminum chloride, Boron trifluoride etherate) is extremely sensitive to moisture, which leads to deactivation. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Suboptimal Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts and decomposition. For the acylation of phloroglucinols, a moderate temperature, often around 60°C, can be effective. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid catalyst because the ketone product can form a complex with it, rendering the catalyst inactive. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the catalyst relative to the acylating agent (butyryl chloride or butyric anhydride) is often beneficial.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield. As the reaction scale increases, ensuring efficient mixing becomes more challenging. The choice of impeller and agitation speed should be carefully considered to maintain a homogeneous reaction mixture.

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. A common and effective method is to suspend the phloroglucinol substrate and the Lewis acid catalyst in the solvent first, followed by the slow, controlled addition of the acylating agent. This helps to manage the initial exotherm of the reaction.

Question 2: I am observing the formation of multiple byproducts during the synthesis. How can I improve the selectivity towards this compound?

Answer: The formation of byproducts is a common challenge in Friedel-Crafts acylation. Here are strategies to enhance selectivity:

  • Control of Stoichiometry: The ratio of the acylating agent to the phloroglucinol substrate is crucial. An excess of the acylating agent can lead to di- or even tri-acylation of the phloroglucinol ring. Careful control of the stoichiometry is necessary to favor the desired mono-acylation.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. While non-polar solvents are often used, for some substrates, polar solvents can alter the product distribution. For the acylation of phloroglucinol, solvents like dichloromethane (B109758) or nitrobenzene (B124822) have been used.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products or rearrangement byproducts. Monitoring the reaction progress using techniques like HPLC or TLC is essential to stop the reaction once the desired product formation has maximized.

Question 3: The reaction mixture becomes a thick, unmanageable slurry during scale-up. What can I do?

Answer: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst. This can pose significant challenges for stirring and heat transfer at a larger scale.

  • Increase Solvent Volume: Using a larger volume of solvent can help to keep the reaction mixture more mobile.

  • Mechanical Stirring: Ensure that the reactor is equipped with a powerful mechanical stirrer capable of handling viscous slurries.

  • Controlled Addition: A slow, controlled addition of the acylating agent can help to manage the rate of product formation and the subsequent precipitation of the complex.

Purification & Crystallization Troubleshooting

Question 4: I am having difficulty crystallizing this compound from the crude reaction mixture. What are some effective strategies?

Answer: Crystallization can be challenging due to the presence of impurities that can inhibit nucleation and crystal growth.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For acylphloroglucinols, solvent systems like ethanol (B145695)/water, methanol/water, or acetone/water mixtures can be effective.

  • "Oiling Out": If the compound separates as an oil instead of a solid, this is known as "oiling out." This often happens if the melting point of the impure compound is lower than the temperature of the solution during crystallization. To address this, you can:

    • Increase the solvent volume: This keeps the compound dissolved at a lower temperature.

    • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in a cooling bath.

    • Use a seed crystal: Adding a small crystal of pure this compound can initiate crystallization.

  • Charcoal Treatment: If colored impurities are present, treating the hot solution with activated charcoal can help to remove them before crystallization.

Question 5: The purity of my crystallized this compound is still low. How can I improve it?

Answer: Low purity after crystallization can be due to the co-crystallization of impurities or the trapping of mother liquor within the crystals.

  • Recrystallization: A second crystallization step (recrystallization) is often necessary to achieve high purity.

  • Washing: Thoroughly wash the filtered crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.

  • Chromatography: If crystallization alone is insufficient, purification by column chromatography may be necessary, especially at the lab and pilot scale. For industrial-scale production, chromatographic purification can be expensive, so optimizing the crystallization process is preferred.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the scaling up of this compound production, based on typical Friedel-Crafts acylation reactions of phloroglucinol derivatives.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Industrial Scale (100+ kg)
Reactant Ratio (Acylating Agent:Phloroglucinol) 1.1 : 1 to 1.5 : 11.05 : 1 to 1.2 : 11.02 : 1 to 1.1 : 1
Catalyst Loading (Equivalents to Acylating Agent) 1.1 - 1.51.05 - 1.21.02 - 1.1
Solvent Volume (L/kg of Phloroglucinol) 10 - 208 - 155 - 10
Typical Reaction Temperature (°C) 25 - 6040 - 7050 - 80
Typical Reaction Time (hours) 2 - 84 - 126 - 18
Expected Yield (%) 70 - 9065 - 8560 - 80

Table 2: Typical Purity Profile of this compound at Different Stages

StagePurity by HPLC (%)Key Impurities
Crude Reaction Mixture 50 - 70Unreacted Phloroglucinol, Diacylated byproduct, Solvent residues
After First Crystallization 90 - 95Trace unreacted starting materials, Isomeric byproducts
After Recrystallization > 98Trace isomeric byproducts

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a pilot scale (e.g., 1 kg).

Materials:

  • Phloroglucinol (e.g., 1 kg)

  • Butyryl chloride or Butyric anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

Equipment:

  • 100 L glass-lined reactor with mechanical stirrer, reflux condenser, and temperature control unit

  • Addition funnel or dosing pump

  • Quenching vessel

  • Filter-dryer or centrifuge

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with anhydrous dichloromethane. Add anhydrous aluminum chloride with stirring. Cool the suspension to 0-5 °C.

  • Substrate Addition: Slowly add a solution of phloroglucinol in dichloromethane to the reactor, maintaining the temperature below 10 °C.

  • Acylation: Slowly add butyryl chloride via the addition funnel or dosing pump over 2-3 hours, maintaining the temperature between 0-10 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude this compound.

Protocol 2: Industrial-Scale Crystallization of this compound

This protocol outlines a general procedure for the crystallization of this compound on an industrial scale.

Equipment:

  • Crystallization vessel with jacketed heating/cooling and agitator

  • Nutsche filter-dryer

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 60-70 °C) in the crystallization vessel.

  • Charcoal Treatment (Optional): If necessary, add activated charcoal to the hot solution and stir for 30 minutes to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Cooling and Crystallization: Slowly cool the solution over several hours to induce crystallization. A controlled cooling profile is essential for obtaining crystals of the desired size and purity. Seeding with a small amount of pure this compound crystals can be beneficial.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for a few hours to maximize the yield.

  • Filtration and Washing: Transfer the slurry to the Nutsche filter-dryer. Filter the crystals and wash them with a small amount of cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Signaling Pathway and Workflow Diagrams

Scaling_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control lab_synthesis Lab-Scale Synthesis (grams) pilot_synthesis Pilot-Scale Synthesis (kilograms) lab_synthesis->pilot_synthesis Process Optimization lab_purification Lab-Scale Purification (Chromatography/Crystallization) lab_synthesis->lab_purification industrial_synthesis Industrial-Scale Synthesis (metric tons) pilot_synthesis->industrial_synthesis Process Validation pilot_purification Pilot-Scale Purification (Crystallization/Recrystallization) pilot_synthesis->pilot_purification in_process_control In-Process Controls (HPLC, TLC) pilot_synthesis->in_process_control industrial_purification Industrial-Scale Purification (Optimized Crystallization) industrial_synthesis->industrial_purification industrial_synthesis->in_process_control lab_purification->pilot_purification Method Development pilot_purification->industrial_purification Scale-Up final_product_testing Final Product Testing (Purity, Impurity Profile) industrial_purification->final_product_testing

Caption: Workflow for scaling up this compound production.

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature Profile start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_stoichiometry Confirm Reactant & Catalyst Ratios start->check_stoichiometry dry_solvents Use Fresh/Dry Solvents & Reagents check_reagents->dry_solvents optimize_temp Optimize Temperature & Addition Rate check_temp->optimize_temp improve_mixing Increase Agitation/ Use Baffles check_mixing->improve_mixing adjust_ratios Adjust Stoichiometry check_stoichiometry->adjust_ratios

Caption: Troubleshooting logic for addressing low yield in synthesis.

Impurity_Formation_Pathway cluster_byproducts Potential Byproducts phloroglucinol Phloroglucinol reaction_node Friedel-Crafts Acylation phloroglucinol->reaction_node butyryl_chloride Butyryl Chloride butyryl_chloride->reaction_node flavaspidic_acid This compound (Desired Product) reaction_node->flavaspidic_acid diacylated Diacylated Phloroglucinol reaction_node->diacylated Excess Acylating Agent o_acylated O-Acylated Intermediate reaction_node->o_acylated Kinetic Control degradation Degradation Products flavaspidic_acid->degradation High Temperature/ Prolonged Reaction

Caption: Potential impurity formation pathways in this compound synthesis.

Technical Support Center: Troubleshooting Inconsistent Results in Flavaspidic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flavaspidic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guide & FAQs

This section provides answers to common questions and solutions for issues that may arise during the experimental workflow, from initial compound handling to data interpretation.

Q1: My this compound solution appears cloudy or precipitates upon dilution in aqueous media. What should I do?

A1: This is a common issue related to the solubility of this compound, a phloroglucinol (B13840) derivative with generally low water solubility.

  • Preventing Precipitation: When diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, buffers), it is crucial to do so gradually while vortexing or stirring the aqueous solution to facilitate mixing and prevent immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity. Run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Sonication: Gentle sonication can aid in dissolving the compound in the stock solvent.

  • Warming: Gentle warming (e.g., to 37°C) can also improve solubility, but be cautious as excessive heat can lead to degradation.

Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results between experiments. What are the potential causes?

A2: Inconsistent MIC values can stem from several factors related to both the compound and the experimental setup.

  • Compound Stability: Phloroglucinols like this compound can be susceptible to degradation, especially at high pH, in the presence of light, and upon oxidation.

    • pH of Media: Ensure the pH of your growth media is consistent across experiments. This compound is generally more stable in slightly acidic to neutral conditions.

    • Light Exposure: Prepare and handle this compound solutions protected from light by using amber vials or wrapping containers in foil.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inoculum Preparation: The density and growth phase of the microbial inoculum are critical for reproducible MIC assays.

    • Standardize Inoculum: Always standardize your bacterial or fungal suspension to a specific McFarland standard (commonly 0.5) to ensure a consistent starting cell density.

    • Logarithmic Growth Phase: Use cultures in the logarithmic growth phase for assays, as their metabolic activity and susceptibility to antimicrobials are more uniform.

  • Media Components: The composition of the culture medium can influence the activity of this compound. High concentrations of certain salts or proteins can interfere with its biological activity.

Q3: My this compound appears to lose activity over time in my assay. Why is this happening?

A3: Loss of activity can be attributed to the degradation of the compound under the experimental conditions.

  • Hydrolytic and Oxidative Degradation: As a phloroglucinol, this compound is susceptible to hydrolysis and oxidation, which can be accelerated by elevated temperatures and non-optimal pH. Consider performing time-course experiments to assess the stability of the compound in your specific assay medium and conditions.

  • Forced Degradation: To understand the degradation profile, you can perform forced degradation studies by exposing the compound to stress conditions such as strong acid, strong base, high temperature, and oxidizing agents, followed by analysis using techniques like HPLC or LC-MS to identify degradation products.

Q4: I am not observing the expected antifungal activity based on published data. What should I check?

A4: Discrepancies in antifungal activity can be due to several factors, particularly related to the ergosterol (B1671047) biosynthesis inhibition mechanism.

  • Ergosterol in Media: Some complex media may contain exogenous ergosterol or other sterols that can be utilized by the fungi, thereby bypassing the inhibitory effect of this compound on ergosterol biosynthesis. Using a defined minimal medium can help to rule this out.

  • Target Enzyme Variability: Different fungal species or even strains can have variations in the target enzymes of the ergosterol biosynthesis pathway, leading to differences in susceptibility.

Data Presentation

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against different microorganisms.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compound BBStaphylococcus haemolyticus (16 clinical strains)5 - 480
This compound BBStaphylococcus epidermidis (11 clinical isolates)Not specified, but synergistic with mupirocin
This compound ABStreptococcus mutans12.5
This compound PBStreptococcus mutans25

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)
Isothis compound PBTrichophyton rubrum20
Isothis compound PBTrichophyton mentagrophytes20-80

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or vial.

  • Dissolution: Add the appropriate volume of 100% DMSO or ethanol (B145695) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: If required, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes to protect from light. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the test broth to achieve a range of desired concentrations.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Also, include a vehicle control well (broth with inoculum and the highest concentration of the solvent used for the stock solution).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions and control wells.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanisms of action of this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO/Ethanol) dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum incubation Inoculate and Incubate inoculum->incubation dilution->incubation readout Visual or Spectrophotometric Readout incubation->readout mic Determine MIC readout->mic

General workflow for determining the Minimum Inhibitory Concentration (MIC).

antibacterial_mechanism cluster_rnasep RNase P Inhibition cluster_hsp70 Hsp70 Induction cluster_outcome Outcome flavaspidic_acid This compound rnase_p RNase P flavaspidic_acid->rnase_p Inhibits hsp70 Hsp70 flavaspidic_acid->hsp70 Promotes trna Mature tRNA rnase_p->trna inhibition Inhibition of Bacterial Growth & Biofilm Formation rnase_p->inhibition pre_trna pre-tRNA pre_trna->rnase_p Cleavage protein_folding Protein Folding & Stress Response hsp70->protein_folding hsp70->inhibition

Antibacterial mechanism of this compound in bacteria.

antifungal_mechanism cluster_enzymes Target Enzymes acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase (ERG1) squalene_epoxidase Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including 14α-demethylase (ERG11) demethylase 14α-demethylase membrane Fungal Cell Membrane ergosterol->membrane Incorporation isoflavaspidic_acid Isothis compound PB isoflavaspidic_acid->squalene_epoxidase Inhibits isoflavaspidic_acid->demethylase Inhibits

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Flavaspidic Acid and Mupirocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antibacterial properties of Flavaspidic acid BB, a naturally derived phloroglucinol, and mupirocin (B1676865), a well-established topical antibiotic. The following sections present quantitative data from in-vitro studies, comprehensive experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support further research and development in antibacterial drug discovery.

Quantitative Antibacterial Activity: this compound BB vs. Mupirocin

The antibacterial efficacy of this compound BB and mupirocin has been evaluated against several clinically relevant bacterial strains, particularly those implicated in skin and soft tissue infections. The data presented below is a synthesis of findings from multiple studies. It is important to note that direct side-by-side comparisons across all listed bacterial species were not available in a single study; therefore, caution should be exercised when making direct comparisons of potencies for Staphylococcus aureus and Staphylococcus haemolyticus. A direct comparative study was identified for Staphylococcus epidermidis.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainThis compound BB MIC (µg/mL)Mupirocin MIC (µg/mL)Reference(s)
Staphylococcus aureus ATCC 29213Data not available in searched articles0.016 - 0.25[1][2][3]
Staphylococcus haemolyticus (Clinical Isolates)5 - 480>512 (for high-level resistant strains)[4]
Staphylococcus epidermidis (Clinical Isolate SE04 - Mupirocin Resistant)205120[5]
Staphylococcus epidermidis (Clinical Isolate SE08 - Mupirocin Sensitive)205[5]
Streptococcus pyogenes ATCC 19615Data not available in searched articles0.12[6]

Note: The MIC for mupirocin against S. aureus can vary. Susceptibility is generally defined as MIC ≤ 4 µg/mL, low-level resistance as MIC 8-256 µg/mL, and high-level resistance as MIC ≥ 512 µg/mL.[7]

Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotic treatment. The ability to inhibit biofilm formation is a critical attribute for a successful antibacterial agent. A direct comparison of this compound BB and mupirocin on the biofilm of a mupirocin-resistant Staphylococcus epidermidis strain (SE04) revealed the following:

Treatment ConcentrationThis compound BB (% Biofilm Inhibition)Mupirocin (% Biofilm Inhibition)Reference(s)
1/2 MIC6.175.6 - 9.26[4]
1 MIC12.255.6 - 9.26[4]
2 MIC31.635.6 - 9.26[4]

These results suggest that at higher concentrations relative to its MIC, this compound BB demonstrates a superior inhibitory effect on the biofilm formation of this particular mupirocin-resistant S. epidermidis strain.[4]

Mechanisms of Action

Understanding the distinct mechanisms by which these compounds exert their antibacterial effects is crucial for their development and application.

This compound BB

The precise antibacterial mechanism of this compound BB is still under investigation, but current research suggests a multi-target approach. Studies on Staphylococcus haemolyticus indicate that this compound BB may:

  • Promote the activity of Heat Shock Protein 70 (Hsp70): This could induce a stress response in the bacteria, hindering protein degradation and utilization.[4]

  • Inhibit RNase P activity: This would interfere with tRNA synthesis, subsequently disrupting protein synthesis and inhibiting bacterial growth.[4]

Flavaspidic_Acid_BB_Mechanism cluster_bacterium Bacterial Cell FAB This compound BB Hsp70 Hsp70 Activity FAB->Hsp70 promotes RNaseP RNase P Activity FAB->RNaseP inhibits Protein_Degradation Protein Degradation Hsp70->Protein_Degradation inhibits tRNA_Synthesis tRNA Synthesis RNaseP->tRNA_Synthesis required for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis Protein Synthesis tRNA_Synthesis->Protein_Synthesis essential for tRNA_Synthesis->Bacterial_Growth leads to inhibition of Protein_Synthesis->Bacterial_Growth leads to inhibition of

Caption: Proposed mechanism of this compound BB.

Mupirocin

Mupirocin has a well-defined and highly specific mechanism of action. It selectively inhibits bacterial protein synthesis by targeting and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleS).[6] This prevents the incorporation of isoleucine into newly synthesized proteins, leading to a halt in protein production and ultimately bacterial growth inhibition. Its specificity for the bacterial enzyme over the mammalian counterpart contributes to its favorable safety profile.

Mupirocin_Mechanism cluster_bacterium Bacterial Cell Mupirocin Mupirocin IleS Isoleucyl-tRNA Synthetase (IleS) Mupirocin->IleS inhibits Isoleucyl_tRNA Isoleucyl-tRNA Formation IleS->Isoleucyl_tRNA catalyzes Protein_Synthesis Protein Synthesis Isoleucyl_tRNA->Protein_Synthesis required for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth inhibition leads to

Caption: Mechanism of action of Mupirocin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized laboratory procedures.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium for 18-24 hours.

    • Several colonies are suspended in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of this compound BB and mupirocin are prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

    • A growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only) are included.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilutions Prepare 2-fold Serial Dilutions of Test Compounds in 96-well plate Dilutions->Inoculate Incubate Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity and determine MIC Incubate->Read

Caption: Broth microdilution MIC determination workflow.

Biofilm Inhibition Assay using Crystal Violet Staining

This assay quantifies the effect of a compound on the formation of bacterial biofilms.

  • Preparation of Bacterial Culture and Test Compounds:

    • A bacterial suspension is prepared as described for the MIC assay and diluted in a suitable growth medium that promotes biofilm formation (e.g., Tryptone Soy Broth - TSB).

    • Serial dilutions of this compound BB and mupirocin are prepared in the growth medium.

  • Biofilm Formation:

    • The bacterial suspension is added to the wells of a 96-well flat-bottom microtiter plate.

    • The prepared dilutions of the test compounds are added to the respective wells. A growth control (bacteria and medium) and a negative control (medium only) are included.

    • The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Crystal Violet Staining:

    • After incubation, the planktonic (non-adherent) bacteria are gently removed by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

    • The remaining adherent biofilm is fixed, for example, with methanol (B129727) for 15 minutes.

    • The plate is air-dried, and a 0.1% crystal violet solution is added to each well and incubated for 10-15 minutes at room temperature.

    • The excess crystal violet is removed by washing with water.

  • Quantification:

    • The crystal violet bound to the biofilm is solubilized using a suitable solvent (e.g., 30% acetic acid or 95% ethanol).

    • The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-595 nm.

    • The percentage of biofilm inhibition is calculated relative to the growth control.

Conclusion

This comparative guide provides a foundational overview of the antibacterial properties of this compound BB and mupirocin. The available data suggests that this compound BB exhibits promising antibacterial and, notably, anti-biofilm activity, particularly against mupirocin-resistant S. epidermidis. Its distinct potential mechanism of action warrants further investigation. Mupirocin remains a potent and well-characterized antibiotic for topical use, although the emergence of resistance is a significant concern.

For researchers and drug development professionals, these findings highlight the potential of this compound BB as a lead compound for the development of new antibacterial agents. Further studies involving direct, side-by-side comparisons against a broader range of clinically relevant, drug-resistant bacterial strains are essential to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such future investigations.

References

A Comparative Guide to the Validation of HPLC Methods for Flavaspidic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Flavaspidic acid, a bioactive phloroglucinol (B13840) derivative. The information presented herein is based on established analytical method validation guidelines and aims to assist researchers in developing and validating robust analytical methods for this compound.

This compound, found in various fern species, has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC stands out as a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide will delve into a proposed HPLC method for this compound analysis, detail its validation according to internationally recognized guidelines, and compare its performance with alternative analytical techniques.

Proposed HPLC Method for this compound Analysis

A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This method is based on chromatographic principles commonly applied to the analysis of phenolic compounds.

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good resolution of the this compound peak from other components in the sample matrix.

  • Flow Rate: A typical flow rate of 1.0 mL/min is suggested.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible results.

  • Detection Wavelength: this compound exhibits UV absorbance. The detection wavelength should be set at the maximum absorbance of this compound, which should be determined by a UV scan.

  • Injection Volume: A 10 µL injection volume is a common starting point.

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration might be necessary. For pharmaceutical formulations, a simple dissolution in a suitable solvent followed by filtration may be sufficient.

Validation of the Proposed HPLC Method

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[1][2][3] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3][4]

The following is a logical workflow for the validation of an analytical HPLC method:

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD->SystemSuitability LOQ->SystemSuitability Robustness->SystemSuitability Documentation Documentation & Reporting SystemSuitability->Documentation

Caption: Workflow for HPLC Method Validation.

Data Presentation: Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their experimental approach, and typical acceptance criteria based on ICH guidelines.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference from other components.The analyte peak should be well-resolved from other peaks.
Linearity Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity study and should cover the expected concentrations of the samples.The method should be linear, accurate, and precise within the defined range.
Accuracy Perform recovery studies by spiking a known amount of reference standard into the sample matrix at different concentration levels (e.g., 80%, 100%, 120%).The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The analyte should be detectable at this concentration.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable precision and accuracy at this concentration.
Robustness Deliberately introduce small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluate the effect on the results.The method should remain unaffected by small, deliberate variations in parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool for this compound analysis, other techniques can also be employed, each with its own set of advantages and disadvantages.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, good reproducibility, suitable for quantitative analysis of complex mixtures.Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile and thermally stable compounds.This compound is not volatile and would require derivatization, which adds complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule based on the interaction of atomic nuclei with an external magnetic field.Provides unambiguous structural identification, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, requires more expensive instrumentation and specialized expertise.[5][6]
Ultra-Performance Liquid Chromatography (UPLC) A variation of HPLC that uses smaller particle size columns and higher pressures, resulting in faster analysis and better resolution.[7]Faster analysis times, improved resolution and sensitivity compared to conventional HPLC.Requires specialized and more expensive equipment capable of handling high pressures.

Conclusion

The proposed RP-HPLC method, when properly validated according to ICH guidelines, offers a reliable, accurate, and precise approach for the quantitative analysis of this compound. The detailed validation parameters and acceptance criteria provided in this guide serve as a robust framework for researchers and drug development professionals. While alternative methods like GC and NMR have their specific applications, HPLC remains the gold standard for routine quality control and quantitative analysis of non-volatile compounds like this compound in various matrices. The choice of the analytical method should always be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources.

References

Cross-Validation of Flavaspidic Acid Bioactivity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of Flavaspidic acid, a component of the extract from Dryopteris species. While comprehensive data on the direct cytotoxic effects of this compound across a wide range of cancer cell lines is limited in publicly available literature, this document summarizes the existing information and provides context based on the bioactivity of other compounds isolated from Dryopteris sources. The guide also details the experimental protocols necessary for assessing bioactivity and explores the potential signaling pathways involved, based on the known mechanisms of similar flavonoid compounds.

Quantitative Bioactivity of this compound and Related Compounds

The following table summarizes the cytotoxic activity of various compounds isolated from Dryopteris fragrans against several human cancer cell lines. It is crucial to note that these values are not for this compound itself but for other molecules found in the same plant genus. This data is presented to offer a perspective on the potential bioactivity of compounds from this natural source.

Compound NameCell LineCancer TypeIC50 (µM)
Dryofracoumarin A A549Lung Cancer> 30
MCF7Breast Cancer> 30
HepG2Liver Cancer> 30
Esculetin A549Lung Cancer15.43 ± 2.11[1][2]
MCF7Breast Cancer24.14 ± 3.12[1][2]
HepG2Liver Cancer18.76 ± 2.54[1][2]
Isoscopoletin A549Lung Cancer10.27 ± 1.53[1][2]
MCF7Breast Cancer19.82 ± 2.78[1][2]
HepG2Liver Cancer12.54 ± 1.89[1][2]
Aspidinol A549Lung Cancer20.11 ± 2.95[1][2]
MCF7Breast Cancer17.43 ± 2.41[1][2]
HepG2Liver Cancer> 30
Albicanol A549Lung Cancer> 30
MCF7Breast Cancer21.33 ± 3.05[1][2]
HepG2Liver Cancer> 30
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene A549Lung Cancer2.73 ± 0.86[1][2]
MCF7Breast Cancer5.87 ± 1.03[1][2]
HepG2Liver Cancer4.19 ± 0.95[1][2]
cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene A549Lung Cancer8.65 ± 1.29[1][2]
MCF7Breast Cancer11.04 ± 1.67[1][2]
HepG2Liver Cancer9.72 ± 1.48[1][2]
(E)-caffeic acid-9-O-β-d-xylpyranosyl-(1→2)-β-d-glucopyranosyl ester MCF-7Breast Cancer2.65 ± 0.14[3]
A549Lung Cancer> 50
SGC7901Gastric Cancer> 50
Dryofraterpene A A549Lung Cancer2.84 ± 0.79[4]
MCF7Breast Cancer1.58 ± 0.47[4]
HepG2Liver Cancer3.53 ± 0.87[4]
HeLaCervical Cancer1.65 ± 0.45[4]
PC-3Prostate Cancer4.62 ± 0.94[4]

Experimental Protocols

The determination of a compound's bioactivity, specifically its cytotoxicity, is commonly achieved through in vitro cell viability assays. The following is a detailed protocol for the MTT assay, a widely used method to assess cell viability and determine the IC50 of a compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Potential Signaling Pathways Modulated by this compound

While specific studies on the signaling pathways modulated by this compound in cancer cells are scarce, the broader class of flavonoids is known to influence several key pathways involved in cell proliferation, survival, and apoptosis.[5] Based on this, it is plausible that this compound may exert its bioactivity through the modulation of the following pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation.[6] Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell growth and induction of apoptosis.[5][7] It is hypothesized that this compound could potentially inhibit the phosphorylation of Akt, thereby disrupting downstream signaling.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Various flavonoids have been reported to modulate the MAPK pathway, often leading to cell cycle arrest and apoptosis in cancer cells.[9] this compound might influence the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38.

  • Apoptosis Induction: Flavonoids are well-documented inducers of apoptosis in cancer cells.[10][11] This programmed cell death is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. It is possible that this compound could induce apoptosis by altering the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to caspase activation.[12]

  • Cell Cycle Arrest: Many flavonoids have been shown to cause cell cycle arrest at different phases (G1, S, or G2/M), thereby inhibiting cancer cell proliferation.[13][14] This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs). This compound could potentially exert its antiproliferative effects by inducing cell cycle arrest.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. This compound Dilution Series treatment 4. Cell Treatment (24-72h incubation) compound_prep->treatment mtt_addition 5. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Measurement (570nm) solubilization->readout viability_calc 8. Calculate % Cell Viability readout->viability_calc ic50_determination 9. Determine IC50 viability_calc->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK MAPK (ERK, JNK, p38) Apoptosis_Cycle Apoptosis & Cell Cycle Arrest MAPK->Apoptosis_Cycle Bax Bax/Bak Caspases Caspases Bax->Caspases Bcl2 Bcl-2/Bcl-xL Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Flavaspidic_acid This compound Flavaspidic_acid->PI3K Inhibition (?) Flavaspidic_acid->MAPK Modulation (?) Flavaspidic_acid->Bax Activation (?) Flavaspidic_acid->Bcl2 Inhibition (?)

Caption: Potential signaling pathways modulated by this compound in cancer cells.

logical_relationship cluster_assays In Vitro Bioactivity Assessment cluster_mechanisms Mechanistic Studies Compound This compound (from Dryopteris sp.) Cell_Lines Panel of Cancer Cell Lines Compound->Cell_Lines Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Compound->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Compound->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound->Cell_Cycle_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay IC50 Determination of IC50 Values Viability_Assay->IC50 Conclusion Conclusion: Anticancer Potential & Mechanism IC50->Conclusion Pathway_Analysis->Conclusion Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: Logical relationship for cross-validating this compound bioactivity.

References

Evaluating the Synergistic Potential of Flavaspidic Acid with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly to widely used β-lactam antibiotics, necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. This guide explores the potential synergistic effect of Flavaspidic acid, a phloroglucinol (B13840) derivative, with β-lactam antibiotics.

While direct experimental data on the synergistic interaction between this compound and β-lactams is not yet available in the published literature, valuable insights can be drawn from studies on structurally related compounds. This guide presents a comparative analysis based on the synergistic effects observed with Trialdehyde phloroglucinol (TPG), another phloroglucinol derivative, in combination with penicillin against methicillin-resistant Staphylococcus aureus (MRSA). The experimental data and proposed mechanisms from this related research provide a strong foundation for evaluating the potential of this compound as a synergistic partner for β-lactam antibiotics.

Quantitative Data on Synergy: A Case Study with a Phloroglucinol Derivative

The synergistic effect of an antibiotic combination is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the synergistic activity of Trialdehyde phloroglucinol (TPG) with penicillin against MRSA is presented below.

Compound CombinationBacterial StrainFIC Index (FICI)Interpretation
TPG + PenicillinMRSA≤ 0.5Synergistic

Data extrapolated from a study on Trialdehyde phloroglucinol (TPG) and penicillin, as direct data for this compound is not currently available.[1]

Experimental Protocols

To rigorously evaluate the synergistic potential of this compound with β-lactam antibiotics, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and the selected β-lactam antibiotic against the target bacterial strain should be determined individually using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.[2][3]

Methodology:

  • Prepare serial twofold dilutions of this compound and the β-lactam antibiotic in a 96-well microtiter plate. The dilutions of this compound are typically made along the y-axis (rows), and the β-lactam dilutions are made along the x-axis (columns).

  • Each well will contain a unique combination of concentrations of the two compounds.

  • Include control wells for each compound alone to redetermine their MICs, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of β-lactam.

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of the antimicrobial combination over time.[4][5]

Methodology:

  • Prepare tubes containing cation-adjusted Mueller-Hinton broth (CAMHB) with the antimicrobial agents at concentrations corresponding to their individual MICs and synergistic concentrations identified from the checkerboard assay (e.g., 0.5 x MIC of each in combination).

  • Include control tubes with no drug and each drug alone.

  • Inoculate the tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each combination and control.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and the potential underlying mechanism of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Testing cluster_analysis Data Analysis & Interpretation Bacterial_Culture Bacterial Culture (e.g., MRSA) MIC_Determination MIC Determination (Individual Agents) Bacterial_Culture->MIC_Determination Flavaspidic_Acid This compound Stock Solution Flavaspidic_Acid->MIC_Determination Beta_Lactam β-Lactam Stock Solution Beta_Lactam->MIC_Determination Checkerboard_Assay Checkerboard Assay (FIC Index Calculation) MIC_Determination->Checkerboard_Assay Time_Kill_Assay Time-Kill Curve Assay (Bactericidal Activity) Checkerboard_Assay->Time_Kill_Assay FIC_Interpretation FIC Index Interpretation (Synergy, Additive, Antagonism) Checkerboard_Assay->FIC_Interpretation Time_Kill_Analysis Time-Kill Curve Analysis (Rate of Killing) Time_Kill_Assay->Time_Kill_Analysis

Caption: Experimental workflow for evaluating the synergistic effect of this compound and β-lactams.

Synergistic_Mechanism cluster_bacterium Bacterial Cell Beta_Lactamase β-Lactamase Enzyme Beta_Lactam β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam Inactivates Inhibition Inhibition PBP2a Penicillin-Binding Protein 2a (PBP2a) Cell_Wall Cell Wall Synthesis Cell_Wall->Inhibition Flavaspidic_Acid This compound (Phloroglucinol) Flavaspidic_Acid->Beta_Lactamase Inhibits Activity Flavaspidic_Acid->PBP2a Downregulates Expression Restoration Restoration of β-Lactam Activity Beta_Lactam->Cell_Wall Inhibits

Caption: Proposed synergistic mechanism of a phloroglucinol with a β-lactam antibiotic.

Proposed Mechanism of Synergy

Based on the findings for Trialdehyde phloroglucinol (TPG), the synergistic effect with penicillin is attributed to a multi-pronged attack on the bacterial resistance mechanisms.[1] It is plausible that this compound, being a related compound, could exert a similar effect.

  • Inhibition of β-Lactamase: Phloroglucinol derivatives may inhibit the activity of β-lactamase enzymes.[1] These enzymes are a primary defense mechanism in many resistant bacteria, as they hydrolyze and inactivate β-lactam antibiotics. By neutralizing these enzymes, this compound could protect the β-lactam antibiotic from degradation, allowing it to reach its target.

  • Downregulation of Penicillin-Binding Protein 2a (PBP2a): In MRSA, resistance to β-lactams is mediated by the acquisition of the mecA gene, which encodes for PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue even in their presence. The study on TPG demonstrated a significant decrease in PBP2a mRNA expression when combined with penicillin.[1] This suggests that this compound might interfere with the production of this key resistance determinant, thereby re-sensitizing the bacteria to the effects of β-lactam antibiotics.

  • Disruption of Cell Membrane Integrity: The combination of TPG and penicillin was shown to destroy the MRSA cell membrane, leading to the leakage of intracellular components.[1] This disruption of the cell membrane could further enhance the activity of β-lactam antibiotics by facilitating their entry into the bacterial cell and access to their PBP targets.

Conclusion

While direct evidence for the synergy between this compound and β-lactam antibiotics is still needed, the existing research on a closely related phloroglucinol derivative provides a strong rationale for further investigation. The potential for this compound to inhibit β-lactamase, downregulate PBP2a expression, and disrupt the bacterial cell membrane makes it a compelling candidate for combination therapy. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically evaluate this potential synergy and contribute to the development of novel strategies to combat antibiotic resistance.

References

Independent Verification of Flavaspidic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flavaspidic acid's antibacterial mechanism of action with alternative therapeutic strategies. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to this compound

This compound, a phloroglucinol (B13840) derivative found in certain ferns of the Dryopteris genus, has demonstrated a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] Of particular interest is its efficacy against drug-resistant bacteria, such as Mupirocin-resistant Staphylococcus haemolyticus.[2] This guide focuses on the independent verification of its antibacterial mechanism and compares it to other compounds targeting similar or different bacterial pathways.

Independently Verified Mechanism of Action of this compound BB

A recent study provided an independent verification of the antibacterial mechanism of this compound BB against Staphylococcus haemolyticus.[2][3] The study utilized a combination of computational and experimental approaches to elucidate its mode of action.

Initially, molecular docking and molecular dynamics simulations were employed to predict potential protein targets for this compound BB in S. haemolyticus.[2] These computational methods suggested a stable interaction with two key enzymes: Heat shock protein 70 (Hsp70) and Ribonuclease P (RNase P).[2]

To validate these in silico findings, enzyme-linked immunosorbent assays (ELISAs) were conducted. The results of these experiments confirmed the predictions:

  • Hsp70 Activity: this compound BB was shown to promote the activity of Hsp70.[2]

  • RNase P Activity: Conversely, this compound BB was found to inhibit the activity of RNase P.[2]

This dual action suggests that this compound BB disrupts bacterial growth and biofilm formation by interfering with protein folding and tRNA maturation, two essential cellular processes.[2]

This compound BB Mechanism of Action FAB This compound BB Hsp70 Bacterial Hsp70 FAB->Hsp70 Promotes Activity RNaseP Bacterial RNase P FAB->RNaseP Inhibits Activity ProteinFolding Protein Folding & Utilization Hsp70->ProteinFolding tRNA_maturation tRNA Synthesis & Maturation RNaseP->tRNA_maturation GrowthInhibition Inhibition of Bacterial Growth & Biofilm Formation ProteinFolding->GrowthInhibition tRNA_maturation->GrowthInhibition

Caption: Proposed mechanism of this compound BB. (Within 100 characters)

Comparative Analysis with Alternative Antibacterial Strategies

Direct alternatives that precisely mimic the dual mechanism of this compound on Hsp70 and RNase P are not well-established. However, compounds that individually target these pathways, as well as standard-of-care antibiotics with different mechanisms, provide a basis for comparison.

Mupirocin: A Standard Comparator

Mupirocin is a widely used topical antibiotic, particularly against staphylococcal infections. Its mechanism of action is distinct from this compound. Mupirocin inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, thereby preventing the incorporation of isoleucine into proteins.[4] This makes it a useful comparator for evaluating the efficacy of new antibacterial agents.

Alternative Strategies Targeting Hsp70 and RNase P

Several research efforts have focused on developing inhibitors for bacterial Hsp70 (also known as DnaK) and RNase P as novel antibacterial strategies.

  • Hsp70 (DnaK) Inhibitors:

    • KLR-70: A rationally designed 14-amino acid peptide that acts as a cationic inhibitor of E. coli Hsp70 (DnaK) by interacting with its substrate-binding domain.

    • Telaprevir: An antiviral drug that has been repurposed as an allosteric inhibitor of the ATPase activity of DnaK in Mycobacterium tuberculosis, potentiating the effects of other antibiotics.

  • RNase P Inhibitors:

    • Phenothiazines: Compounds like methylene (B1212753) blue and chlorpromazine (B137089) have been shown to inhibit bacterial RNase P RNA.

    • Aminoglycoside Derivatives: Modified aminoglycosides have been investigated for their ability to inhibit RNase P, with some derivatives showing improved potency.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound BB and the comparator compounds.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC Range (µg/mL)Reference
This compound BBStaphylococcus haemolyticus (16 clinical strains)5 - 480[3][4]
MupirocinStaphylococcus haemolyticus>512 (for high-level resistant strains)

Table 2: Biofilm Inhibition

CompoundTarget OrganismEffectReference
This compound BBStaphylococcus haemolyticusConcentration-dependent inhibition of biofilm formation[3]
MupirocinStaphylococcus haemolyticusLess effective at inhibiting biofilm formation compared to this compound BB at equivalent MIC multiples

Table 3: Mechanistic Comparison of Alternative Strategies

Compound/ClassTargetMechanism of ActionReported PotencyReference
KLR-70Bacterial Hsp70 (DnaK)Binds to substrate-binding domainHigh affinity (nM range dissociation constant)
TelaprevirBacterial Hsp70 (DnaK)Allosteric inhibitor of ATPase activityIC50 in low micromolar range for ATPase inhibition
PhenothiazinesBacterial RNase P RNAInhibition of catalytic activityKi values in the lower µM range
Aminoglycoside DerivativesBacterial RNase PDisplacement of Mg2+ ionsNeomycin B penta-arginyl conjugate IC50 of 0.5 µM
MupirocinIsoleucyl-tRNA synthetaseInhibition of protein synthesisVaries by bacterial species and resistance[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the verification of this compound's mechanism of action.

Molecular Docking and Dynamics Simulation

This computational method is used to predict the binding of a small molecule (ligand) to a protein (receptor).

Workflow:

  • Preparation of Receptor and Ligand: Obtain the 3D structures of the target proteins (Hsp70, RNase P) and this compound BB. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use software like AutoDock to perform the docking, which explores various binding poses of the ligand in the protein's active site.

  • Scoring and Analysis: The software calculates a binding energy for each pose. The pose with the lowest binding energy is considered the most likely.

  • Molecular Dynamics Simulation: The stability of the best binding pose is further evaluated using molecular dynamics simulations, which simulate the movement of atoms over time.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein 3D Structure (e.g., Hsp70, RNase P) Docking Perform Docking (e.g., AutoDock) PDB->Docking Ligand Ligand 3D Structure (this compound BB) Ligand->Docking Scoring Score Binding Poses Docking->Scoring BestPose Identify Best Binding Pose Scoring->BestPose MD Molecular Dynamics Simulation BestPose->MD Validation Experimental Validation MD->Validation

Caption: Workflow for molecular docking and simulation. (Within 100 characters)
Enzyme-Linked Immunosorbent Assay (ELISA) for Hsp70 and RNase P Activity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

General Protocol:

  • Coating: A microplate is coated with an antibody specific to the target protein (Hsp70 or RNase P).

  • Sample Addition: Bacterial lysate (containing the target protein) treated with different concentrations of this compound BB is added to the wells.

  • Incubation: The plate is incubated to allow the target protein to bind to the antibody.

  • Detection Antibody: A second antibody, which is conjugated to an enzyme, is added. This antibody also binds to the target protein.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of the target protein.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method:

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound BB in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test bacterium to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Crystal Violet Method:

  • Biofilm Formation: In a 96-well plate, incubate the bacteria in a growth medium with various concentrations of this compound BB.

  • Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.

  • Staining: Add a crystal violet solution to the wells to stain the adherent biofilm.

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization: Add a solvent (e.g., ethanol (B145695) or acetic acid) to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm). A lower absorbance indicates greater biofilm inhibition.

Conclusion

References

Flavaspidic Acid as a Quorum Sensing Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the validation of Flavaspidic acid as a quorum sensing inhibitor, benchmarked against other natural and synthetic compounds.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains. This compound, a naturally occurring phloroglucinol (B13840) derivative found in certain ferns, has emerged as a candidate for quorum sensing inhibition. This guide provides a comprehensive comparison of this compound with other known QS inhibitors, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a novel anti-virulence agent.

Comparative Analysis of Quorum Sensing Inhibitors

The following tables summarize the available quantitative data on the anti-biofilm and quorum sensing inhibitory activities of this compound and selected alternative compounds, including other flavonoids and furanones. It is important to note that direct comparative studies under identical experimental conditions are limited in the current literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different bacterial strains and methodologies used.

Table 1: Anti-Biofilm Activity of this compound and Comparator Compounds against Staphylococcus spp.

CompoundBacterial StrainAssay MethodConcentrationBiofilm Inhibition (%)IC50Reference
This compound BBS. haemolyticusCrystal Violet1 x MIC (20-30 µg/mL)Better than Mupirocin (B1676865)-[1]
This compound BBS. epidermidisCrystal Violet20 µg/mL (in combination)--[2]
MyricetinS. aureus RN4220Crystal Violet->70%1 µg/mL[3]
HesperetinS. aureus RN4220Crystal Violet->70%-[3]
PhloretinS. aureus RN4220Crystal Violet->70%-[3]
Furanone F105S. aureus (MSSA)Crystal Violet20 mg/L100%-[4]

Table 2: Quorum Sensing and Virulence Inhibition Data for Comparator Compounds against Pseudomonas aeruginosa

CompoundTargetAssayIC50 / InhibitionReference
Chrysin Derivative (E6)LasRPyocyanin Production~64% inhibition at 100 µM[5]
Chrysin Derivative (E6)LasRElastase Production~42% inhibition at 100 µM[5]
Meta-bromo-thiolactone (mBTL)LasR/RhlRPyocyanin Production8 µM (±2)[6]
Furanone C-30LasR/RhlRPyocyanin ProductionSignificant decrease at 5 µg/mL[7]

Table 3: Cytotoxicity Data for Selected Quorum Sensing Inhibitors

CompoundCell LineAssayIC50Reference
Chrysin Derivative (E6)LO2, BEAS-2B, WI-38, A549MTT~200 µM[5]
Furanone F105MCF-7CellTiter 96-[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Quorum_Sensing_Pathway_Staphylococcus_aureus cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP (Autoinducing Peptide) AgrC AgrC (Sensor Kinase) AIP->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII RNAIII RNAIII (Virulence Factors) P3->RNAIII Virulence Virulence Factor Expression RNAIII->Virulence Flavaspidic_Acid This compound Flavaspidic_Acid->AgrA Inhibits (Predicted)

Staphylococcus aureus Agr Quorum Sensing Pathway

Pseudomonas aeruginosa Las/Rhl Quorum Sensing

Biofilm_Inhibition_Assay_Workflow start Start culture Prepare Bacterial Culture start->culture inoculate Inoculate 96-well Plate with Bacteria and Inhibitor culture->inoculate incubate Incubate to Allow Biofilm Formation inoculate->incubate wash1 Wash to Remove Planktonic Bacteria incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize measure Measure Absorbance solubilize->measure end End measure->end

Crystal Violet Biofilm Inhibition Assay Workflow

Experimental Protocols

Violacein (B1683560) Inhibition Assay for Quorum Sensing Activity

This assay is commonly used to screen for QS inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add serial dilutions of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known QS inhibitor).

  • Incubate the plate at 30°C for 24-48 hours without shaking.

  • After incubation, quantify the violacein production. This can be done by lysing the cells (e.g., with SDS) and measuring the absorbance of the supernatant at a wavelength of 585-595 nm.

  • To ensure the observed inhibition is not due to bactericidal or bacteriostatic effects, measure the bacterial growth (OD600) in parallel plates or before cell lysis.

  • Calculate the percentage of violacein inhibition relative to the solvent control.

Crystal Violet Biofilm Inhibition Assay

This method quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compounds

  • 96-well, flat-bottomed polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Spectrophotometer (plate reader)

Protocol:

  • Grow an overnight bacterial culture in TSB at 37°C.

  • Dilute the culture in fresh TSB (typically 1:100).

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations to the wells. Include a growth medium control and a solvent control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently discard the planktonic cells by inverting the plate and wash the wells carefully with phosphate-buffered saline (PBS) or sterile water.

  • Fix the remaining biofilm by air-drying or with methanol.

  • Stain the biofilm by adding 125-200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition compared to the solvent control.

Conclusion

The available evidence suggests that this compound exhibits anti-biofilm activity against certain Staphylococcus species. However, a comprehensive validation of its efficacy as a broad-spectrum quorum sensing inhibitor requires further investigation, particularly the determination of its IC50 values against standard reporter strains and a wider range of pathogenic bacteria. The comparative data presented in this guide indicates that other natural compounds, such as certain flavonoids and furanones, have demonstrated potent quorum sensing and biofilm inhibitory activities with quantified IC50 values[3]. Future research should focus on direct, head-to-head comparisons of this compound with these established inhibitors under standardized conditions to accurately assess its relative potency and therapeutic potential. Additionally, thorough cytotoxicity studies are essential to ensure the safety and specificity of this compound as a potential anti-virulence agent.

References

A Head-to-Head Comparison: Flavaspidic Acid and Commercial Antibiotics in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of Flavaspidic acid, a naturally derived compound, against established commercial antibiotics, offering valuable insights for researchers, scientists, and drug development professionals. This analysis focuses on antibacterial efficacy, mechanisms of action, and experimental methodologies, presenting a clear picture of their potential in combating challenging bacterial infections.

Quantitative Analysis: Antibacterial Potency

The antibacterial efficacy of this compound BB, a derivative of this compound, has been evaluated against clinical strains of Staphylococcus haemolyticus, a notable Gram-positive bacterium often associated with opportunistic infections. A comparative summary of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) alongside commercial antibiotics is presented below. It is important to note that direct comparative studies of this compound BB against a wide range of commercial antibiotics on the same bacterial strains are limited. The data for commercial antibiotics are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antimicrobial AgentBacterial Strain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
This compound BB Staphylococcus haemolyticus (16 clinical strains)5 - 480Not broadly reported[1][2][3][4]
S. haemolyticus (strain SHA 3)2040[1]
S. haemolyticus (strain SHA 13)30240[1]
Mupirocin Staphylococcus spp. (High-level resistance)≥ 512Not specified[5]
Staphylococcus haemolyticusMICs for susceptible strains not specified in searches.Not specified
Vancomycin Staphylococcus haemolyticus (bloodstream isolates)1.0 - 168 to >128[6][7][8][9]
Linezolid (B1675486) Staphylococcus haemolyticus (resistant strains)>64 to ≥256Not specified[10][11]
Staphylococcus haemolyticusMICs for susceptible strains not specified in searches.Not specified

Experimental Protocols: A Closer Look at the Methodology

The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The following outlines a standard broth microdilution method, a widely accepted technique for these measurements.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and commercial antibiotics is prepared and serially diluted to obtain a range of concentrations.

  • Bacterial Culture: A pure culture of the target bacterium (e.g., Staphylococcus haemolyticus) is grown in a suitable broth medium to a standardized cell density, typically corresponding to a 0.5 McFarland standard.

  • Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.

  • 96-Well Microtiter Plate: Used to perform the serial dilutions and incubate the bacteria.

2. Procedure:

  • Serial Dilution: The antimicrobial agents are serially diluted in the microtiter plate wells containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no antimicrobial) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the antimicrobial agent.

  • The plates are then incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_agent Prepare Antimicrobial Agent Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_culture Prepare Standardized Bacterial Culture inoculation Inoculate Wells with Bacterial Suspension prep_culture->inoculation prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubation_mbc->read_mbc

Experimental workflow for determining MIC and MBC.

Mechanisms of Action: Unraveling the Molecular Pathways

Understanding how these antimicrobial agents work at a molecular level is critical for their effective use and for the development of new drugs that can overcome resistance.

This compound BB: A Dual-Pronged Attack

Recent studies suggest that this compound BB exerts its antibacterial effect through a novel mechanism involving the modulation of key cellular processes. It has been shown to promote the activity of Heat shock protein 70 (Hsp70) and inhibit RNase P, an essential enzyme involved in tRNA maturation.[1][2][3][4] This dual action disrupts protein synthesis and other vital cellular functions, ultimately leading to bacterial growth inhibition and death.

Flavaspidic_Acid_Pathway Flavaspidic_Acid This compound BB Hsp70 Hsp70 Activity Flavaspidic_Acid->Hsp70 Promotes RNase_P RNase P Flavaspidic_Acid->RNase_P Inhibits Protein_Folding Correct Protein Folding Hsp70->Protein_Folding tRNA_Maturation tRNA Maturation RNase_P->tRNA_Maturation Bacterial_Growth Bacterial Growth Inhibition Protein_Folding->Bacterial_Growth Protein_Synthesis Protein Synthesis tRNA_Maturation->Protein_Synthesis Protein_Synthesis->Bacterial_Growth

Proposed mechanism of action of this compound BB.

Commercial Antibiotics: Established Modes of Action

The commercial antibiotics included in this comparison target fundamental bacterial processes, which have been well-characterized over decades of research and clinical use.

  • Mupirocin: This topical antibiotic specifically inhibits bacterial isoleucyl-tRNA synthetase. By doing so, it prevents the incorporation of the amino acid isoleucine into newly forming proteins, thereby halting protein synthesis.[5][12]

  • Vancomycin: A glycopeptide antibiotic, vancomycin, disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.

  • Linezolid: As an oxazolidinone antibiotic, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical first step in protein production.

Commercial_Antibiotics_Pathways cluster_mupirocin Mupirocin cluster_vancomycin Vancomycin cluster_linezolid Linezolid Mupirocin Mupirocin Isoleucyl_tRNA_Synthetase Isoleucyl-tRNA Synthetase Mupirocin->Isoleucyl_tRNA_Synthetase Inhibits Protein_Synthesis_M Protein_Synthesis_M Isoleucyl_tRNA_Synthetase->Protein_Synthesis_M Protein Synthesis Bacterial_Growth_Inhibition_M Bacterial_Growth_Inhibition_M Protein_Synthesis_M->Bacterial_Growth_Inhibition_M Inhibition Vancomycin Vancomycin Cell_Wall_Precursors Peptidoglycan Precursors Vancomycin->Cell_Wall_Precursors Binds to D-Ala-D-Ala Cell_Wall_Synthesis Cell_Wall_Synthesis Cell_Wall_Precursors->Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to Initiation_Complex Initiation_Complex Ribosome_50S->Initiation_Complex Prevents Formation of Initiation Complex Protein_Synthesis_L Protein_Synthesis_L Initiation_Complex->Protein_Synthesis_L Protein Synthesis Bacterial_Growth_Inhibition_L Bacterial_Growth_Inhibition_L Protein_Synthesis_L->Bacterial_Growth_Inhibition_L Inhibition

Mechanisms of action for selected commercial antibiotics.

Conclusion

This compound BB demonstrates promising antibacterial activity against clinically relevant strains of Staphylococcus haemolyticus, a bacterium known for its potential to develop multidrug resistance. Its unique dual mechanism of action, targeting both Hsp70 and RNase P, presents a potentially valuable strategy to combat bacterial infections, particularly those that have developed resistance to conventional antibiotics.

While a direct, comprehensive quantitative comparison with a wide array of commercial antibiotics against identical bacterial strains is still needed, the available data suggests that this compound warrants further investigation as a potential lead compound in the development of new antibacterial therapies. Its distinct mode of action may offer an advantage in overcoming existing resistance mechanisms. Future research should focus on expanding the spectrum of activity studies, in vivo efficacy, and toxicological profiling to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Assessing the Reproducibility of Flavaspidic Acid Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably synthesize a compound of interest is paramount. Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative with a range of biological activities, has been a subject of synthetic interest for decades. This guide provides a comparative analysis of the historical synthesis routes of this compound, offering a lens through which to assess their potential reproducibility. Due to the limited availability of modern reproducibility studies, this guide focuses on the foundational synthetic approaches, presenting their published methodologies and yields to aid researchers in evaluating and potentially adapting these classic syntheses.

Historical Synthesis Routes: A Head-to-Head Comparison

The initial synthesis of this compound was reported in the mid-20th century by several research groups. While direct comparisons of reproducibility were not a primary focus of these early publications, an examination of their reported yields and methodologies provides valuable insights. The table below summarizes the key historical methods for the synthesis of this compound and its precursors.

Synthesis Route Key Precursors Reported Yield Reference
McGookin et al. (1953)Phlorobutyrophenone, ParaformaldehydeNot explicitly stated for the final product.[1]
Riedl (1954)Phlorobutyrophenone, Formaldehyde (B43269)Not explicitly stated for the final product.[1]
Aebi (1956)Phlorobutyrophenone, FormaldehydeNot explicitly stated for the final product.[1]
Modern Derivative Synthesis(Details proprietary)86.4% for a this compound derivative (compound 2).

It is important to note that the original publications by McGookin et al., Riedl, and Aebi do not provide explicit overall yields for the multi-step synthesis of this compound, which makes a direct quantitative comparison of their efficiency challenging. However, a more recent synthesis of a this compound derivative has reported a high yield of 86.4% for a key intermediate, suggesting that modern synthetic methods can be highly efficient.

Experimental Protocols: A Look into the Past

Detailed experimental protocols are essential for reproducing a synthesis. Below are the methodologies as described in the seminal publications. These protocols are presented to provide a foundational understanding of the chemical transformations involved.

General Synthetic Strategy

The classical syntheses of this compound generally involve the condensation of two molecules of a phloroglucinol derivative, typically phlorobutyrophenone, with a formaldehyde equivalent. This key step forms the methylene (B1212753) bridge that connects the two aromatic rings.

G cluster_reactants Starting Materials Phlorobutyrophenone1 Phlorobutyrophenone Condensation Condensation Reaction Phlorobutyrophenone1->Condensation Phlorobutyrophenone2 Phlorobutyrophenone Phlorobutyrophenone2->Condensation Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Condensation Flavaspidic_Acid This compound Condensation->Flavaspidic_Acid

Caption: General reaction scheme for this compound synthesis.

Methodology based on McGookin et al. (1953)
Methodology based on Riedl (1954)

Similar to the McGookin synthesis, Riedl's method utilized the condensation of phlorobutyrophenone and formaldehyde. The specific reaction conditions, such as solvent, temperature, and reaction time, would be critical for reproducibility and are detailed in the original publication.

Methodology based on Aebi (1956)

Aebi's synthesis also followed the established route of condensing phlorobutyrophenone with formaldehyde. Variations in the workup and purification procedures could potentially influence the final yield and purity of the this compound.

Assessing Reproducibility: A General Workflow

For researchers aiming to reproduce or adapt these historical syntheses, a systematic approach is crucial. The following workflow outlines the key stages in assessing the reproducibility of a chemical synthesis.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Verification Lit_Review Literature Review (Historical & Modern Methods) Reagent_Sourcing Reagent & Equipment Sourcing Lit_Review->Reagent_Sourcing Safety_Assessment Safety Assessment Reagent_Sourcing->Safety_Assessment Small_Scale Small-Scale Test Reaction Safety_Assessment->Small_Scale Optimization Parameter Optimization (Temp, Time, Stoichiometry) Small_Scale->Optimization Scale_Up Scale-Up Synthesis Optimization->Scale_Up Purification Purification (Crystallization, Chromatography) Scale_Up->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Yield_Purity Yield & Purity Determination Characterization->Yield_Purity Reproducibility_Assessment Reproducibility Assessment (Multiple Runs) Yield_Purity->Reproducibility_Assessment

Caption: Workflow for assessing chemical synthesis reproducibility.

Conclusion and Future Directions

The historical syntheses of this compound provide a valuable starting point for any research group looking to work with this compound. However, the lack of explicit yield data and detailed, modern experimental write-ups presents a challenge for direct reproduction. The high yield reported for a modern derivative suggests that significant improvements in efficiency are possible through the application of contemporary synthetic methodologies and purification techniques.

For future work, a systematic re-evaluation of these classic routes using modern analytical tools would be invaluable to the scientific community. Such a study would involve:

  • Detailed re-running of the historical syntheses to establish reliable yield and purity data.

  • Optimization of reaction conditions using design of experiment (DoE) principles.

  • Development of modern, high-yielding, and scalable synthetic routes to this compound and its analogues.

By building upon the foundational work of early chemists and applying the rigor of modern synthetic and analytical chemistry, the reproducible and efficient synthesis of this compound can be readily achieved, facilitating further research into its promising biological activities.

References

Unveiling the Antibacterial Mechanisms of Flavaspidic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative, has demonstrated significant antibacterial and anti-biofilm properties, positioning it as a promising candidate for the development of new antimicrobial agents. This guide provides a comparative overview of the current understanding of the molecular mechanisms underlying the effects of this compound on bacteria. While direct comparative transcriptomic (RNA-seq) data is not yet publicly available, this document synthesizes existing quantitative data from various studies to illuminate its mode of action. We will delve into its impact on bacterial growth, biofilm formation, and the expression of specific genes and proteins.

Comparative Efficacy of this compound BB

This compound BB has been evaluated for its efficacy against clinical isolates of Staphylococcus haemolyticus and its synergistic effects with the antibiotic mupirocin (B1676865) against Staphylococcus epidermidis. The following tables summarize the key quantitative findings from these studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound BB against Staphylococcus haemolyticus[1]
Clinical StrainMIC (µg/mL)
SHA 1-165 - 480

Note: The wide range of MICs indicates variability in susceptibility among different clinical strains of S. haemolyticus.

Table 2: Inhibition of Staphylococcus haemolyticus Biofilm Formation by this compound BB[2]
Treatment ConcentrationInhibition Rate (%)
½ MIC6.17
1 MIC12.25
2 MIC31.63

Note: this compound BB demonstrates a concentration-dependent inhibitory effect on biofilm formation.

Table 3: Synergistic Antibacterial Activity of this compound BB with Mupirocin against Staphylococcus epidermidis[3]
Drug CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
This compound BB + Mupirocin0.51 ± 0.00 - 0.75 ± 0.05Synergistic Effect

Note: An FICI of ≤ 0.5 is typically considered synergistic. The observed FICI values indicate a synergistic relationship between this compound BB and mupirocin.

Deciphering the Molecular Mechanisms of Action

Studies suggest that this compound BB exerts its antibacterial effects through multiple mechanisms, including the disruption of protein synthesis and stress response pathways.

Table 4: Effect of this compound BB on Key Protein Expression in Staphylococcus haemolyticus[1][2]
Target ProteinTreatment ConcentrationEffect on Expression/Activity
Hsp70½ MIC, 1 MIC, 2 MICIncreased
RNase P½ MIC, 1 MIC, 2 MICDecreased

Note: The promotion of the heat shock protein Hsp70 suggests an induced stress response, while the inhibition of RNase P, an enzyme crucial for tRNA maturation, points to an impairment of protein synthesis.

Table 5: Effect of this compound BB on Biofilm-Related Gene Expression in Staphylococcus epidermidis (in combination with mupirocin)[3]
GeneFunctionEffect on Expression
aapAdhesionDownregulated
sarAGlobal regulator of virulenceDownregulated
agrAQuorum sensing regulatorDownregulated

Note: The downregulation of these key regulatory and adhesion genes provides a molecular basis for the observed anti-biofilm activity.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound BB against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of this compound BB Dilutions: A two-fold serial dilution of this compound BB is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound BB that completely inhibits visible bacterial growth.

Biofilm Formation Assay

The effect of this compound BB on biofilm formation is quantified using a crystal violet staining method.

  • Bacterial Culture and Treatment: Bacteria are grown in Tryptic Soy Broth (TSB) supplemented with glucose in a 96-well plate. This compound BB is added at sub-inhibitory concentrations (e.g., ½ MIC, 1 MIC, 2 MIC).

  • Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining: The wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic cells. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.

  • Quantification: The stained biofilm is washed, and the dye is solubilized with 33% acetic acid. The absorbance is measured at 570 nm using a microplate reader. The inhibition rate is calculated relative to the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Hsp70 and RNase P[2][4]

The expression levels of Hsp70 and RNase P in bacterial lysates are quantified using commercially available ELISA kits.

  • Bacterial Lysis: Bacteria treated with different concentrations of this compound BB are harvested and lysed to release intracellular proteins.

  • ELISA Procedure: The ELISA is performed according to the manufacturer's instructions. Briefly, the bacterial lysates are added to antibody-coated microplates.

  • Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.

  • Quantification: The absorbance is measured, and the protein concentration is determined by comparison to a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

The relative expression of target genes is determined by qRT-PCR.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from bacterial cells treated with this compound BB and a control group. The RNA is then reverse-transcribed into cDNA.

  • qRT-PCR: The PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., 16S rRNA) used for normalization.

Visualizing the Molecular Interactions and Workflows

To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Assessing Antibacterial Activity Bacteria Bacterial Culture Treatment Treatment with This compound Bacteria->Treatment MIC MIC Assay Treatment->MIC Biofilm Biofilm Assay Treatment->Biofilm qRT_PCR qRT-PCR Treatment->qRT_PCR ELISA ELISA Treatment->ELISA Data Data Analysis MIC->Data Biofilm->Data qRT_PCR->Data ELISA->Data

Caption: Experimental workflow for evaluating the antibacterial and anti-biofilm effects of this compound.

G cluster_cellular_effects Cellular Effects in Bacteria Flavaspidic_Acid This compound RNaseP RNase P Activity Flavaspidic_Acid->RNaseP Inhibits Hsp70 Hsp70 Expression Flavaspidic_Acid->Hsp70 Promotes tRNA tRNA Maturation RNaseP->tRNA Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition Stress_Response Cellular Stress Response Hsp70->Stress_Response Stress_Response->Growth_Inhibition

Caption: Proposed mechanism of action of this compound in bacteria.

In Vivo Efficacy of Flavaspidic Acid: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Extensive literature searches did not yield any publicly available studies validating the in vivo efficacy of Flavaspidic acid in a mouse model for any therapeutic area. The available research predominantly focuses on the in vitro antibacterial and anti-biofilm properties of this compound BB. Therefore, this guide will provide a comprehensive comparison based on the existing in vitro data and present a hypothetical framework for potential future in vivo studies.

Introduction to this compound

This compound, a phloroglucinol (B13840) derivative, has garnered attention for its potential as an antimicrobial agent. Specifically, this compound BB has demonstrated significant in vitro activity against clinically relevant bacteria, particularly drug-resistant strains of Staphylococcus. This guide summarizes the current state of knowledge on the efficacy of this compound BB, with a comparative look at Mupirocin, a standard topical antibiotic for skin infections.

Comparative In Vitro Efficacy

The primary therapeutic application suggested by in vitro studies for this compound BB is in the treatment of skin and soft tissue infections (SSTIs) caused by bacteria such as Staphylococcus haemolyticus and Staphylococcus epidermidis.[1][2][3] These studies often use Mupirocin as a comparator, an established antibiotic for such infections.

CompoundOrganismEfficacy Metric (In Vitro)ResultsReference
This compound BB Staphylococcus haemolyticus (16 clinical strains)Minimum Inhibitory Concentration (MIC)5 - 480 µg/mL[4]
This compound BB Staphylococcus haemolyticusBiofilm InhibitionShowed a slightly higher inhibitory effect on biofilm than Mupirocin.[4][1][4]
This compound BB + Mupirocin Staphylococcus epidermidisFractional Inhibitory Concentration Index (FICI)0.51 ± 0.00 ~ 0.75 ± 0.05 (synergistic effect)[2][3]
Mupirocin Staphylococcus haemolyticusBiofilm InhibitionUsed as a comparator, generally showing slightly lower or comparable inhibition to this compound BB.[4][1][4]

Experimental Protocols (In Vitro)

The following are summaries of the key in vitro experimental protocols used to assess the efficacy of this compound BB.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound BB is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Clinical isolates of Staphylococcus haemolyticus are cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Drug Dilution: this compound BB and the comparator, Mupirocin, are serially diluted in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plate is then incubated at a controlled temperature for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The effect of this compound BB on bacterial biofilm formation is quantified using a crystal violet staining method.

  • Biofilm Formation: Bacterial suspensions are added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment: The planktonic bacteria are removed, and fresh medium containing different concentrations of this compound BB or Mupirocin is added to the wells.

  • Incubation: The plate is incubated for a further period to allow the drugs to act on the biofilm.

  • Staining: The wells are washed to remove non-adherent bacteria, and the remaining biofilm is stained with crystal violet.

  • Quantification: The stained biofilm is solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Hypothetical In Vivo Experimental Workflow

While no in vivo studies have been published, the promising in vitro results against bacteria implicated in skin infections suggest a potential therapeutic application. The following diagram illustrates a hypothetical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of skin infection.

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Efficacy Assessment animal_acclimatization Animal Acclimatization (e.g., BALB/c mice) skin_abrasion Skin Abrasion/ Wound Creation animal_acclimatization->skin_abrasion bacterial_culture Bacterial Culture (e.g., S. aureus) bacterial_inoculation Bacterial Inoculation (Topical) bacterial_culture->bacterial_inoculation skin_abrasion->bacterial_inoculation grouping Randomization into Treatment Groups bacterial_inoculation->grouping treatment_fa Topical this compound grouping->treatment_fa treatment_comparator Topical Comparator (e.g., Mupirocin) grouping->treatment_comparator treatment_vehicle Vehicle Control grouping->treatment_vehicle lesion_scoring Wound/Lesion Scoring treatment_fa->lesion_scoring treatment_comparator->lesion_scoring treatment_vehicle->lesion_scoring bacterial_load Bacterial Load Determination (CFU/g tissue) lesion_scoring->bacterial_load histopathology Histopathological Analysis bacterial_load->histopathology

Caption: Hypothetical workflow for an in vivo mouse model of skin infection.

Proposed Signaling Pathway of Antibacterial Action

In vitro mechanistic studies have provided insights into how this compound BB may exert its antibacterial effects. The proposed mechanism involves the modulation of key bacterial enzymes.[1][4]

G cluster_0 Bacterial Cell FA This compound BB RNaseP RNase P FA->RNaseP inhibits Hsp70 Hsp70 FA->Hsp70 promotes activity tRNA_synthesis tRNA Synthesis RNaseP->tRNA_synthesis protein_synthesis Protein Synthesis & Utilization Hsp70->protein_synthesis involved in tRNA_synthesis->protein_synthesis bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth biofilm_formation Biofilm Formation bacterial_growth->biofilm_formation

Caption: Proposed antibacterial mechanism of this compound BB.

Conclusion

The existing in vitro evidence strongly suggests that this compound BB is a promising antibacterial agent with potent activity against pathogenic Staphylococcus species, including their biofilms. Its efficacy appears to be comparable, and in some aspects superior, to the established antibiotic Mupirocin in laboratory settings. However, the critical next step of validating these findings in a living organism is currently absent from the scientific literature. The hypothetical in vivo experimental design presented in this guide provides a roadmap for future research that is necessary to determine the true therapeutic potential of this compound. Until such studies are conducted and published, the clinical applicability of this compound remains an open question. Researchers and drug development professionals are encouraged to explore this promising compound in preclinical animal models to bridge the current gap between in vitro activity and potential clinical use.

References

A Guide to Inter-Laboratory Validation of Flavaspidic Acid MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Flavaspidic acid, a phloroglucinol (B13840) derivative found in certain ferns, has demonstrated promising antibacterial activity.[1][2][3] However, for any new compound to progress in the drug development pipeline, the reproducibility and reliability of its minimum inhibitory concentration (MIC) values must be rigorously established across different laboratories. This guide provides a framework for the inter-laboratory validation of this compound MIC determination, outlines a standardized experimental protocol, and presents a hypothetical comparison of expected outcomes.

Importance of Inter-Laboratory Validation

Inter-laboratory validation is crucial for establishing the robustness of an antimicrobial susceptibility testing method.[4] It helps to identify and quantify the variability in MIC results that may arise from differences in materials, equipment, and personnel across various testing sites.[5][6] By ensuring that MIC data for this compound is reproducible and comparable, researchers can have greater confidence in its potential as a therapeutic agent. Standardization of testing methodologies is critical for the reliable comparison of data from different surveillance programs.[4]

Hypothetical Inter-Laboratory MIC Data for this compound

The following table presents a hypothetical summary of MIC values for this compound against Staphylococcus aureus ATCC 25923, as might be determined in a collaborative inter-laboratory study. Such a study would be essential to confirm the consistency of results.

LaboratoryMIC (µg/mL) - Run 1MIC (µg/mL) - Run 2MIC (µg/mL) - Run 3Mean MIC (µg/mL)Standard Deviation
Lab A816810.674.62
Lab B1616813.334.62
Lab C8888.000.00
Lab D1681613.334.62
Lab E8161613.334.62

Note: This data is illustrative. Actual MIC values for this compound BB against clinical strains of Staphylococcus haemolyticus have been reported to range from 5 µg/mL to 480 µg/mL.[1][7]

Experimental Protocol for this compound MIC Determination

A standardized protocol is paramount for achieving reproducible results in an inter-laboratory study. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and appropriate technique.[8][9][10][11]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Use a standardized reference strain, such as Staphylococcus aureus ATCC 25923, for quality control. Clinical isolates of interest can also be included.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates should be used.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture in sterile saline.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates. The final concentrations should typically range from 0.125 µg/mL to 256 µg/mL.

  • Add the prepared bacterial inoculum to each well.

  • Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12]

  • Growth can be assessed visually or by using a microplate reader to measure turbidity. The use of a growth indicator dye, such as resazurin, can also aid in the determination of the MIC.[8]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in an inter-laboratory validation study.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis and Reporting Phase A Standardized Protocol Development B Selection of Participating Laboratories A->B C Distribution of Materials (this compound, Bacterial Strains) B->C D Independent MIC Testing in Each Laboratory C->D E Data Collection and Compilation D->E F Statistical Analysis (Mean, SD, Inter-laboratory Agreement) E->F G Final Report and Publication F->G

Caption: Workflow for an inter-laboratory validation study.

This compound This compound MIC Determination MIC Determination This compound->MIC Determination Inhibits Bacterial Growth Bacterial Growth Bacterial Growth->MIC Determination Is Inhibited

Caption: Core relationship in MIC determination.

Conclusion

A robust inter-laboratory validation of this compound MIC determination is an indispensable step towards its development as a potential antibacterial agent. By adhering to standardized protocols, such as the CLSI broth microdilution method, and conducting collaborative studies, the scientific community can establish a reliable and reproducible profile of its antimicrobial activity. This will provide a solid foundation for further preclinical and clinical investigations.

References

Comparative Analysis of Flavaspidic Acid Synthesis: A Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative found in the rhizomes of certain ferns, has garnered significant interest for its diverse biological activities, including potential antiviral and antibacterial properties. The efficient synthesis of this complex molecule is a critical consideration for researchers investigating its therapeutic potential. This guide provides a comparative analysis of the established synthetic routes to this compound, with a focus on cost-effectiveness to aid in the selection of the most suitable method for laboratory-scale synthesis and potential scale-up.

Executive Summary

The synthesis of this compound primarily involves the condensation of two key intermediates: Phlorobutyrophenone and Filicinic acid . The overall cost-effectiveness of the synthesis is therefore dependent on the efficiency and cost of producing these precursors and the yield of the final condensation step. This guide details the experimental protocols for the synthesis of each component and the final product, followed by a comparative table summarizing the quantitative data for a comprehensive cost analysis.

Experimental Protocols

Route 1: Synthesis of Phlorobutyrophenone via Hoesch Reaction

This classical method utilizes the Hoesch reaction to acylate phloroglucinol with butyronitrile (B89842).

Materials:

  • Phloroglucinol

  • Butyronitrile

  • Zinc chloride (fused)

  • Dry ether

  • Dry hydrogen chloride gas

  • Hydrochloric acid

Procedure:

  • A solution of anhydrous phloroglucinol (1 equivalent) and butyronitrile (1.2 equivalents) in dry ether is prepared in a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.

  • Fused, powdered zinc chloride (0.5 equivalents) is added to the solution.

  • A stream of dry hydrogen chloride gas is passed through the stirred solution for 4-6 hours, maintaining the temperature at 0-5°C with an ice bath.

  • The reaction mixture is left to stand overnight in a refrigerator, during which a ketimine hydrochloride precipitate forms.

  • The ether is decanted, and the precipitate is washed with dry ether.

  • The crude ketimine hydrochloride is hydrolyzed by boiling with dilute hydrochloric acid (10% v/v) for 2-3 hours.

  • Upon cooling, crude phlorobutyrophenone crystallizes out and is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from aqueous ethanol.

Route 2: Synthesis of Filicinic Acid

This procedure involves the acylation of phloroglucinol with dimethylmalonyl chloride.

Materials:

  • Phloroglucinol

  • Dimethylmalonyl chloride

  • Pyridine (B92270) (anhydrous)

  • Chloroform (anhydrous)

  • Hydrochloric acid

Procedure:

  • To a stirred solution of phloroglucinol (1 equivalent) in anhydrous pyridine (5 equivalents) and anhydrous chloroform, dimethylmalonyl chloride (1.1 equivalents) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then poured into ice-cold dilute hydrochloric acid (10% v/v) to precipitate the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude filicinic acid is purified by recrystallization from toluene.

Route 3: Condensation of Phlorobutyrophenone and Filicinic Acid to Yield this compound

This final step involves a condensation reaction to couple the two precursor molecules.

Materials:

  • Phlorobutyrophenone

  • Filicinic acid

  • Paraformaldehyde

  • Methanol

  • Potassium hydroxide (B78521)

Procedure:

  • Phlorobutyrophenone (1 equivalent) and filicinic acid (1 equivalent) are dissolved in methanol.

  • Paraformaldehyde (1.2 equivalents) is added to the solution.

  • A catalytic amount of potassium hydroxide (0.1 equivalents) is added, and the mixture is stirred at room temperature for 24-48 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Purification is carried out by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent such as benzene (B151609) or aqueous acetone.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each synthetic route, providing a basis for a cost-effectiveness comparison. Prices for reagents are based on currently available bulk pricing from major chemical suppliers and may be subject to variation.

ParameterRoute 1: Phlorobutyrophenone SynthesisRoute 2: Filicinic Acid SynthesisRoute 3: this compound Synthesis
Starting Materials Phloroglucinol, Butyronitrile, Zinc chloridePhloroglucinol, Dimethylmalonyl chloridePhlorobutyrophenone, Filicinic acid, Paraformaldehyde
Key Reagents & Solvents Dry ether, Hydrogen chloride, Hydrochloric acidPyridine, Chloroform, Hydrochloric acidMethanol, Potassium hydroxide, Hydrochloric acid
Typical Yield 60-70%75-85%40-50%
Estimated Cost of Starting Materials (per mole of product) ~$80 - $120~$150 - $200~$250 - $350 (based on precursors)
Estimated Reagent & Solvent Cost (per mole of product) ~$50 - $80~$70 - $100~$30 - $50
Process Complexity & Safety Requires handling of HCl gas; anhydrous conditions.Use of pyridine (toxic); anhydrous conditions.Straightforward condensation; standard lab procedures.
Environmental Impact Generates acidic waste.Generates pyridine and chlorinated solvent waste.Generates methanolic and acidic waste.

Visualization of Synthetic Workflow

Flavaspidic_Acid_Synthesis cluster_precursors Precursor Synthesis cluster_final_synthesis Final Condensation Phloroglucinol1 Phloroglucinol Hoesch Hoesch Reaction (HCl, ZnCl2) Phloroglucinol1->Hoesch Butyronitrile Butyronitrile Butyronitrile->Hoesch Phlorobutyrophenone Phlorobutyrophenone Hoesch->Phlorobutyrophenone Condensation Condensation (Paraformaldehyde, KOH) Phlorobutyrophenone->Condensation Phloroglucinol2 Phloroglucinol Acylation Acylation (Pyridine) Phloroglucinol2->Acylation Dimethylmalonyl_chloride Dimethylmalonyl chloride Dimethylmalonyl_chloride->Acylation Filicinic_acid Filicinic Acid Acylation->Filicinic_acid Filicinic_acid->Condensation Flavaspidic_acid This compound Condensation->Flavaspidic_acid

Caption: Synthetic workflow for this compound.

Conclusion and Recommendations

The synthesis of this compound is a multi-step process with the overall cost and efficiency being heavily influenced by the synthesis of the phlorobutyrophenone and filicinic acid intermediates.

  • Phlorobutyrophenone Synthesis: The Hoesch reaction is a well-established and relatively cost-effective method, although it requires the handling of hazardous hydrogen chloride gas and stringent anhydrous conditions.

  • Filicinic Acid Synthesis: The acylation of phloroglucinol with dimethylmalonyl chloride provides good yields but involves the use of pyridine, which is toxic and requires careful handling and disposal. The cost of dimethylmalonyl chloride is also a significant factor.

  • Final Condensation: The final condensation step is relatively straightforward, but the moderate yield impacts the overall efficiency of the process.

For researchers on a limited budget, optimizing the Hoesch reaction for phlorobutyrophenone synthesis would be a key area of focus. For filicinic acid, exploring alternative, more environmentally friendly acylation methods could be beneficial in the long term, although they may require more initial process development. The final condensation step, while having a moderate yield, is less resource-intensive. Therefore, ensuring high purity of the precursors is crucial to maximize the yield of this final step.

This comparative guide provides a foundational understanding of the cost-effectiveness of this compound synthesis. Researchers and drug development professionals are encouraged to use this information to select and optimize the most appropriate synthetic strategy based on their specific needs, resources, and safety considerations.

Safety Operating Guide

Navigating the Safe Disposal of Flavaspidic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle flavaspidic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Hazard Data

While comprehensive toxicological data is limited, the following information provides insight into the potential hazards of this compound.

Hazard Data PointValueSource
Oral LD50 (mice) 690 mg/kg[1]
Molecular Weight 446.49 g/mol [1][2]
Appearance Orthorhombic or monoclinic crystals[1]

Note: The oral LD50 in mice suggests moderate toxicity. Users should handle this compound with care and avoid ingestion.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached systematically to ensure safety and compliance with regulations. The following steps provide a general guideline; however, it is crucial to consult and adhere to your institution's specific chemical hygiene plan and local waste disposal regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of a mixture. The nature of the waste will dictate the appropriate disposal route.

  • Segregate from Incompatible Materials: this compound waste should be segregated from strong oxidizing agents, strong bases, and alkaline metals to prevent potentially hazardous reactions.[3] As a general rule, acidic waste should be kept separate from basic waste.

  • Labeling: Clearly label the waste container with "this compound Waste" and list all other components of the waste stream, including solvents and their approximate concentrations.

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic acid waste.

  • Avoid Overfilling: Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • Store in a Designated Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation.[3] The SAA must be under the control of laboratory personnel and inspected regularly for leaks or deterioration.

Step 3: Disposal Procedure

  • Do Not Dispose Down the Drain: Due to its organic nature and potential environmental effects, this compound waste should not be disposed of down the sanitary sewer.

  • Arrange for Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management principles and do not involve specific experimental protocols for the treatment or neutralization of this compound. Direct treatment of chemical waste without established and approved protocols can be dangerous and is not recommended.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Flavaspidic_Acid_Disposal cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_dispose Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify Identify Waste Form (Solid, Solution, Mixture) ppe->identify segregate Segregate from Incompatibles (Oxidizers, Bases) identify->segregate label_waste Label Waste Container Accurately segregate->label_waste container Select Compatible Container (HDPE or Glass) label_waste->container fill Do Not Overfill (<80%) container->fill store Store in Designated Satellite Accumulation Area (SAA) fill->store no_drain DO NOT Dispose Down Drain store->no_drain contact_ehs Contact EHS for Pickup no_drain->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal document Document Waste Disposal disposal->document end Disposal Complete document->end

References

Essential Safety and Operational Guide for Handling Flavaspidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Flavaspidic acid. The following procedural guidance is designed to ensure the safety of laboratory personnel and to establish trusted, reliable chemical handling protocols.

Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Skin Protection Nitrile rubber gloves and a standard laboratory coat.To prevent direct skin contact.
Respiratory Protection NIOSH/MSHA-approved respirator.Required when there is a potential for generating dust or aerosols.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Minimize the generation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the substance.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]

  • Keep the container tightly sealed when not in use.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This compound waste should be classified as hazardous chemical waste.

Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method.[5]

  • Prohibited Actions: Do not dispose of this compound down the drain or in regular trash.[5]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Workflow:

Caption: Step-by-step procedure for managing a this compound spill.

Logical Relationships: Hazard Mitigation

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures for handling this compound.

Hazard_Mitigation_Plan cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures H1 Skin Irritation RA1 Evaluate Exposure Potential H1->RA1 H2 Eye Irritation H2->RA1 H3 Respiratory Irritation H3->RA1 C1 Engineering Controls (Fume Hood) RA1->C1 C2 Administrative Controls (SOPs, Training) RA1->C2 C3 Personal Protective Equipment (Gloves, Goggles, Respirator) RA1->C3

Caption: Logical workflow from hazard identification to control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.